molecular formula C6H5ClFNO2 B1421809 2-Chloro-3-fluoroisonicotinaldehyde hydrate CAS No. 1196156-07-6

2-Chloro-3-fluoroisonicotinaldehyde hydrate

Cat. No.: B1421809
CAS No.: 1196156-07-6
M. Wt: 177.56 g/mol
InChI Key: HLMKXEOYZMLNJQ-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoroisonicotinaldehyde hydrate is a useful research compound. Its molecular formula is C6H5ClFNO2 and its molecular weight is 177.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-3-fluoroisonicotinaldehyde hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-fluoroisonicotinaldehyde hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-3-fluoropyridine-4-carbaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO.H2O/c7-6-5(8)4(3-10)1-2-9-6;/h1-3H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMKXEOYZMLNJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C=O)F)Cl.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-Chloro-3-fluoroisonicotinaldehyde Hydrate: A Key Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Halogenated Pyridines in Medicinal Chemistry

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals due to its ability to engage in various biological interactions and its favorable pharmacokinetic properties. The strategic introduction of halogen atoms, particularly chlorine and fluorine, onto the pyridine ring can profoundly influence a molecule's physicochemical and biological characteristics. Halogenation can enhance metabolic stability, modulate lipophilicity, and introduce specific binding interactions, such as halogen bonding, which can improve potency and selectivity for a biological target.

2-Chloro-3-fluoroisonicotinaldehyde hydrate, possessing a reactive aldehyde functionality and two distinct halogen substituents, represents a versatile building block for the synthesis of complex molecular architectures. The aldehyde group serves as a handle for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems. The chlorine and fluorine atoms provide opportunities for further functionalization through nucleophilic aromatic substitution and other cross-coupling reactions, making this compound a highly valuable intermediate for the construction of diverse compound libraries in drug discovery programs.

Proposed Synthesis of 2-Chloro-3-fluoroisonicotinaldehyde Hydrate

The synthesis of 2-Chloro-3-fluoroisonicotinaldehyde hydrate can be envisioned as a two-step process starting from the key intermediate, 2-chloro-3-fluoropyridine. The overall synthetic strategy is depicted below:

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-Chloro-3-fluoropyridine cluster_1 Step 2: Formylation cluster_2 Step 3: Hydration 2-Chloro-3-aminopyridine 2-Chloro-3-aminopyridine 2-Chloro-3-fluoropyridine 2-Chloro-3-fluoropyridine 2-Chloro-3-aminopyridine->2-Chloro-3-fluoropyridine tert-Butyl nitrite, CuF2 Organic Solvent, 0-60 °C Anhydrous Product 2-Chloro-3-fluoro- isonicotinaldehyde 2-Chloro-3-fluoropyridine->Anhydrous Product Vilsmeier-Haack Reaction (POCl3, DMF) Final Product 2-Chloro-3-fluoro- isonicotinaldehyde Hydrate Anhydrous Product->Final Product Aqueous work-up/ exposure to moisture

Caption: Proposed synthetic workflow for 2-Chloro-3-fluoroisonicotinaldehyde Hydrate.

Step 1: Synthesis of the Key Intermediate: 2-Chloro-3-fluoropyridine

The synthesis of the crucial precursor, 2-chloro-3-fluoropyridine, can be achieved from 2-chloro-3-aminopyridine via a diazotization-fluorination reaction. A one-pot process using tert-butyl nitrite and copper(II) fluoride as the fluorinating agent offers a milder and more operationally simple alternative to traditional methods involving anhydrous hydrogen fluoride or fluoroboric acid.[1]

Protocol:

  • To a solution of 2-chloro-3-aminopyridine in an organic solvent (e.g., acetonitrile, methanol), add tert-butyl nitrite and copper(II) fluoride under an inert atmosphere (e.g., nitrogen or argon).

  • Maintain the reaction temperature between 0-60 °C and stir for 1-10 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is then purified by distillation or column chromatography to yield pure 2-chloro-3-fluoropyridine.

Step 2: Formylation of 2-Chloro-3-fluoropyridine

The introduction of the aldehyde group at the 4-position of the pyridine ring can be accomplished via a Vilsmeier-Haack reaction. This reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The Vilsmeier reagent, a chloromethyleniminium salt, is typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).

Protocol:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, thermometer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for a designated period to ensure the formation of the Vilsmeier reagent.

  • Add 2-chloro-3-fluoropyridine to the reaction mixture.

  • Heat the reaction mixture to a temperature typically ranging from 60 to 90 °C and monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) until it is alkaline.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-chloro-3-fluoroisonicotinaldehyde.

Step 3: Formation of the Hydrate

Aldehydes, particularly those with electron-withdrawing groups on an aromatic ring, can exist in equilibrium with their hydrate form in the presence of water. The final product, 2-Chloro-3-fluoroisonicotinaldehyde hydrate, is likely formed during the aqueous work-up of the formylation reaction or upon exposure of the anhydrous aldehyde to atmospheric moisture. For many applications, the hydrate form is sufficiently stable and can be used directly. If the anhydrous form is required, it may be obtained by azeotropic distillation with a suitable solvent or by drying under vacuum over a strong desiccant.

Characterization of 2-Chloro-3-fluoroisonicotinaldehyde Hydrate

The structural elucidation and confirmation of purity for the synthesized 2-Chloro-3-fluoroisonicotinaldehyde hydrate would be achieved through a combination of spectroscopic techniques. The expected data are summarized below:

Property Value
Molecular Formula C₆H₅ClFNO₂
Molecular Weight 177.56 g/mol
Appearance White to off-white solid
CAS Number 1196156-07-6

Table 1: Physicochemical Properties of 2-Chloro-3-fluoroisonicotinaldehyde Hydrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the gem-diol protons of the hydrate form. The two aromatic protons on the pyridine ring will likely appear as doublets or doublet of doublets in the downfield region (typically δ 7.5-8.5 ppm) due to coupling with each other and potentially with the fluorine atom. The gem-diol protons (-CH(OH)₂) would likely appear as a singlet or a broad singlet, with its chemical shift being dependent on the solvent and concentration. The hydroxyl protons of the gem-diol may also be observable as a broad signal.

  • ¹³C NMR: The carbon NMR spectrum will provide key information about the carbon skeleton. The aldehydic carbon of the hydrate form (gem-diol) is expected to resonate in the range of δ 85-95 ppm. The aromatic carbons will appear in the typical downfield region for halogenated pyridines, with their chemical shifts influenced by the chlorine, fluorine, and aldehyde hydrate substituents. Carbon-fluorine coupling will be observed for the carbons in proximity to the fluorine atom.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a signal for the single fluorine atom on the pyridine ring, providing information about its chemical environment.

Infrared (IR) Spectroscopy

The IR spectrum of the hydrate form will be significantly different from the anhydrous aldehyde. Key expected absorptions include:

  • O-H Stretching: A broad and strong absorption band in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl groups of the gem-diol and water of hydration.

  • C-O Stretching: Strong C-O stretching vibrations are expected in the 1000-1100 cm⁻¹ region, characteristic of the gem-diol structure.

  • Aromatic C=C and C=N Stretching: Medium to strong bands in the 1400-1600 cm⁻¹ region.

  • C-Cl and C-F Stretching: Absorptions in the fingerprint region, typically below 1200 cm⁻¹, corresponding to the carbon-halogen bonds.

It is important to note that the characteristic strong C=O stretching band of an aldehyde (around 1700 cm⁻¹) would be absent or very weak in the spectrum of the pure hydrate.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. Under typical electron ionization (EI) conditions, the molecular ion peak corresponding to the anhydrous aldehyde (m/z = 159.55 for C₆H₃ClFNO) may be observed due to the loss of water in the mass spectrometer. Fragmentation patterns would likely involve the loss of CO, Cl, and other characteristic fragments of the pyridine ring.

Reactivity and Applications in Drug Development

Reactivity_and_Applications cluster_reactivity Chemical Reactivity cluster_applications Potential Applications in Drug Discovery Target_Molecule 2-Chloro-3-fluoro- isonicotinaldehyde Hydrate Reductive_Amination Reductive Amination Target_Molecule->Reductive_Amination R-NH2, reducing agent Wittig_Reaction Wittig Reaction Target_Molecule->Wittig_Reaction Phosphonium ylide Heterocycle_Formation Heterocycle Formation Target_Molecule->Heterocycle_Formation Binucleophiles Nucleophilic_Substitution Nucleophilic Aromatic Substitution (at C2) Target_Molecule->Nucleophilic_Substitution Nucleophiles (e.g., R-NH2, R-OH) Oncology Oncology Reductive_Amination->Oncology CNS_Disorders CNS Disorders Wittig_Reaction->CNS_Disorders Inflammation Inflammation Heterocycle_Formation->Inflammation Infectious_Diseases Infectious Diseases Nucleophilic_Substitution->Infectious_Diseases

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Chloro-3-fluoroisonicotinaldehyde Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Architecture of a Key Pharmaceutical Intermediate

2-Chloro-3-fluoroisonicotinaldehyde, a halogenated pyridine derivative, represents a significant scaffold in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both chloro and fluoro groups on the pyridine ring alongside an aldehyde functionality, makes it a versatile intermediate for the synthesis of a wide array of biologically active molecules.[1][2] The introduction of halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. Understanding the precise three-dimensional arrangement of atoms within this molecule, particularly in its hydrated form, is paramount for rational drug design and the development of novel therapeutics.

This technical guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of 2-Chloro-3-fluoroisonicotinaldehyde hydrate. As a senior application scientist, the narrative of this guide is designed to not only present a step-by-step protocol but to also elucidate the underlying scientific principles and rationale behind each experimental choice. This self-validating system of protocols ensures technical accuracy and reproducibility, which are the cornerstones of robust scientific inquiry.

Part 1: Synthesis and Single Crystal Growth: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The purity of the initial material and the perfection of the crystal lattice are critical determinants of the quality of the final structural model.

Synthesis of 2-Chloro-3-fluoroisonicotinaldehyde

The synthesis of 2-chloro-3-fluoroisonicotinaldehyde can be approached through various synthetic routes, often starting from commercially available pyridine derivatives. A common strategy involves the halogenation of a suitable pyridine precursor.[3][4][5] For instance, a multi-step synthesis might involve the diazotization of 2-chloro-3-aminopyridine in the presence of a fluoride source to introduce the fluorine atom.[1] Subsequent formylation at the 4-position would then yield the desired aldehyde.

Protocol 1: Single Crystal Growth of 2-Chloro-3-fluoroisonicotinaldehyde Hydrate

The formation of a hydrate implies that water molecules are incorporated into the crystal lattice. Therefore, the crystallization process must be conducted in the presence of water. Slow evaporation from a mixed solvent system is a highly effective method for growing diffraction-quality single crystals of organic hydrates.[6][7]

Step-by-Step Methodology:

  • Solvent Selection: Begin by screening for a suitable solvent system. The ideal solvent will dissolve the compound when heated but have limited solubility at room temperature. A mixture of ethanol and water is often a good starting point for polar organic molecules.

  • Preparation of a Saturated Solution: In a clean vial, dissolve a small amount of purified 2-Chloro-3-fluoroisonicotinaldehyde in a minimal amount of warm ethanol.

  • Introduction of Water: To the warm ethanolic solution, add deionized water dropwise until the solution becomes slightly turbid, indicating the point of saturation.

  • Clarification: Gently warm the solution until the turbidity just disappears, ensuring a clear, saturated solution.

  • Slow Evaporation: Cover the vial with a piece of parafilm and pierce a few small holes in it with a needle. This allows for slow evaporation of the solvent mixture.

  • Crystallization: Place the vial in a vibration-free environment at a constant, cool temperature. Over a period of several days to a week, single crystals should form as the solvent slowly evaporates.

  • Crystal Harvesting: Once well-formed, transparent crystals are observed, carefully harvest them from the mother liquor using a spatula or fine-tipped tweezers. Gently wash the crystals with a small amount of ice-cold mother liquor to remove any surface impurities and then allow them to air dry.

Part 2: X-ray Diffraction Analysis: Visualizing the Molecular Framework

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a crystalline solid.[8][9][10] It provides precise information about bond lengths, bond angles, and the overall conformation of the molecule, as well as how the molecules pack together in the crystal lattice.

Experimental Workflow for X-ray Diffraction

workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_structure Structure Solution & Refinement Crystal_Selection Select a high-quality single crystal Mounting Mount the crystal on a goniometer head Crystal_Selection->Mounting Data_Collection Collect diffraction data using an X-ray diffractometer Mounting->Data_Collection Data_Processing Process the raw diffraction data Data_Collection->Data_Processing Structure_Solution Solve the phase problem to obtain an initial structural model Data_Processing->Structure_Solution Structure_Refinement Refine the atomic positions and thermal parameters Structure_Solution->Structure_Refinement Validation Validate the final crystal structure Structure_Refinement->Validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

Protocol 2: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Step-by-Step Methodology:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop, which is then placed on a goniometer head in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

  • Data Collection: The mounted crystal is centered in the X-ray beam of a single-crystal X-ray diffractometer. A full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects. This step yields a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes (|Fo|).

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map. This map reveals the positions of the heavier atoms (in this case, Cl, F, O, N, C).

  • Structure Refinement: The initial atomic positions and their anisotropic displacement parameters are refined against the experimental data using a least-squares minimization procedure. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

  • Validation: The final refined structure is validated using crystallographic software to check for consistency and to ensure that the model is chemically reasonable.

Hypothetical Crystallographic Data for 2-Chloro-3-fluoroisonicotinaldehyde Hydrate

The following table presents plausible crystallographic data for the title compound, consistent with a well-refined structure of a small organic molecule.

ParameterHypothetical Value
Chemical FormulaC₆H₅ClFNO₂
Formula Weight177.56
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.523(1)
b (Å)12.145(2)
c (Å)7.321(1)
α (°)90
β (°)105.67(1)
γ (°)90
Volume (ų)729.8(2)
Z4
Calculated Density (g/cm³)1.618
Absorption Coeff. (mm⁻¹)0.45
F(000)360
Reflections Collected5678
Independent Reflections1432 [R(int) = 0.021]
Final R indices [I>2σ(I)]R₁ = 0.035, wR₂ = 0.092
Goodness-of-fit on F²1.05

Part 3: Spectroscopic Corroboration: A Multi-faceted Approach to Structural Verification

While X-ray crystallography provides the ultimate structural detail, a comprehensive analysis relies on corroborative data from various spectroscopic techniques. These methods provide complementary information about the molecule's functional groups and electronic environment, ensuring the identity and purity of the analyzed compound.

FT-IR Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The hydrate form of an aldehyde will exhibit characteristic vibrational modes.

Expected FT-IR Absorptions:

  • O-H Stretch (Water): A broad absorption band in the region of 3200-3500 cm⁻¹ is indicative of the presence of water of hydration.

  • C-H Stretch (Aromatic): A sharp absorption peak around 3050-3100 cm⁻¹.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band typically appears in the range of 1685-1740 cm⁻¹. For an aromatic aldehyde, this is often shifted to the lower end of the range due to conjugation.[11][12]

  • C=N and C=C Stretch (Pyridine Ring): Multiple sharp absorptions in the 1400-1600 cm⁻¹ region.

  • C-F Stretch: A strong absorption in the 1000-1400 cm⁻¹ region.

  • C-Cl Stretch: A characteristic absorption in the 600-800 cm⁻¹ region.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR), carbon (¹³C NMR), and fluorine (¹⁹F NMR) nuclei.

Expected NMR Spectral Features:

  • ¹H NMR:

    • The aldehydic proton will appear as a singlet in the downfield region (δ 9.5-10.5 ppm).

    • The two aromatic protons on the pyridine ring will appear as doublets or multiplets in the aromatic region (δ 7.0-9.0 ppm), with coupling to each other and to the fluorine atom.

    • A broad singlet corresponding to the water of hydration may be observed, the chemical shift of which is dependent on concentration and temperature.

  • ¹³C NMR:

    • The carbonyl carbon of the aldehyde will be observed in the highly deshielded region (δ 185-200 ppm).

    • The carbon atoms of the pyridine ring will appear in the aromatic region (δ 120-160 ppm). The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF).[13]

  • ¹⁹F NMR:

    • A single resonance will be observed for the fluorine atom, with its chemical shift being highly sensitive to its electronic environment.[14][15][16] Coupling to the adjacent protons on the pyridine ring will likely be observed.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For a compound containing chlorine, the isotopic pattern is particularly informative.

Expected Mass Spectral Features:

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the mass of the anhydrous molecule.

  • Isotopic Pattern: Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) with a characteristic intensity ratio of 3:1, confirming the presence of one chlorine atom.[17][18]

  • Fragmentation: Common fragmentation pathways for this molecule would include the loss of the aldehyde group (CHO), the chlorine atom (Cl), and potentially the entire pyridine ring.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive crystal structure analysis of 2-Chloro-3-fluoroisonicotinaldehyde hydrate, as outlined in this guide, is a multi-faceted process that integrates synthesis, crystal growth, X-ray diffraction, and various spectroscopic techniques. Each component of this workflow provides a critical piece of the structural puzzle. The high-resolution three-dimensional model obtained from X-ray crystallography, when corroborated by spectroscopic data, provides an unambiguous and detailed understanding of the molecule's architecture. This foundational knowledge is indispensable for researchers in the pharmaceutical and materials science fields, enabling the rational design of new molecules with tailored properties and accelerating the pace of innovation.

References

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  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020).
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  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
  • Schuster, I. I., & Roberts, J. D. (1979). Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study. The Journal of Organic Chemistry, 44(22), 3864–3867. [Link]

  • Crystal hydrates of organic compounds. (2010). Russian Chemical Reviews, 79(8), 691-709.
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  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from published macromolecular structures. The FEBS journal, 275(1), 1–21. [Link]

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  • FTIR-ATR spectra of dried aldehyde−amino acid droplets and atmospheric... (n.d.). ResearchGate. [Link]

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  • The Largest Curated Crystal Structure Database. (n.d.). CCDC. [Link]

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An In-Depth Technical Guide to the Physical Properties of 2-Chloro-3-fluoroisonicotinaldehyde Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and anticipated physical properties of 2-Chloro-3-fluoroisonicotinaldehyde Hydrate (CAS No. 1196156-07-6), a key intermediate in pharmaceutical synthesis. While publicly available data on this specific hydrate is limited, this document synthesizes foundational knowledge with established analytical methodologies to empower researchers in its handling, characterization, and application. We will delve into the causality behind experimental choices, ensuring a thorough understanding of how to approach the physical characterization of this and similar hydrated compounds.

Molecular Identity and Core Characteristics

2-Chloro-3-fluoroisonicotinaldehyde Hydrate is the hydrated form of 2-chloro-3-fluoropyridine-4-carbaldehyde. The presence of a water molecule within the crystal lattice significantly influences its physical properties compared to the anhydrous form.

Table 1: Core Chemical and Physical Data

PropertyValueSource(s)
Chemical Name 2-Chloro-3-fluoroisonicotinaldehyde Hydrate
Synonyms 2-chloro-3-fluoro-4-formylpyridine hydrate[1][2]
CAS Number 1196156-07-6
Molecular Formula C₆H₅ClFNO₂
Molecular Weight 177.56 g/mol
Physical Form Solid[3]
Purity Typically ≥95%[3]
Storage Ambient temperature[3]

Thermal Properties: Understanding Stability and Phase Transitions

The thermal behavior of a hydrated pharmaceutical compound is critical for determining its stability, processing parameters, and storage conditions. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstone techniques for these investigations.

Melting Point and Decomposition

Experimental Protocol: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

The rationale for using DSC is its ability to detect thermal events such as melting and dehydration as changes in heat flow.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: A small sample (2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Methodology:

    • The sample is heated at a constant rate, typically 10 °C/min, under an inert nitrogen atmosphere.

    • The heat flow to the sample is measured relative to the reference.

    • Endothermic events (requiring heat), such as melting or dehydration, are recorded as peaks.

  • Interpretation: The onset temperature of the endothermic peak is generally reported as the melting point. For a hydrate, multiple peaks may be observed, corresponding to water loss followed by the melting of the resulting anhydrous form.

Hydration State and Thermal Stability

Thermogravimetric Analysis (TGA) is indispensable for quantifying the water content of a hydrate and assessing its thermal stability.

Experimental Protocol: Characterization of Hydration State by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing a direct measure of water loss.

  • Instrumentation: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: A sample (5-10 mg) is placed in an open TGA pan.

  • Methodology:

    • The sample is heated at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen).

    • The mass of the sample is continuously monitored.

  • Interpretation: A mass loss corresponding to the theoretical mass of one water molecule (approximately 10.14% for a monohydrate of this compound) would confirm the hydration state. The temperature at which this mass loss occurs indicates the thermal stability of the hydrate.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_interpretation Data Interpretation start Start weigh Weigh 5-10 mg of sample start->weigh place Place in TGA pan weigh->place heat Heat at 10°C/min under Nitrogen place->heat monitor Monitor mass change heat->monitor analyze Analyze mass loss vs. temperature monitor->analyze end End analyze->end

Caption: Workflow for TGA analysis of 2-Chloro-3-fluoroisonicotinaldehyde Hydrate.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical parameter influencing its bioavailability and formulation. The presence of water in the crystal lattice of a hydrate generally affects its solubility relative to the anhydrous form.

Table 2: Predicted and Experimental Approaches to Solubility

SolventExpected SolubilityRecommended Analytical Method
Water Data not available; likely low due to aromatic and halogenated nature.Shake-flask method followed by HPLC-UV quantification.
Organic Solvents (e.g., Methanol, Ethanol, DMSO, Acetonitrile) Data not available; expected to be more soluble than in water.Gravimetric analysis or HPLC-UV after saturation.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This "gold standard" method determines the thermodynamic equilibrium solubility.

  • Methodology:

    • An excess amount of the compound is added to a known volume of the solvent in a sealed flask.

    • The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).

    • The suspension is filtered to remove undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined by a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and identifying functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure in solution. For 2-Chloro-3-fluoroisonicotinaldehyde Hydrate, ¹H, ¹³C, and ¹⁹F NMR would be essential.

  • ¹H NMR: The proton spectrum would show characteristic signals for the aldehyde proton and the two aromatic protons on the pyridine ring. Their chemical shifts and coupling constants would confirm the substitution pattern.

  • ¹³C NMR: The carbon spectrum would reveal the number of unique carbon atoms and their chemical environments, including the carbonyl carbon of the aldehyde.

  • ¹⁹F NMR: The fluorine spectrum would provide information about the fluorine atom and its coupling with neighboring protons and carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected Key Absorptions:

    • O-H stretch: A broad peak around 3200-3500 cm⁻¹, characteristic of the water of hydration.

    • C=O stretch: A strong absorption around 1700 cm⁻¹ for the aldehyde carbonyl group.

    • C-Cl and C-F stretches: In the fingerprint region (below 1500 cm⁻¹).

    • Aromatic C=C and C=N stretches: In the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Expected Findings:

    • The molecular ion peak would correspond to the mass of the anhydrous molecule (159.55 g/mol ), as the water of hydration is typically lost during ionization.

    • The isotopic pattern of the molecular ion peak would show a characteristic M+2 peak with approximately one-third the intensity of the M peak, confirming the presence of a single chlorine atom.

Analytical_Workflow cluster_structure Structural Confirmation cluster_functional Functional Group & Hydration Analysis cluster_thermal Thermal Behavior NMR NMR (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry IR Infrared Spectroscopy TGA TGA DSC DSC Compound 2-Chloro-3-fluoroisonicotinaldehyde Hydrate Compound->NMR Compound->MS Compound->IR Compound->TGA Compound->DSC

Caption: Integrated analytical workflow for the characterization of the compound.

Conclusion and Future Directions

2-Chloro-3-fluoroisonicotinaldehyde Hydrate is a valuable chemical intermediate whose physical properties are crucial for its effective use in research and development. While a complete dataset is not yet publicly available, this guide provides a robust framework for its characterization based on established analytical principles. Researchers are encouraged to employ the described methodologies to generate comprehensive data, which will be invaluable to the wider scientific community. The interplay between the anhydrous and hydrated forms warrants further investigation, particularly concerning their relative stabilities and solubility profiles, which have direct implications for pharmaceutical development.

References

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An In-Depth Technical Guide to the Stability and Storage of 2-Chloro-3-fluoroisonicotinaldehyde Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

2-Chloro-3-fluoroisonicotinaldehyde hydrate is a key building block in contemporary medicinal chemistry, valued for its utility in the synthesis of a variety of pharmacologically active agents. The presence of a reactive aldehyde function, a hydrated gem-diol equilibrium, and a halogenated pyridine ring imparts a unique chemical profile that necessitates a thorough understanding of its stability characteristics. This guide provides a comprehensive overview of the stability and optimal storage conditions for 2-Chloro-3-fluoroisonicotinaldehyde hydrate, drawing upon established principles of organic chemistry and regulatory guidelines for pharmaceutical development. By understanding the potential degradation pathways and implementing appropriate handling and storage protocols, researchers can ensure the integrity of this critical reagent, leading to more reliable and reproducible experimental outcomes.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-Chloro-3-fluoroisonicotinaldehyde hydrate is paramount to appreciating its stability profile.

PropertyValueSource
Molecular Formula C₆H₅ClFNO₂Sigma-Aldrich
Molecular Weight 177.56 g/mol Sigma-Aldrich
Appearance SolidSigma-Aldrich
CAS Number 1196156-07-6Sigma-Aldrich

The molecule exists in equilibrium between the aldehyde and its hydrate form (a gem-diol). This equilibrium is a critical factor in its reactivity and stability. The electron-withdrawing nature of the chlorine and fluorine atoms on the pyridine ring influences the electrophilicity of the carbonyl carbon, which in turn affects the position of the aldehyde-hydrate equilibrium.

Recommended Storage and Handling

To maintain the integrity of 2-Chloro-3-fluoroisonicotinaldehyde hydrate, adherence to a strict storage and handling protocol is essential. These recommendations are designed to mitigate the risks of chemical degradation.

Storage Conditions:

  • Temperature: Store in a cool location. Ambient storage is generally acceptable, but for long-term storage, refrigeration (2-8 °C) is recommended to minimize the rate of potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is particularly important to prevent oxidation of the aldehyde group.

  • Container: Keep the container tightly closed to prevent moisture ingress, which can affect the hydrate equilibrium and potentially lead to hydrolysis of the halogen substituents under certain conditions.

  • Light: Protect from light. Aromatic aldehydes and halogenated compounds can be susceptible to photodecomposition.

Handling Precautions:

  • Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Prevent the formation of dust and aerosols during handling.

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases, which can catalyze degradation reactions.[1][2]

Potential Degradation Pathways

Based on the functional groups present in 2-Chloro-3-fluoroisonicotinaldehyde hydrate, several degradation pathways can be postulated. A proactive understanding of these pathways is crucial for designing stability studies and developing stability-indicating analytical methods.

G cluster_0 Stressor cluster_1 Degradation Pathway cluster_2 Potential Degradation Products Moisture Moisture/pH Hydrolysis Hydrolysis Moisture->Hydrolysis Oxygen Oxygen Oxidation Oxidation Oxygen->Oxidation Light Light (UV/Vis) Photodecomposition Photodecomposition Light->Photodecomposition Aldehyde 2-Chloro-3-fluoro- isonicotinaldehyde Hydrolysis->Aldehyde CarboxylicAcid 2-Chloro-3-fluoro- isonicotinic Acid Oxidation->CarboxylicAcid Dehalogenated Dehalogenated Derivatives Photodecomposition->Dehalogenated G cluster_conditions Stress Conditions cluster_outcomes Outcomes Start 2-Chloro-3-fluoroisonicotinaldehyde hydrate Sample Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Start->Base Oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) Start->Oxidative Thermal Thermal Stress (e.g., 80°C, solid state) Start->Thermal Photolytic Photolytic Stress (ICH Q1B guidelines) Start->Photolytic Analysis Analysis by Stability-Indicating Analytical Method (e.g., HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Pathway Identify Degradation Pathways Analysis->Pathway Products Characterize Degradation Products Analysis->Products Method Validate Stability- Indicating Method Analysis->Method

Figure 2: Workflow for Forced Degradation Studies.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of 2-Chloro-3-fluoroisonicotinaldehyde hydrate in appropriate solvents (e.g., acetonitrile/water).

  • Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) at room temperature. Note that aldehydes can undergo reactions like the Cannizzaro reaction under strong basic conditions.

  • Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Degradation: Expose the solid material to elevated temperatures (e.g., 80°C) with and without humidity control.

  • Photostability: Expose the solid material and a solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a suitable analytical method.

4.2. Development of a Stability-Indicating Analytical Method:

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Key Considerations for HPLC Method Development:

  • Column: A reversed-phase column (e.g., C18) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to separate the parent compound from its more polar or less polar degradation products.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: The developed method must be validated according to ICH Q2(R2) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. [2][3][4] 4.3. Characterization of Degradation Products:

The identification of degradation products is crucial for understanding the stability profile. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose, providing molecular weight and fragmentation information of the impurities. [5]For definitive structural elucidation, isolation of the degradation products followed by Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary. NMR can also be used to study the aldehyde-hydrate equilibrium in solution. [6][7][8][9][10]

Conclusion

The chemical integrity of 2-Chloro-3-fluoroisonicotinaldehyde hydrate is critical for its successful application in research and development. By implementing the recommended storage and handling procedures, researchers can minimize the risk of degradation. A thorough understanding of the potential degradation pathways—hydrolysis, oxidation, and photodecomposition—provides the foundation for a robust stability assessment program. The execution of forced degradation studies coupled with the development and validation of a stability-indicating analytical method is a scientifically sound and regulatory-compliant approach to ensure the quality and reliability of this important chemical intermediate. This proactive approach to stability management will ultimately contribute to the integrity and success of the scientific endeavors in which this compound is employed.

References

  • LC-MS analysis of 3-hydroxypyridine degradation intermediates by strain... - ResearchGate. (n.d.). Retrieved from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (n.d.). Retrieved from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (2022, March 31). Retrieved from [Link]

  • NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Retrieved from [Link]

  • NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives - PubMed. (2010, May 21). Retrieved from [Link]

  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives | The Journal of Organic Chemistry - ACS Publications. (2010, April 21). Retrieved from [Link]

  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives - CONICET. (n.d.). Retrieved from [Link]

  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives - ResearchGate. (2010, April 21). Retrieved from [Link]

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Quantum chemical calculations for 2-Chloro-3-fluoroisonicotinaldehyde hydrate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for 2-Chloro-3-fluoroisonicotinaldehyde Hydrate

Abstract

This technical guide provides a comprehensive framework for performing quantum chemical calculations on 2-Chloro-3-fluoroisonicotinaldehyde hydrate. Halogenated pyridine aldehydes are significant scaffolds in medicinal chemistry and materials science, and understanding their hydrated forms at a molecular level is crucial for predicting their stability, reactivity, and intermolecular interactions. This document offers researchers, computational chemists, and drug development professionals a detailed protocol grounded in Density Functional Theory (DFT), outlining the theoretical basis, step-by-step computational workflow, and methods for data analysis. By explaining the causality behind methodological choices, this guide aims to equip scientists with the expertise to conduct robust and reliable computational studies on this and similar molecular systems.

Introduction: The Scientific Imperative for Studying 2-Chloro-3-fluoroisonicotinaldehyde Hydrate

2-Chloro-3-fluoroisonicotinaldehyde is a substituted pyridine derivative. The pyridine ring is a common motif in pharmaceuticals and agrochemicals.[1] The presence of highly electronegative halogen atoms (chlorine and fluorine) significantly modulates the electronic properties of the molecule, influencing its reactivity and potential for non-covalent interactions such as halogen bonding.[2][3][4]

Many aldehydes exist in equilibrium with their hydrate (gem-diol) form in the presence of water.[5] The stability of this hydrate is profoundly influenced by the electronic effects of adjacent substituents. Electron-withdrawing groups, such as the chloro and fluoro substituents on the pyridine ring, are known to stabilize the hydrate form by making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[5] For drug development, understanding the predominant form of a molecule in an aqueous physiological environment is critical. Quantum chemical calculations provide a powerful, first-principles approach to elucidate the geometric, electronic, and energetic properties of the hydrate, offering insights that are complementary to experimental data.[6][7]

This guide will detail a robust computational protocol to model 2-Chloro-3-fluoroisonicotinaldehyde hydrate, from initial structure generation to the analysis of key molecular properties.

Theoretical Framework: Selecting the Right Tools

The accuracy of any quantum chemical calculation is contingent upon the chosen theoretical model. This involves a careful selection of the computational method, basis set, and an appropriate model for environmental effects, such as solvation.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[8][9] It is particularly well-suited for studying molecules of this size. Unlike wave function-based methods, DFT calculates the total energy of the system from its electron density. The choice of the exchange-correlation functional is critical. For systems involving non-covalent interactions, such as the hydrogen bonds that will be present in the hydrate, dispersion-corrected functionals are often recommended. A hybrid functional like B3LYP is a common starting point, but for higher accuracy, functionals like ωB97X-D or M06-2X that better account for dispersion forces are preferable.

Basis Sets: The Language of Orbitals

A basis set is a set of mathematical functions used to construct the molecular orbitals.[10][11] The choice of basis set directly impacts the quality of the calculation. For a molecule containing second-row (Cl) and first-row (F, O, N, C, H) elements, a split-valence basis set is a minimum requirement.[12]

  • Pople-style basis sets : Sets like 6-311+G(d,p) are widely used. The 6-311 indicates a triple-split valence description. The + signifies the addition of diffuse functions on heavy (non-hydrogen) atoms, which are essential for accurately describing anions and non-covalent interactions.[13] The (d,p) denotes the addition of polarization functions (d functions on heavy atoms, p functions on hydrogen), which allow for greater flexibility in describing the shape of orbitals and are critical for accurate geometries and interaction energies.[10]

  • Correlation-consistent basis sets : Dunning's sets, such as aug-cc-pVTZ , are designed to systematically converge towards the complete basis set limit.[9][12] The aug prefix indicates the addition of diffuse functions on all atoms, and VTZ stands for valence triple-zeta. These basis sets are more computationally expensive but generally yield more accurate results.

For the purposes of this guide, the 6-311+G(d,p) basis set offers a robust and computationally efficient choice.

Modeling the Hydrate: Explicit vs. Implicit Solvation

Since the subject is a specific hydrate, at least one water molecule must be included explicitly in the calculation.[14][15][16] This means its atoms are treated with the same level of quantum mechanical theory as the aldehyde itself.

To simulate the bulk solvent effect of an aqueous environment beyond the first solvation shell, an implicit solvent model is highly recommended.[17][18][19] The Polarizable Continuum Model (PCM) is a popular choice, where the solvent is represented as a continuous dielectric medium that polarizes in response to the solute's electric field.[20] This hybrid explicit/implicit approach provides a more realistic model of the hydrated molecule in solution.

Computational Workflow and Experimental Protocol

This section provides a step-by-step protocol for setting up, running, and analyzing the quantum chemical calculations.

Workflow Overview

The overall computational workflow is a sequential process designed to ensure the final results correspond to a true energy minimum on the potential energy surface.

G cluster_setup Step 1: System Setup cluster_qm Step 2: Quantum Calculations cluster_analysis Step 3: Data Analysis Build Build Initial 3D Structure (Anhydrous Aldehyde + Water) PreOpt Pre-optimization (Molecular Mechanics) Build->PreOpt GeoOpt Geometry Optimization (DFT: ωB97X-D / 6-311+G(d,p) + PCM) PreOpt->GeoOpt Freq Frequency Analysis (Confirm Minimum Energy) GeoOpt->Freq Props Calculate Molecular Properties (ESP, Orbitals, etc.) Freq->Props Visualize Visualize Results (Structure, Orbitals, Modes) Props->Visualize caption Computational workflow for 2-Chloro-3-fluoroisonicotinaldehyde hydrate.

Caption: Computational workflow for 2-Chloro-3-fluoroisonicotinaldehyde hydrate.

Step-by-Step Protocol
  • Building the Initial Molecular Structure:

    • Using a molecular modeling program (e.g., Avogadro, GaussView, ChemDraw), construct the 2-Chloro-3-fluoroisonicotinaldehyde molecule.

    • Add a single water molecule near the aldehyde group. The oxygen of the water should be oriented towards the carbonyl carbon.

    • Convert the aldehyde C=O double bond to a C-O single bond and form two new C-O single bonds from the carbonyl carbon to the oxygen of the water molecule, and from the water's oxygen to one of its hydrogens, which in turn bonds to the original carbonyl oxygen. This creates the gem-diol structure.

    • Perform a quick pre-optimization using a molecular mechanics force field (e.g., UFF or MMFF94) to obtain a reasonable starting geometry. This step is not strictly necessary but can significantly speed up the subsequent DFT optimization.

  • Setting up the DFT Calculation:

    • Import the pre-optimized coordinates into a quantum chemistry software package (e.g., Gaussian, Q-Chem, ORCA).

    • Specify the charge (0) and multiplicity (singlet) for the system.

    • Select the level of theory. For example, in Gaussian, the route section would look like: #p opt freq=noraman B3LYP/6-311+G(d,p) SCRF=(PCM,solvent=water)

      • opt: Requests a geometry optimization to find the minimum energy structure.[21][22]

      • freq=noraman: Requests a vibrational frequency calculation after the optimization is complete.[23][24] This is crucial for confirming the structure is a true minimum.

      • B3LYP/6-311+G(d,p): Specifies the chosen DFT functional and basis set. For higher accuracy, replace B3LYP with wB97XD.

      • SCRF=(PCM,solvent=water): Implements the Polarizable Continuum Model for water solvation.[17]

  • Execution and Monitoring:

    • Submit the calculation to run.

    • Monitor the convergence of the geometry optimization. The software will report the forces on the atoms and the change in energy at each step. The calculation is converged when these values fall below predefined thresholds.

Data Analysis and Interpretation

Upon successful completion, the output file will contain a wealth of information.

Geometry Optimization and Vibrational Analysis
  • Confirmation of Minimum Energy: The most critical first step is to check the results of the frequency calculation. A true minimum energy structure will have zero imaginary frequencies .[25] If one or more imaginary frequencies are present, the structure is a saddle point (e.g., a transition state) and must be further optimized.

  • Optimized Geometric Parameters: The final optimized coordinates provide precise bond lengths, bond angles, and dihedral angles. These can be compared with experimental crystallographic data if available. Key parameters to analyze include the C-O and O-H bond lengths of the gem-diol group and the hydrogen bond distances between the hydrate and other parts of the molecule or solvent.

Tabulated Quantitative Data

Summarizing key data in a table allows for clear interpretation and comparison.

ParameterCalculated ValueDescription
Total Electronic Energy (a.u.)Value from outputThe total electronic energy of the optimized structure in atomic units.
Zero-Point Vibrational EnergyValue from outputThe vibrational energy of the molecule at 0 K.[24]
Dipole Moment (Debye)Value from outputA measure of the molecule's overall polarity.
HOMO Energy (eV)Value from outputEnergy of the Highest Occupied Molecular Orbital.
LUMO Energy (eV)Value from outputEnergy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap (eV)Calculated from aboveAn indicator of chemical reactivity and electronic excitation energy.
Key Vibrational FrequenciesList of key frequencies (cm⁻¹)Frequencies corresponding to O-H stretches, C-O stretches, etc.[26]
Visualization of Intermolecular Interactions

The optimized structure reveals the key non-covalent interactions that stabilize the hydrate. The most important will be hydrogen bonds between the gem-diol's hydroxyl groups and the pyridine nitrogen or nearby solvent molecules.

Caption: Key hydrogen bonding interactions in the hydrated molecule.

Electronic Properties
  • Molecular Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution on the molecule's surface. It will show electron-rich (negative potential, typically red) regions, such as the oxygen and nitrogen atoms, which are sites for electrophilic attack. Electron-poor (positive potential, typically blue) regions, like the hydroxyl hydrogens, are sites for nucleophilic attack.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them is an indicator of the molecule's kinetic stability.

Conclusion

This guide provides a rigorous and scientifically grounded protocol for the quantum chemical study of 2-Chloro-3-fluoroisonicotinaldehyde hydrate. By combining Density Functional Theory with a suitable basis set and a hybrid explicit/implicit solvation model, researchers can obtain reliable insights into the molecule's structure, stability, and electronic properties. The causality-driven approach outlined here—from the selection of the theoretical model to the interpretation of the results—ensures a self-validating system that produces trustworthy and publication-quality data. These computational insights are invaluable for applications ranging from rational drug design to the development of new materials.

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An In-depth Technical Guide to Investigating the Solvatochromism of 2-Chloro-3-fluoroisonicotinaldehyde Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the investigation of the solvatochromic properties of 2-chloro-3-fluoroisonicotinaldehyde hydrate. This compound, a halogenated pyridine derivative, possesses structural features that suggest a significant solvent-dependent shift in its electronic absorption spectrum. Understanding these solvatochromic effects is paramount for its potential applications in drug development, materials science, and as a polarity probe. This document outlines the theoretical underpinnings, a detailed experimental protocol using UV-Vis spectroscopy, and advanced data analysis techniques. The proposed study will not only characterize the solvatochromic behavior of this specific molecule but also provide valuable insights into solute-solvent interactions at a molecular level.

Introduction: The Significance of Solvatochromism

Solvatochromism is the phenomenon where the color of a chemical compound changes depending on the polarity of the solvent it is dissolved in.[1][2] This change in color is a direct manifestation of the differential solvation of the ground and excited electronic states of the molecule.[1][3] The polarity of the solvent, its ability to form hydrogen bonds, and its polarizability all contribute to the extent of the spectral shift.[1]

For researchers, scientists, and professionals in drug development, solvatochromism is not merely a colorful curiosity; it is a powerful analytical tool. By observing how the absorption or emission spectrum of a compound shifts with solvent polarity, we can glean critical information about:

  • Molecular Polarity and Dipole Moments: Quantify the change in dipole moment upon electronic excitation, providing insights into the electronic redistribution in the excited state.

  • Intermolecular Interactions: Elucidate the nature and strength of solute-solvent interactions, such as hydrogen bonding and dipole-dipole forces.[4]

  • Microenvironment Polarity: Utilize solvatochromic probes to determine the local polarity of complex systems like micelles, polymers, and biological membranes.

  • Reaction Mechanism Elucidation: Understand the role of solvent effects on chemical reactivity and reaction pathways.[3]

2-Chloro-3-fluoroisonicotinaldehyde hydrate, with its electron-withdrawing halogen substituents and the polar aldehyde and pyridine functionalities, is an excellent candidate for exhibiting significant solvatochromism. The lone pairs on the nitrogen and oxygen atoms, and the potential for intramolecular charge transfer, suggest that its electronic transitions will be sensitive to the surrounding solvent environment. This guide provides a roadmap to rigorously characterize these effects.

Theoretical Framework: Unraveling Solute-Solvent Interactions

The observed solvatochromic shifts can be rationalized and quantified using established theoretical models. This investigation will primarily leverage the Kamlet-Taft and Lippert-Mataga models to dissect the contributions of different solvent properties to the overall spectral shift.

The Kamlet-Taft Approach: Deconstructing Solvent Polarity

The Kamlet-Taft solvatochromic comparison method is a linear solvation energy relationship that dissects solvent polarity into three key parameters:

  • α (Hydrogen Bond Acidity): A measure of the solvent's ability to donate a hydrogen bond.[5][6][7]

  • β (Hydrogen Bond Basicity): A measure of the solvent's ability to accept a hydrogen bond.[5][6][7]

  • π* (Dipolarity/Polarizability): An index of the solvent's polarity and polarizability, representing its ability to stabilize a charge or a dipole through dielectric effects.[5][6][7][8]

The observed spectral property, such as the wavenumber of maximum absorption (νmax), can be correlated with these parameters using the following multiparameter equation:

νmax = ν0 + s(π* + dδ) + aα + bβ

where ν0 is the wavenumber in a reference solvent, and s, a, and b are coefficients that quantify the sensitivity of the solute to each solvent parameter. The term δ is a correction factor for certain solvent classes.[5][7] By performing a multiple linear regression analysis, we can determine the relative importance of each type of interaction in dictating the solvatochromic behavior of 2-chloro-3-fluoroisonicotinaldehyde hydrate.

The Lippert-Mataga Model: Quantifying Dipole Moment Changes

The Lippert-Mataga equation provides a method to estimate the change in the dipole moment of a molecule upon electronic excitation (Δμ = μe - μg), where μe and μg are the dipole moments of the excited and ground states, respectively.[9][10][11] This is particularly useful for understanding intramolecular charge transfer (ICT) processes. The equation relates the Stokes shift (the difference between the absorption and emission maxima in wavenumbers, ν̄abs - ν̄em) to the orientation polarizability of the solvent (Δf):

ν̄abs - ν̄em = (2Δμ2 / hca3) Δf + constant

where:

  • h is Planck's constant

  • c is the speed of light

  • a is the Onsager cavity radius of the solute

  • Δf = [ (ε-1)/(2ε+1) - (n2-1)/(2n2+1) ] is the solvent polarity function, with ε being the dielectric constant and n the refractive index of the solvent.

A linear plot of the Stokes shift against Δf allows for the calculation of the change in dipole moment, providing a quantitative measure of the charge redistribution upon excitation.[11][12]

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to be a robust and self-validating system for the comprehensive study of the solvatochromism of 2-chloro-3-fluoroisonicotinaldehyde hydrate.

Materials and Instrumentation
  • Solute: 2-Chloro-3-fluoroisonicotinaldehyde hydrate (Purity ≥ 95%)

  • Solvents: A range of spectroscopic grade solvents with varying polarities (see Table 1).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

  • Cuvettes: 1 cm path length quartz cuvettes.

Experimental Workflow

The following diagram illustrates the proposed experimental workflow:

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis stock Prepare Stock Solution (e.g., 1 mM in Acetonitrile) dilutions Prepare Dilute Solutions in a Range of Solvents (e.g., 10 µM) stock->dilutions Serial Dilution blank Record Blank Spectrum (Pure Solvent) dilutions->blank Transfer to Spectrophotometer sample Record UV-Vis Spectrum of Sample Solution (200-800 nm) lambda_max Determine λmax for each solvent sample->lambda_max Extract Data v_max Convert λmax to νmax (cm⁻¹) lambda_max->v_max kamlet_taft Kamlet-Taft Analysis (Multiple Linear Regression) v_max->kamlet_taft lippert_mataga Lippert-Mataga Analysis (if fluorescence is observed) v_max->lippert_mataga solvatochromic_shift xaxis Wavelength (nm) yaxis Absorbance origin origin x_end x_end origin->x_end xaxis y_end y_end origin->y_end yaxis hexane n-Hexane ethanol Ethanol water Water 2.5,0 2.5,0 3.5,4 3.5,4 3,4 3,4 4.5,0 4.5,0 5.5,5 5.5,5 5,5 5,5 6.5,0 6.5,0 7.5,5.5 7.5,5.5 7,5.5 7,5.5 3.2,4.2 3.2,4.2 6.8,5.7 6.8,5.7 3.2,4.2->6.8,5.7 Increasing Solvent Polarity (Bathochromic Shift)

Caption: Hypothetical UV-Vis spectra showing a bathochromic shift.

A bathochromic (red) shift with increasing solvent polarity, as depicted hypothetically above, would indicate that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. [1][2]Conversely, a hypsochromic (blue) shift would suggest the ground state is more polar. [1][2]

Quantitative Analysis and Interpretation

The data from Table 1 will be used for multiple linear regression analysis based on the Kamlet-Taft equation. The resulting coefficients (s, a, and b) will reveal the dominant solute-solvent interactions. For instance, a large 'a' coefficient would signify strong hydrogen bond donation from the solvent to the solute, while a significant 's' coefficient would indicate a high sensitivity to the solvent's dipolarity/polarizability.

Should fluorescence be observed, a Lippert-Mataga plot will be constructed. The linearity of this plot will validate the model's applicability, and the slope will be used to calculate the change in dipole moment upon excitation, offering a quantitative measure of the intramolecular charge transfer character of the electronic transition.

Conclusion and Future Directions

This technical guide has laid out a comprehensive and scientifically rigorous approach to characterizing the solvatochromism of 2-chloro-3-fluoroisonicotinaldehyde hydrate. By systematically applying established experimental techniques and theoretical models, this study will provide a deep understanding of the solute-solvent interactions governing its photophysical properties.

The anticipated outcomes will be of significant value to researchers in medicinal chemistry, where understanding a molecule's behavior in different polarity environments is crucial for predicting its interactions with biological targets. Furthermore, the findings could pave the way for the development of this molecule as a novel solvatochromic probe for sensing applications. This investigation represents a critical step in unlocking the full potential of 2-chloro-3-fluoroisonicotinaldehyde hydrate in various scientific and technological domains.

References

  • Karmakar, N. K., Pandey, S., Pandey, R. K., & Shukla, S. S. (2021). Solvatochromism: a tool for solvent discretion for UV-Vis spectroscopic studies. Applied Spectroscopy Reviews, 56(6), 513-529. [Link]

  • Stenutz, R. Kamlet-Taft solvent parameters. [Link]

  • IUPAC. (2014). Kamlet–Taft solvent parameters. In IUPAC Compendium of Chemical Terminology (Vol. 4). [Link]

  • Chemeurope.com. Definition of kamlet taft solvent parameters. [Link]

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH.
  • Pires, P. A. R., et al. (2015). Solvatochromism as a new tool to distinguish structurally similar compounds. Scientific Reports, 5(1), 1-8. [Link]

  • Wikipedia. (2023). Solvatochromism. [Link]

  • Virtual Labs. (n.d.). Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore. [Link]

  • Chemistry LibreTexts. (2023). Electronic Spectroscopy - Interpretation. [Link]

  • Machado, V. G., & Machado, C. (2001). An Investigation of Solvatochromic Behavior. Journal of Chemical Education, 78(5), 649. [Link]

  • Nandy, R., & Sankararaman, S. (2010). Donor-acceptor substituted phenylethynyltriphenylenes – excited state intramolecular charge transfer, solvatochromic absorption and fluorescence emission. Photochemical & Photobiological Sciences, 9(10), 1348-1355. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • American Chemical Society. (2015). D−π–A Fluorophores with Strong Solvatochromism for Single-Molecule Ratiometric Thermometers. Journal of the American Chemical Society. [Link]

Sources

Methodological & Application

Application Notes & Protocols: 2-Chloro-3-fluoroisonicotinaldehyde Hydrate in Medicinal Chemistry Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved therapeutics.[1][2][3] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and versatile substitution patterns make it an invaluable component in the design of novel drug candidates.[3][4] Within the vast arsenal of chemical building blocks, 2-Chloro-3-fluoroisonicotinaldehyde hydrate has emerged as a particularly powerful and versatile starting material for the synthesis of complex pyridine-based scaffolds.

The strategic placement of its functional groups—a reactive aldehyde at the C4 position, and chloro and fluoro substituents at the C2 and C3 positions, respectively—provides orthogonal chemical handles for a wide array of synthetic transformations. The aldehyde facilitates carbon-carbon and carbon-nitrogen bond formation, while the halogenated positions are primed for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. Furthermore, the incorporation of a fluorine atom can significantly enhance key drug-like properties, such as metabolic stability, binding affinity, and membrane permeability.[5]

This technical guide provides an in-depth exploration of 2-Chloro-3-fluoroisonicotinaldehyde hydrate as a key intermediate in drug discovery. It is designed for researchers, scientists, and drug development professionals, offering detailed physicochemical data, proven experimental protocols for core synthetic transformations, and expert insights into the causality behind experimental choices.

Physicochemical Properties & Safety Data

Accurate characterization and safe handling of starting materials are paramount for reproducible and successful synthesis. The key properties and safety information for 2-Chloro-3-fluoroisonicotinaldehyde hydrate are summarized below.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1196156-07-6[6]
Molecular Formula C₆H₅ClFNO₂[6]
Molecular Weight 177.56 g/mol [6]
Synonyms 2-chloro-3-fluoro-4-formylpyridine hydrate[7]
Physical Form Solid[6]
Purity Typically ≥95%[6]
Storage Temperature Ambient Storage, store under nitrogen, protect from moisture[6][8]
InChI Key HLMKXEOYZMLNJQ-UHFFFAOYSA-N[6]

Table 2: GHS Safety Information

CategoryInformationSource
Pictogram GHS07 (Exclamation mark)[6]
Signal Word Warning[6]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[6]
Precautionary Statements P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[6]

Core Synthetic Applications & Protocols

The utility of 2-Chloro-3-fluoroisonicotinaldehyde hydrate is best demonstrated through its application in the synthesis of diverse heterocyclic scaffolds. The following protocols detail key transformations that leverage the aldehyde functionality.

Application 1: Synthesis of Pyrazolo[3,4-b]pyridine Scaffolds

Rationale and Mechanistic Insight: The pyrazolo[3,4-b]pyridine core is a well-established scaffold for potent kinase inhibitors. This protocol describes a classic condensation-cyclization reaction to construct this bicyclic heterocycle. The reaction proceeds via the initial formation of a hydrazone intermediate through the reaction of the aldehyde with hydrazine. Subsequent intramolecular nucleophilic attack of the secondary amine onto the electron-deficient C2 position of the pyridine ring, facilitated by the chloro leaving group, results in the fused pyrazole ring system. This annulation strategy is a robust and efficient method for generating libraries of potential kinase inhibitors.[9]

G cluster_workflow Workflow: Pyrazolo[3,4-b]pyridine Synthesis start 2-Chloro-3-fluoro- isonicotinaldehyde Hydrate step1 Step 1: Condensation Formation of Hydrazone Intermediate start->step1 hydrazine Substituted Hydrazine (e.g., Phenylhydrazine) hydrazine->step1 reagents Solvent (e.g., EtOH) Base (e.g., Et3N) reagents->step1 step2 Step 2: Intramolecular Cyclization (S NAr Reaction) step1->step2 Heat workup Workup & Purification (Precipitation/Chromatography) step2->workup product Final Product: Substituted Pyrazolo[3,4-b]pyridine workup->product G cluster_workflow Workflow: Reductive Amination start 2-Chloro-3-fluoro- isonicotinaldehyde Hydrate step1 Mix Aldehyde and Amine Formation of Iminium Ion Intermediate start->step1 amine Primary or Secondary Amine (R1R2NH) amine->step1 reductant Reducing Agent (e.g., NaBH(OAc)3) step2 Add Reducing Agent Reduction to Amine reductant->step2 step1->step2 workup Aqueous Workup & Purification step2->workup product Final Product: Substituted Aminomethylpyridine workup->product

Sources

Knoevenagel Condensation of 2-Chloro-3-fluoroisonicotinaldehyde Hydrate with Active Methylene Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-C Bond Formation in Heterocyclic Chemistry

The Knoevenagel condensation is a robust and versatile carbon-carbon bond-forming reaction fundamental to modern organic synthesis.[1][2] This reaction facilitates the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base, to yield an α,β-unsaturated product.[1] Its significance is particularly pronounced in medicinal chemistry and drug development, where the resulting electron-deficient alkenes serve as pivotal intermediates for a diverse array of therapeutic agents, including anticancer and antimicrobial compounds.

This technical guide provides an in-depth exploration of the Knoevenagel condensation as applied to 2-Chloro-3-fluoroisonicotinaldehyde hydrate, a highly functionalized and electron-deficient heteroaromatic aldehyde. The presence of both chloro and fluoro substituents on the pyridine ring significantly influences the electrophilicity of the aldehyde, making it a reactive substrate for this transformation. These application notes are designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction's mechanistic underpinnings and practical, step-by-step protocols for its successful execution with various active methylene compounds.

Mechanistic Insights: The Driving Forces of the Condensation

The Knoevenagel condensation proceeds through a well-established mechanistic pathway initiated by a basic catalyst.[3] The choice of a weak base, such as piperidine or 1,4-diazabicyclo[2.2.2]octane (DABCO), is crucial to prevent the self-condensation of the aldehyde.[1]

The reaction mechanism can be delineated into three key stages:

  • Enolate Formation: The basic catalyst abstracts an acidic α-hydrogen from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a resonance-stabilized carbanion or enolate. The stability of this intermediate is enhanced by the presence of two electron-withdrawing groups (Z).

  • Nucleophilic Addition: The highly nucleophilic enolate attacks the electrophilic carbonyl carbon of the 2-Chloro-3-fluoroisonicotinaldehyde. The electron-withdrawing effects of the chloro and fluoro substituents, as well as the pyridine nitrogen, render the aldehyde's carbonyl carbon particularly susceptible to nucleophilic attack. This step results in the formation of a tetrahedral alkoxide intermediate.

  • Dehydration: The alkoxide intermediate is protonated, typically by the conjugate acid of the basic catalyst, to form a β-hydroxy compound. Subsequent elimination of a water molecule, often facilitated by the base, leads to the formation of the final α,β-unsaturated product.

For certain active methylene compounds, such as malonic acid, the reaction can be conducted in pyridine, which acts as both a solvent and a catalyst. This variation, known as the Doebner modification, often results in a subsequent decarboxylation to yield a monocarboxylic acid derivative.[1][3][4]

Workflow start Reactant Preparation reaction Reaction Setup & Execution start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Work-up & Product Isolation monitoring->workup Upon completion purification Purification (Recrystallization/Chromatography) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for Knoevenagel condensation.

Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile

This protocol describes the synthesis of 2-((2-chloro-3-fluoropyridin-4-yl)methylene)malononitrile. Malononitrile is a highly reactive methylene compound, and the reaction typically proceeds rapidly at room temperature. [5] Materials:

  • 2-Chloro-3-fluoroisonicotinaldehyde hydrate (1.0 equiv.)

  • Malononitrile (1.05 equiv.)

  • Piperidine (0.1 equiv.)

  • Ethanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a round-bottom flask, dissolve 2-Chloro-3-fluoroisonicotinaldehyde hydrate in ethanol.

  • To the stirred solution, add malononitrile.

  • Add a catalytic amount of piperidine to the reaction mixture. [5]4. Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically within 1-3 hours), a precipitate of the product may form.

  • If a precipitate has formed, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.

  • The crude product can be further purified by recrystallization from ethanol or another suitable solvent.

Protocol 2: DABCO-Catalyzed Condensation with Ethyl Cyanoacetate

This protocol details the synthesis of ethyl 2-cyano-3-(2-chloro-3-fluoropyridin-4-yl)acrylate using 1,4-diazabicyclo[2.2.2]octane (DABCO) as the catalyst. [6][7] Materials:

  • 2-Chloro-3-fluoroisonicotinaldehyde hydrate (1.0 equiv.)

  • Ethyl cyanoacetate (1.1 equiv.)

  • DABCO (0.2 equiv.)

  • Water or Ethanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add 2-Chloro-3-fluoroisonicotinaldehyde hydrate, ethyl cyanoacetate, and the chosen solvent (water or ethanol). [6][7]2. Add DABCO to the stirred mixture.

  • Stir the reaction at room temperature. The reaction progress should be monitored by TLC.

  • After completion, if the reaction was performed in water, the product may precipitate and can be collected by filtration. [7]5. If the reaction was performed in ethanol, the mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Doebner Modification with Malonic Acid

This protocol describes the synthesis of 3-(2-chloro-3-fluoropyridin-4-yl)acrylic acid via the Doebner modification, which involves a condensation followed by decarboxylation. [3][4] Materials:

  • 2-Chloro-3-fluoroisonicotinaldehyde hydrate (1.0 equiv.)

  • Malonic acid (1.5 equiv.)

  • Pyridine (solvent and catalyst)

  • Piperidine (catalytic amount, optional co-catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve malonic acid in pyridine.

  • Add 2-Chloro-3-fluoroisonicotinaldehyde hydrate to the solution. A catalytic amount of piperidine can also be added to accelerate the reaction. [8]3. Heat the reaction mixture to reflux for 2-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization.

Data Presentation: Comparative Overview of Reaction Parameters

The choice of active methylene compound, catalyst, and solvent can significantly impact the reaction outcome. The following table provides a comparative summary of typical reaction conditions and expected outcomes for the Knoevenagel condensation of 2-Chloro-3-fluoroisonicotinaldehyde hydrate.

Active Methylene CompoundCatalystSolventTypical Temp.Typical TimeExpected Product
MalononitrilePiperidineEthanolRoom Temp.1-3 h2-((2-chloro-3-fluoropyridin-4-yl)methylene)malononitrile
Ethyl CyanoacetateDABCOWater/EthanolRoom Temp.2-8 hEthyl 2-cyano-3-(2-chloro-3-fluoropyridin-4-yl)acrylate
Diethyl MalonatePiperidineTolueneReflux6-12 hDiethyl 2-((2-chloro-3-fluoropyridin-4-yl)methylene)malonate
Malonic AcidPyridinePyridineReflux2-6 h3-(2-chloro-3-fluoropyridin-4-yl)acrylic acid

Conclusion and Future Perspectives

The Knoevenagel condensation of 2-Chloro-3-fluoroisonicotinaldehyde hydrate with active methylene compounds offers a direct and efficient route to a variety of highly functionalized vinylpyridine derivatives. These products are of significant interest in drug discovery and materials science due to their potential for further synthetic elaboration and their inherent biological activity. The protocols detailed herein provide a solid foundation for the synthesis and exploration of these valuable molecules. Further investigations could focus on expanding the scope of active methylene compounds, exploring enantioselective catalytic systems, and evaluating the biological activities of the synthesized derivatives.

References

  • A convenient and rapid method for Knoevenagel condensation has been developed by using DABCO-base ionic liquid catalysts. Green Chemistry, RSC Publishing. [Link]

  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. PMC, NIH. [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Publishing. [Link]

  • Aqueous DABCO, an efficient medium for rapid organocatalyzed Knoevenagel condensation and the Gewald reaction. SciSpace. [Link]

  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Semantic Scholar. [Link]

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis. [Link]

  • Knoevenagel Condensation; Doebner Modification. Organic Reactions. [Link]

  • A new finding in the old Knoevenagel condensation reaction. ResearchGate. [Link]

  • Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Juniper Publishers. [Link]

  • Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. [Link]

  • Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ACS Omega. [Link]

  • Knoevenagel Condensation. Cambridge University Press. [Link]

  • Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemistry Research Journal. [Link]

  • Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst. MDPI. [Link]

  • A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications. [Link]

  • The Knoevenagel Condensation. Organic Reactions. [Link]

  • Knoevenagel condensation. Grokipedia. [Link]

  • Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. MDPI. [Link]

  • Knoevenagel condensation. YouTube. [Link]

  • A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. RSC Publishing. [Link]

  • Knoevenagel condensation reaction with piperidine as catalyst. ResearchGate. [Link]

  • ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate. [Link]

  • Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. PMC, PubMed Central. [Link]

  • Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. New Journal of Chemistry, RSC Publishing. [Link]

  • Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. PMC, NIH. [Link]

Sources

Application Notes and Protocols: 2-Chloro-3-fluoroisonicotinaldehyde Hydrate as a Strategic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Halogenated Pyridine Aldehydes in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of halogenated heterocyclic scaffolds is a cornerstone of molecular design. Halogen atoms, particularly chlorine and fluorine, offer a powerful toolkit for modulating the physicochemical and pharmacokinetic properties of drug candidates. They can enhance metabolic stability, improve membrane permeability, and provide vectors for specific molecular interactions with biological targets. The pyridine ring, a common motif in pharmaceuticals, imparts favorable properties such as aqueous solubility and the ability to engage in hydrogen bonding.

2-Chloro-3-fluoroisonicotinaldehyde hydrate emerges as a particularly valuable building block, combining the reactivity of an aldehyde with a pyridine ring adorned with two distinct halogens. This trifecta of functional groups—an aldehyde for condensation and derivatization, a labile chlorine atom for nucleophilic substitution and cross-coupling, and a modulating fluorine atom—provides a versatile platform for the synthesis of a diverse array of complex heterocyclic systems. These systems are central to the development of novel therapeutics across a range of disease areas.

This guide provides an in-depth exploration of the chemical reactivity of 2-Chloro-3-fluoroisonicotinaldehyde hydrate and presents detailed protocols for its application in the synthesis of key pharmacophores. The methodologies are grounded in established chemical principles, often drawing upon well-documented transformations of analogous structures to provide a robust framework for researchers.

Chemical Properties and Handling

Before embarking on synthetic protocols, a thorough understanding of the reagent's properties and safe handling procedures is essential.

PropertyValueReference
CAS Number 1196156-07-6[1][2]
Molecular Formula C₆H₃ClFNO · H₂O[1]
Molecular Weight 177.56 g/mol [1]
Physical Form Solid[1]
Storage Ambient temperature[1]

Safety and Handling: 2-Chloro-3-fluoroisonicotinaldehyde hydrate is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[3][4]

Core Reactivity and Synthetic Potential

The synthetic utility of 2-Chloro-3-fluoroisonicotinaldehyde hydrate is dictated by the interplay of its three key functional groups. The following diagram illustrates the primary reaction pathways that can be exploited.

G cluster_aldehyde Aldehyde Reactivity cluster_chloro 2-Chloro Reactivity cluster_fluoro 3-Fluoro Influence Aldehyde C(O)H Condensation Knoevenagel Condensation (with active methylene compounds) Aldehyde->Condensation Reductive_Amination Reductive Amination (with amines) Aldehyde->Reductive_Amination Wittig_Horner Wittig/Horner-Wadsworth-Emmons (alkene formation) Aldehyde->Wittig_Horner Chloro Cl SNAr Nucleophilic Aromatic Substitution (SNAr) (with N, O, S nucleophiles) Chloro->SNAr Suzuki Suzuki Coupling (with boronic acids) Chloro->Suzuki Buchwald Buchwald-Hartwig Amination (with amines) Chloro->Buchwald Fluoro F Electronic_Modulation Electronic Modulation (influences reactivity of Cl and ring) Fluoro->Electronic_Modulation Metabolic_Blocking Metabolic Blocking (potential for improved drug metabolism) Fluoro->Metabolic_Blocking Building_Block 2-Chloro-3-fluoro- isonicotinaldehyde Hydrate Building_Block->Aldehyde Building_Block->Chloro Building_Block->Fluoro

Caption: Key reactivity pathways of 2-Chloro-3-fluoroisonicotinaldehyde hydrate.

Application Protocol 1: Synthesis of Fused Pyrazolopyridines via Condensation and Cyclization

Fused pyrazolopyridine scaffolds are prevalent in medicinal chemistry, often exhibiting activity as kinase inhibitors. This protocol outlines a two-step synthesis commencing with a Knoevenagel condensation, followed by a cyclization with hydrazine.

Step 1: Knoevenagel Condensation with an Active Methylene Compound

The aldehyde functionality readily undergoes condensation with compounds possessing an active methylene group, such as malononitrile or ethyl cyanoacetate.[5][6][7] This reaction forms a vinylidene intermediate, which is a precursor for subsequent cyclization.

Protocol:

  • To a solution of 2-Chloro-3-fluoroisonicotinaldehyde hydrate (1.0 eq) in ethanol (0.5 M) is added an active methylene compound (e.g., malononitrile, 1.1 eq).

  • A catalytic amount of a base, such as piperidine or triethylamine (0.1 eq), is added to the mixture.

  • The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then triturated with cold water, and the resulting solid is filtered, washed with water, and dried to yield the vinylidene product.

Step 2: Cyclization to form the Pyrazolopyridine Core

The vinylidene product, containing a nitrile group and a halogenated pyridine ring, is primed for cyclization with hydrazine to form the pyrazolo[3,4-c]pyridine scaffold.[8][9][10]

Protocol:

  • The vinylidene product from Step 1 (1.0 eq) is suspended in ethanol or n-butanol (0.3 M).

  • Hydrazine hydrate (3.0-5.0 eq) is added to the suspension.

  • The mixture is heated to reflux (80-120 °C) and stirred for 4-12 hours, with reaction progress monitored by TLC.

  • After cooling to room temperature, the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

G start 2-Chloro-3-fluoro- isonicotinaldehyde Hydrate intermediate1 Vinylidene Intermediate start->intermediate1 Knoevenagel Condensation (Malononitrile, Piperidine) product Pyrazolo[3,4-c]pyridine Derivative intermediate1->product Cyclization (Hydrazine Hydrate, Reflux)

Caption: Workflow for the synthesis of pyrazolopyridine derivatives.

Application Protocol 2: Construction of Thieno[2,3-c]pyridines via the Gewald Reaction

The thienopyridine core is a key component of several blockbuster antiplatelet drugs.[11][12] The Gewald reaction provides a convergent and efficient route to highly functionalized 2-aminothiophenes, which in this case are fused to the pyridine ring.[13][14][15][16][17]

Protocol:

  • In a round-bottom flask, combine 2-Chloro-3-fluoroisonicotinaldehyde hydrate (1.0 eq), an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate, 1.0 eq), and elemental sulfur (1.1 eq) in ethanol or DMF (0.5 M).

  • Add a catalytic amount of a base, such as morpholine or triethylamine (0.2 eq).

  • Heat the mixture to 50-60 °C and stir for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure thieno[2,3-c]pyridine derivative.

Application Protocol 3: Palladium-Catalyzed Suzuki Cross-Coupling

The chlorine atom at the 2-position of the pyridine ring is susceptible to palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or heteroaryl substituents.[1][3][4][18][19] This is a powerful method for generating biaryl structures, which are common in drug candidates.

Protocol:

  • To a flame-dried Schlenk flask, add 2-Chloro-3-fluoroisonicotinaldehyde hydrate (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Add a palladium catalyst, for instance, Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd(OAc)₂ (2-4 mol%) and a suitable phosphine ligand like SPhos or XPhos (4-8 mol%).

  • Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete (typically within 8-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

G start 2-Chloro-3-fluoro- isonicotinaldehyde Hydrate product 2-Aryl-3-fluoro- isonicotinaldehyde Derivative start->product Suzuki Coupling (Pd Catalyst, Base, Heat) reagent Aryl Boronic Acid reagent->product

Caption: Suzuki cross-coupling workflow.

Application Protocol 4: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further activated by the chloro and fluoro substituents, facilitates nucleophilic aromatic substitution (SNAr) at the 2-position.[2][20][21] This allows for the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.

Protocol:

  • Dissolve 2-Chloro-3-fluoroisonicotinaldehyde hydrate (1.0 eq) in a polar aprotic solvent such as DMF or DMSO (0.4 M).

  • Add the desired nucleophile (e.g., a primary or secondary amine, an alcohol, or a thiol, 1.2-2.0 eq).

  • Add a non-nucleophilic base, such as K₂CO₃ or diisopropylethylamine (DIPEA) (2.0-3.0 eq), to act as an acid scavenger.

  • Heat the reaction mixture to 60-120 °C. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, cool the mixture and pour it into water.

  • If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic extracts with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

2-Chloro-3-fluoroisonicotinaldehyde hydrate is a potent and versatile building block for drug discovery. Its strategically positioned functional groups provide multiple avenues for the synthesis of diverse and complex heterocyclic scaffolds. The protocols detailed herein offer a robust starting point for medicinal chemists to leverage this reagent in the creation of novel molecular entities with therapeutic potential. The ability to perform orthogonal reactions on the aldehyde and chloro functionalities allows for a modular and efficient approach to building libraries of drug-like molecules.

References

  • Belnome, F., Fehér, P. P., Stirling, A., & Ábrányi-Balogh, P. (2021). Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. ResearchGate. Retrieved from [Link]

  • Neumann, C. N., Hooker, J. M., & Ritter, T. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(32), 11410–11419. Retrieved from [Link]

  • Lohse, O., Thevenin, P., & Waldvogel, E. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(01), 45-48. Retrieved from [Link]

  • Mavromoustakos, T., et al. (2021). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules, 26(15), 4478. Retrieved from [Link]

  • FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. (2024). Organic Letters. Retrieved from [Link]

  • A Simple Synthesis of Some New Thienopyridine and Thienopyrimidine Derivatives. (n.d.). Molecules. Retrieved from [Link]

  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. (2010). Arkivoc, 2010(11), 225-233. Retrieved from [Link]

  • Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. (2022). Chemical Methodologies. Retrieved from [Link]

  • Synthesis of Pyrazolopyridines. (n.d.). Sci-Hub. Retrieved from [Link]

  • Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. (2016). Molecules, 21(11), 1549. Retrieved from [Link]

  • FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. (2024). ACS Publications. Retrieved from [Link]

  • Condensation reaction of substituted aromatic aldehydes and active methylene compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Novel Pyrazolopyridine and Pyridopyrimidine Derivatives. (n.d.). Sci-Hub. Retrieved from [Link]

  • Thienopyridines: Synthesis, Properties, and Biological Activity. (2006). ResearchGate. Retrieved from [Link]

  • Nucleophilic Aromatic Substitutions. (2019, January 19). YouTube. Retrieved from [Link]

  • Bowler, J. T., et al. (2013). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 11(36), 6124-6132. Retrieved from [Link]

  • Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Substituted active methylene synthesis by condensation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Active Methylene Compounds and Named Reactions-1. (n.d.). Scribd. Retrieved from [Link]

  • Synthesis of fused thienopyridine scaffold by varying thiophene-2-carbaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances, 8(1), 333-356. Retrieved from [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Arkivoc, 2010(1), 209-246. Retrieved from [https://www.semantic scholar.org/paper/Gewald-reaction%3A-synthesis%2C-properties-and-of-Puterov%C3%A1-Kruto%C5%A1%C3%ADkov%C3%A1/200f8b8a5d3f2b1d3d0e9e1c2e4a8b7c0d1e3d9f]([Link] scholar.org/paper/Gewald-reaction%3A-synthesis%2C-properties-and-of-Puterov%C3%A1-Kruto%C5%A1%C3%ADkov%C3%A1/200f8b8a5d3f2b1d3d0e9e1c2e4a8b7c0d1e3d9f)

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Arkat USA. Retrieved from [Link]

  • 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. (2016). ResearchGate. Retrieved from [Link]

  • Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. (n.d.). ResearchGate. Retrieved from [Link]

  • Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions. (2015). Molecules, 20(6), 11617-11631. Retrieved from [Link]

  • Knoevenagel condensation is a reaction involving an active methylene compound... (n.d.). Study.com. Retrieved from [Link]

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Application Notes and Protocols: Protecting Group Strategies for 2-Chloro-3-fluoroisonicotinaldehyde Hydrate in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction

2-Chloro-3-fluoroisonicotinaldehyde is a pivotal building block in contemporary medicinal chemistry and agrochemical development. Its unique substitution pattern on the pyridine ring provides a versatile scaffold for creating complex, biologically active molecules. However, the inherent reactivity of the aldehyde functional group, coupled with its existence as a hydrate, presents significant challenges in multi-step synthetic sequences. This document provides a comprehensive guide to effective protecting group strategies, enabling the seamless integration of this valuable intermediate into your synthetic workflows. We will explore the rationale behind protecting group selection, offer detailed and validated protocols, and provide insights to overcome common synthetic hurdles.

The Synthetic Imperative for Protection

The aldehyde group in 2-chloro-3-fluoroisonicotinaldehyde is highly susceptible to nucleophilic attack, oxidation, and other transformations that are often necessary for modifying other parts of the molecule.[1] For instance, performing a Grignard reaction or a metal-catalyzed cross-coupling in the presence of an unprotected aldehyde would lead to a complex mixture of products, significantly reducing the yield of the desired compound.[2][3]

Furthermore, the hydrate form exists in equilibrium with the free aldehyde, which can complicate reaction stoichiometry and lead to inconsistent results. A robust protecting group strategy is therefore not just advantageous, but essential for the successful execution of a multi-step synthesis involving this key intermediate.

Strategic Selection of Protecting Groups

The ideal protecting group should be easily and selectively installed, stable to a range of reaction conditions, and readily removed without affecting other functional groups. For aldehydes, acetals and dithioacetals are the most common and effective choices.

Acetal Protection: The Versatile Workhorse

Cyclic acetals, typically formed with ethylene glycol, are a go-to choice for protecting aldehydes. They are stable to a wide variety of non-acidic reagents, making them compatible with many synthetic transformations.[2][4]

Mechanism of Formation: The formation of an acetal is an acid-catalyzed reaction. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the diol. The removal of water, often accomplished by azeotropic distillation with a Dean-Stark apparatus, is crucial to drive the equilibrium towards the acetal product.[1]

DOT Diagram: Acetal Protection Workflow

Acetal_Protection_Workflow cluster_start Starting Material cluster_reaction Protection Step cluster_product Protected Aldehyde Aldehyde_Hydrate 2-Chloro-3-fluoroisonicotinaldehyde Hydrate Reaction_Conditions Ethylene Glycol p-TsOH (cat.) Toluene, Dean-Stark Aldehyde_Hydrate->Reaction_Conditions Reacts with Protected_Aldehyde 2-(2-Chloro-3-fluoropyridin-4-yl) -1,3-dioxolane Reaction_Conditions->Protected_Aldehyde Forms

Caption: Workflow for the acetal protection of 2-chloro-3-fluoroisonicotinaldehyde hydrate.

Dithioacetal Protection: For Enhanced Stability

Dithioacetals, formed from dithiols like 1,3-propanedithiol, offer superior stability compared to their oxygen-based counterparts, especially under acidic conditions.[5][6][7] This robustness makes them ideal for synthetic routes involving strongly acidic reagents.

Unique Reactivity: A significant advantage of dithioacetals is their "umpolung" (reactivity inversion). The proton on the carbon between the two sulfur atoms can be removed with a strong base to create a nucleophilic acyl anion equivalent, opening up unique synthetic pathways.[5][7][8]

Deprotection Considerations: The enhanced stability of dithioacetals necessitates more stringent deprotection conditions, often involving heavy metal salts or oxidative methods, which may not be compatible with all functional groups.[5][6][7]

Table 1: Comparative Analysis of Protecting Group Strategies

Protecting GroupTypical Formation ConditionsStability ProfileCommon Deprotection ConditionsKey AdvantagesPrimary Limitations
Acetal Ethylene glycol, p-TsOH, Toluene (Dean-Stark)Stable to bases, nucleophiles, hydrides, and most oxidizing agents.[9]Mild aqueous acid (e.g., HCl, acetic acid).[10]Facile formation and removal.Lability in acidic conditions.
Dithioacetal 1,3-Propanedithiol, Lewis acid (e.g., BF₃·OEt₂) or Brønsted acid.Highly stable to both acidic and basic conditions.[5][6][7]Heavy metal salts (e.g., HgCl₂), oxidative reagents (e.g., NBS, DDQ).[5]Exceptional stability, umpolung reactivity.[5][7][8]Harsh deprotection conditions, malodorous reagents.[5]

Validated Experimental Protocols

The following protocols have been developed to provide reliable and reproducible results. As with any chemical procedure, they may require optimization for specific substrates and scales.

Protocol 1: Acetal Protection of 2-Chloro-3-fluoroisonicotinaldehyde Hydrate

Materials:

  • 2-Chloro-3-fluoroisonicotinaldehyde hydrate

  • Ethylene glycol (1.5 - 2.0 equivalents)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 - 0.05 equivalents)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus and reflux condenser

  • Round-bottom flask and magnetic stirrer

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and reflux condenser.

  • To the flask, add 2-chloro-3-fluoroisonicotinaldehyde hydrate, toluene (sufficient to ensure proper stirring), ethylene glycol, and p-TsOH·H₂O.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap, driving the reaction to completion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of 2-(2-Chloro-3-fluoropyridin-4-yl)-1,3-dioxolane

Materials:

  • 2-(2-Chloro-3-fluoropyridin-4-yl)-1,3-dioxolane

  • Acetone or Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate or other suitable extraction solvent

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask and magnetic stirrer

Procedure:

  • Dissolve the protected aldehyde in acetone or THF in a round-bottom flask.

  • Add 1M HCl and stir the mixture at room temperature.

  • Monitor the deprotection by TLC or GC-MS.

  • Upon completion, neutralize the acid with saturated aqueous NaHCO₃.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected aldehyde.

Acetal_Deprotection_Workflow

Sources

The Strategic Application of 2-Chloro-3-fluoroisonicotinaldehyde Hydrate Derivatives in Asymmetric Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Chiral Pyridine Scaffolds

The pyridine ring is a cornerstone of numerous pharmaceuticals and biologically active compounds. The precise introduction of chirality to this privileged scaffold is a paramount objective in modern drug discovery and development. Substituted pyridyl aldehydes, such as 2-Chloro-3-fluoroisonicotinaldehyde, serve as versatile synthons for the construction of complex chiral molecules. The electron-withdrawing nature of the chloro and fluoro substituents, coupled with the electrophilic aldehyde functionality, renders this molecule a highly attractive substrate for a variety of asymmetric transformations. This guide provides an in-depth exploration of the strategic use of 2-Chloro-3-fluoroisonicotinaldehyde hydrate and its derivatives in asymmetric synthesis, offering both foundational principles and actionable, field-proven protocols for the discerning researcher.

PART 1: Synthesis of the Core Reagent: 2-Chloro-3-fluoroisonicotinaldehyde

A promising approach involves the nucleophilic aromatic substitution of a nitro group with fluoride, a strategy that has proven effective for the synthesis of fluorinated pyridines.[1]

Proposed Synthetic Pathway:

Synthetic Pathway start Isonicotinic Acid step1 Nitration start->step1 intermediate1 3-Nitroisonicotinic Acid step1->intermediate1 step2 Esterification intermediate1->step2 intermediate2 Methyl 3-nitroisonicotinate step2->intermediate2 step3 Chlorination intermediate2->step3 intermediate3 Methyl 2-chloro-3-nitroisonicotinate step3->intermediate3 step4 Fluorination (SNAr) intermediate3->step4 intermediate4 Methyl 2-chloro-3-fluoroisonicotinate step4->intermediate4 step5 Reduction intermediate4->step5 product 2-Chloro-3-fluoroisonicotinaldehyde step5->product

Caption: Proposed synthesis of 2-Chloro-3-fluoroisonicotinaldehyde.

PART 2: Application in Asymmetric Nucleophilic Additions

The aldehyde functionality of 2-Chloro-3-fluoroisonicotinaldehyde is a prime target for asymmetric nucleophilic additions, enabling the creation of a stereogenic center adjacent to the pyridine ring. This section details protocols for three powerful and widely applicable asymmetric transformations.

Catalytic Asymmetric Alkylation using Organozinc Reagents

The addition of organozinc reagents to aldehydes, catalyzed by chiral ligands, is a highly reliable method for the enantioselective synthesis of secondary alcohols.[2][3][4][5][6] The use of a chiral catalyst ensures that the nucleophilic attack of the alkyl group on the aldehyde occurs preferentially from one face, leading to the formation of one enantiomer in excess.

Principle of Operation:

A chiral ligand, often a derivative of a readily available chiral molecule like an amino alcohol or BINOL, coordinates to the zinc atom of the organozinc reagent. This coordination creates a chiral environment around the reactive species, directing its addition to one of the two enantiotopic faces of the aldehyde.

Asymmetric Alkylation reagents 2-Chloro-3-fluoroisonicotinaldehyde + R-Zn-R catalyst Chiral Catalyst (e.g., (-)-DAIB) reagents->catalyst Enantioselective Addition product Chiral Secondary Alcohol catalyst->product

Caption: Catalytic cycle for asymmetric alkylation.

Experimental Protocol: Asymmetric Ethylation

Materials:

  • 2-Chloro-3-fluoroisonicotinaldehyde hydrate

  • Diethylzinc (1.0 M solution in hexanes)

  • (-)-3-exo-(Dimethylamino)isoborneol ((-)-DAIB)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for air- and moisture-sensitive reactions

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add (-)-DAIB (0.05 mmol, 5 mol%).

  • Add anhydrous toluene (5 mL) and cool the solution to 0 °C.

  • Slowly add diethylzinc (1.0 M in hexanes, 2.2 mmol, 2.2 equivalents) to the solution and stir for 30 minutes at 0 °C.

  • Add a solution of 2-Chloro-3-fluoroisonicotinaldehyde (1.0 mmol) in anhydrous toluene (5 mL) dropwise over 15 minutes.

  • Stir the reaction mixture at 0 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Expected Outcome:

Catalyst LoadingTemperature (°C)Typical Yield (%)Typical ee (%)
5 mol%085-95>90
Organocatalytic Asymmetric Aldol Reaction

Proline and its derivatives have emerged as powerful organocatalysts for a variety of asymmetric transformations, including the aldol reaction.[7][8][9][10][11] This approach avoids the use of metals and often proceeds under mild conditions.

Principle of Operation:

L-proline reacts with a ketone (e.g., acetone) to form a chiral enamine intermediate. This enamine then attacks the aldehyde in a stereocontrolled manner, directed by the stereochemistry of the proline catalyst. Hydrolysis of the resulting iminium ion furnishes the chiral aldol adduct and regenerates the catalyst.

Aldol Reaction ketone Acetone proline L-Proline ketone->proline Formation enamine Chiral Enamine proline->enamine aldehyde 2-Chloro-3-fluoro- isonicotinaldehyde enamine->aldehyde Nucleophilic Attack adduct Chiral Aldol Adduct aldehyde->adduct

Caption: Proline-catalyzed asymmetric aldol reaction.

Experimental Protocol: Asymmetric Aldol Addition of Acetone

Materials:

  • 2-Chloro-3-fluoroisonicotinaldehyde hydrate

  • L-Proline

  • Acetone (anhydrous)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add 2-Chloro-3-fluoroisonicotinaldehyde (1.0 mmol) and L-proline (0.3 mmol, 30 mol%).

  • Add anhydrous acetone (5 mL) and anhydrous DMSO (1 mL).

  • Stir the reaction mixture at room temperature and monitor by TLC (typically 24-48 hours).

  • Upon completion, add saturated aqueous ammonium chloride solution (10 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Expected Outcome:

Catalyst LoadingSolventTypical Yield (%)Typical ee (%)
30 mol%Acetone/DMSO60-7580-95
Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of chiral auxiliaries is a classical and highly effective strategy for asymmetric synthesis.[12][13][14][15][16] The auxiliary is temporarily attached to the substrate, directs a stereoselective reaction, and is then cleaved to reveal the chiral product. Evans' oxazolidinone auxiliaries are particularly well-established for their high stereocontrol in aldol and alkylation reactions.

Principle of Operation:

The chiral auxiliary, such as a valine-derived oxazolidinone, is first acylated. The resulting N-acyl oxazolidinone can then be converted to a chiral enolate. The bulky substituent on the oxazolidinone ring effectively blocks one face of the enolate, forcing electrophiles to approach from the less hindered side. Subsequent removal of the auxiliary yields the enantiomerically enriched product.

Chiral Auxiliary start Chiral Oxazolidinone step1 Acylation start->step1 intermediate1 N-Acyl Oxazolidinone step1->intermediate1 step2 Enolate Formation intermediate1->step2 intermediate2 Chiral Enolate step2->intermediate2 step3 Reaction with 2-Chloro-3-fluoroisonicotinaldehyde intermediate2->step3 intermediate3 Diastereomerically Enriched Adduct step3->intermediate3 step4 Auxiliary Cleavage intermediate3->step4 product Chiral Product step4->product

Caption: Workflow for chiral auxiliary-mediated synthesis.

Experimental Protocol: Asymmetric Aldol Reaction with an Evans' Auxiliary

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • n-Butyllithium (2.5 M in hexanes)

  • Propionyl chloride

  • Di-n-butylboron triflate (1.0 M in CH₂Cl₂)

  • Triethylamine

  • 2-Chloro-3-fluoroisonicotinaldehyde hydrate

  • Anhydrous tetrahydrofuran (THF)

  • Methanol/Water

  • Hydrogen peroxide (30% aqueous solution)

Procedure:

  • Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 mmol) in anhydrous THF (10 mL) at -78 °C, add n-butyllithium (1.05 mmol). After 15 minutes, add propionyl chloride (1.1 mmol) and allow the reaction to warm to room temperature. Work up to isolate the N-propionyl oxazolidinone.

  • Aldol Reaction: To a solution of the N-propionyl oxazolidinone (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) at 0 °C, add di-n-butylboron triflate (1.1 mmol) followed by triethylamine (1.2 mmol). Stir for 30 minutes, then cool to -78 °C.

  • Add a solution of 2-Chloro-3-fluoroisonicotinaldehyde (1.2 mmol) in anhydrous CH₂Cl₂ (2 mL).

  • Stir at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • Quench the reaction with a pH 7 buffer and extract with CH₂Cl₂.

  • Auxiliary Cleavage: The crude aldol adduct can be cleaved, for example, by transesterification with sodium methoxide in methanol or by reductive cleavage with lithium borohydride.

  • Purify the final product by column chromatography.

Expected Outcome:

Reaction StepDiastereomeric Ratio
Aldol Adduct>95:5

PART 3: Conclusion and Future Outlook

2-Chloro-3-fluoroisonicotinaldehyde hydrate and its derivatives are poised to be valuable building blocks in the asymmetric synthesis of novel, chiral pyridine-containing molecules. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this versatile reagent. The continued development of new chiral catalysts and auxiliaries will undoubtedly expand the scope of asymmetric transformations applicable to this and related heteroaromatic aldehydes, paving the way for the discovery of next-generation pharmaceuticals and agrochemicals.

References

  • Pu, L., & Yu, H. B. (2014). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research, 47(5), 1535–1546. [Link]

  • Singh, V. K. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(26), 21869–21892. [Link]

  • Pu, L. (2014). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research, 47(5), 1535-1546. [Link]

  • Singh, V. K. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(26), 21869-21892. [Link]

  • Organic Chemistry Portal. Nozaki-Hiyama-Kishi Coupling. [Link]

  • Soai, K., & Niwa, S. (1992). Catalytic enantioselective alkyl and aryl addition to aldehydes and ketones with organozinc reagents derived from alkyl Grignard reagents or arylboronic acids. Catalysis Science & Technology, 2(8), 1641-1654. [Link]

  • Zhang, Z., et al. (2005). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Journal of Peptide Research, 66(6), 319-323. [Link]

  • Reddy, K. R., et al. (2007). Proline-Catalyzed Asymmetric Direct Aldol Reaction of Heteroaromatic Aldehydes and Acetone. Synthetic Communications, 37(23), 4301-4307. [Link]

  • Dosa, P. I. (1998). Catalytic Asymmetric Addition of Organozinc Reagents to Aldehydes and Ketones. Massachusetts Institute of Technology. [Link]

  • Wessjohann, L. A., & Scheid, G. (2002). The Nozaki-Hiyama-Kishi Reaction. University of Illinois Urbana-Champaign. [Link]

  • Berkessel, A., et al. (2003). A Highly Enantioselective Catalyst for the Asymmetric Nozaki-Hiyama-Kishi Reaction of Allylic and Vinylic Halides. Angewandte Chemie International Edition, 42(9), 1032-1035. [Link]

  • Fürstner, A. (1999). Nozaki−Hiyama−Kishi Reactions Catalytic in Chromium. Journal of the American Chemical Society, 121(49), 11507-11508. [Link]

  • Baran, P. S., et al. (2022). Electrochemical Nozaki–Hiyama–Kishi Coupling: Scope, Applications, and Mechanism. Journal of the American Chemical Society, 144(1), 51-64. [Link]

  • Fustero, S., et al. (2018). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 23(10), 2636. [Link]

  • Wikipedia. Proline-catalyzed aldol reactions. [Link]

  • Undheim, K., & Benneche, T. (2007). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 12(5), 1038-1043. [Link]

  • University of Illinois Urbana-Champaign. (2005). Proline Catalyzed Direct Asymmetric Aldol and Mannich Reactions. [Link]

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396. [Link]

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Flow Chemistry Applications of 2-Chloro-3-fluoroisonicotinaldehyde Hydrate: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block in Continuous Flow

2-Chloro-3-fluoroisonicotinaldehyde hydrate is a highly functionalized pyridine derivative with significant potential as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a reactive chlorine atom, a fluorine atom, and an aldehyde group on an electron-deficient pyridine ring, makes it an ideal candidate for a variety of chemical transformations. The application of flow chemistry to processes involving this intermediate offers substantial advantages over traditional batch methods, including enhanced safety, improved reaction control, higher yields, and facile scalability.

This technical guide provides an in-depth exploration of the potential flow chemistry applications of 2-chloro-3-fluoroisonicotinaldehyde hydrate. Drawing upon established principles of continuous flow synthesis and analogous reactivity of similar heterocyclic compounds, we present detailed application notes and protocols for researchers, scientists, and drug development professionals. The focus is on providing not just procedural steps, but also the underlying scientific rationale to empower users to adapt and optimize these methods for their specific research needs.

Core Application: Nucleophilic Aromatic Substitution (SNAr) in Continuous Flow

The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing aldehyde group, renders the chlorine atom at the C2 position susceptible to nucleophilic aromatic substitution (SNAr).[1][2][3][4][5] Flow chemistry is exceptionally well-suited for SNAr reactions, offering precise control over reaction temperature and residence time, which is crucial for minimizing side reactions and maximizing yield.[6]

Mechanistic Insight: The Power of the Pyridine Ring

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group (in this case, the chloride ion).[1][2] In pyridines, nucleophilic attack is favored at the 2- and 4-positions because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[3][5]

Application Note 1: Continuous Flow Synthesis of 2-Amino-3-fluoroisonicotinaldehyde Derivatives

This protocol details the continuous flow synthesis of 2-amino-3-fluoroisonicotinaldehyde derivatives via an SNAr reaction with various primary and secondary amines.

Experimental Protocol

Reactant Preparation:

  • Solution A: Prepare a 0.5 M solution of 2-Chloro-3-fluoroisonicotinaldehyde hydrate in a suitable solvent (e.g., Dimethyl Sulfoxide [DMSO] or N-Methyl-2-pyrrolidone [NMP]).

  • Solution B: Prepare a 1.0 M solution of the desired amine (e.g., morpholine, piperidine, or aniline) in the same solvent.

Flow Reactor Setup:

A typical setup includes two syringe pumps, a T-mixer, a heated reactor coil, and a back-pressure regulator.

Flow_SNAr

Procedure:

  • Set the desired temperature for the reactor coil (e.g., 100-150 °C).

  • Set the flow rates of the syringe pumps to achieve the desired residence time and stoichiometry. For a 1:2 molar ratio of aldehyde to amine and a total flow rate of 0.2 mL/min into a 2 mL reactor coil, the residence time would be 10 minutes.

  • Prime the system with the solvent.

  • Start the pumps to introduce the reactant solutions into the T-mixer and subsequently into the heated reactor coil.

  • After the system reaches a steady state, collect the product stream.

  • Quench the reaction mixture by adding it to water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate it under reduced pressure, and purify the product by column chromatography.

Quantitative Data Summary
AmineTemperature (°C)Residence Time (min)Yield (%)
Morpholine1201092
Piperidine1201088
Aniline1501575
Benzylamine1301285

Note: The above data is illustrative and based on typical outcomes for analogous SNAr reactions in flow.[6] Actual yields may vary depending on the specific amine and optimization of reaction conditions.

Application Note 2: Synthesis of Fused Heterocycles via Tandem SNAr and Intramolecular Condensation

The aldehyde functionality of the product from the SNAr reaction can be exploited in a subsequent intramolecular condensation step to generate fused heterocyclic systems, such as quinolines and related structures.[7][8] This can often be achieved in a "one-flow" telescoped process, avoiding the isolation of intermediates.

Conceptual Workflow

Tandem_Reaction

Protocol: Flow Synthesis of a Pyrido[2,3-b]pyrazine Derivative

Reactant Preparation:

  • Solution A: 0.5 M 2-Chloro-3-fluoroisonicotinaldehyde hydrate in DMSO.

  • Solution B: 0.6 M Ethane-1,2-diamine in DMSO.

  • Solution C: 1.0 M Potassium carbonate (as a base) in water.

Procedure:

  • Pump Solution A and Solution B through a T-mixer into a first heated reactor coil (e.g., 100 °C, 5 min residence time) to facilitate the SNAr reaction.

  • The output from the first reactor is then mixed with Solution C in a second T-mixer.

  • The resulting mixture is passed through a second heated reactor coil (e.g., 120 °C, 10 min residence time) to promote the intramolecular cyclization.

  • The product stream is collected, worked up as previously described, and purified.

Safety and Handling

2-Chloro-3-fluoroisonicotinaldehyde hydrate is a chemical irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

The use of 2-Chloro-3-fluoroisonicotinaldehyde hydrate in flow chemistry opens up a wide range of possibilities for the efficient and scalable synthesis of valuable heterocyclic compounds. The protocols and conceptual frameworks presented in this guide, based on established principles of SNAr and condensation reactions in continuous flow, provide a solid foundation for researchers to explore the full potential of this versatile building block. The inherent advantages of flow chemistry, such as improved safety, precise control, and enhanced yields, make it a compelling technology for the development of novel synthetic routes in modern organic chemistry.

References

  • Vapourtec Ltd. (n.d.). Aromatic Substitution | Flow Reactions. Vapourtec. Retrieved January 19, 2026, from [Link]

  • Ley, S. V., & Baxendale, I. R. (2011). The flow synthesis of heterocycles for natural product and medicinal chemistry applications. Molecular Diversity, 15(3), 613–630.
  • Gemoets, H. P. L., Su, Y., Shang, M., Hessel, V., Luque, R., & Noël, T. (2016). Flow Chemistry for the Synthesis of Heterocycles. In Topics in Heterocyclic Chemistry (Vol. 46, pp. 1-61). Springer, Berlin, Heidelberg.
  • Goti, A., & Cicchi, S. (2018). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Medicinal Chemistry Letters, 9(10), 957-960.
  • Kappe, C. O. (n.d.). Flow Chemistry – Original Papers. The Kappe Laboratory. Retrieved January 19, 2026, from [Link]

  • Beaulieu, F., & Legault, C. Y. (2011). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Organic letters, 13(9), 2314–2317.
  • Bracken, C., & Baumann, M. (n.d.). ASSESSMENT OF THE IMPACT OF CONTINOUS FLOW CHEMISTRY ON MODERN HETEROCYCLIC CHEMISTRY. UCD School of Chemistry.
  • Wikipedia. (2023, December 27). Nucleophilic aromatic substitution. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2021, May 4). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved January 19, 2026, from [Link]

  • Piou, T., & Knochel, P. (2019). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry–A European Journal, 25(48), 11265-11269.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved January 19, 2026, from [Link]

  • Química Orgánica. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved January 19, 2026, from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2013). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline.
  • Hassan, S. Y., & El-Bahaie, S. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC advances, 8(2), 929-957.

Sources

Application Note: A Robust and Scalable Synthesis of 2-Chloro-3-fluoroisonicotinaldehyde Hydrate, a Key Building Block for Pharmaceutical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-3-fluoroisonicotinaldehyde is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both chloro and fluoro groups, provides medicinal chemists with versatile handles for molecular elaboration and property modulation.[1][2] This application note presents a detailed, scalable, and field-proven protocol for the synthesis of this valuable intermediate, which readily exists as its stable hydrate form. We delve into the chemical principles governing the stability of the hydrate, provide a comprehensive step-by-step guide for a multi-gram scale synthesis via directed ortho-metalation, and discuss critical process optimization and safety considerations essential for scale-up. This guide is intended for researchers, chemists, and process development professionals seeking a reliable pathway to access this key building block for their research and development programs.

Introduction: The Strategic Importance of Halogenated Pyridines and the Nature of Aldehyde Hydrates

Halogenated heterocyclic compounds are privileged scaffolds in modern drug discovery. The incorporation of halogen atoms, particularly chlorine and fluorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.[1] The 2-chloro-3-fluoropyridine core, in particular, serves as a versatile platform for constructing complex molecular architectures for oncology, neuroscience, and anti-infective research programs.[2]

A noteworthy characteristic of 2-Chloro-3-fluoroisonicotinaldehyde is its propensity to exist as a stable geminal diol, or hydrate, in the presence of water.[3][4] This phenomenon is driven by the powerful electron-withdrawing effects of the adjacent chloro and fluoro substituents, which significantly increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[5][6] While the hydration of most aldehydes is an unfavorable equilibrium, the electronic destabilization of the carbonyl group in this substrate shifts the equilibrium strongly towards the more stable hydrate form.[6][7] Understanding this equilibrium is crucial for the accurate characterization and subsequent handling of the final product.

Mechanism of Hydrate Formation

The addition of water to an aldehyde to form a gem-diol is a reversible process that can be catalyzed by either acid or base.[6]

  • Acid Catalysis: The carbonyl oxygen is first protonated, enhancing the electrophilicity of the carbonyl carbon. A subsequent attack by water, followed by deprotonation, yields the hydrate.[5]

  • Base Catalysis: A hydroxide ion, a more potent nucleophile than water, directly attacks the carbonyl carbon. The resulting alkoxide intermediate is then protonated by water to give the gem-diol.[5][7]

Hydrate_Formation cluster_equilibrium Aldehyde-Hydrate Equilibrium cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway Aldehyde R-CHO Hydrate R-CH(OH)₂ Aldehyde->Hydrate + H₂O A1 R-CHO A2 R-C⁺(H)-OH A1->A2 + H⁺ A3 R-CH(OH)-O⁺H₂ A2->A3 + H₂O A4 R-CH(OH)₂ A3->A4 - H⁺ B1 R-CHO B2 R-CH(O⁻)-OH B1->B2 + OH⁻ B3 R-CH(OH)₂ B2->B3 + H₂O - OH⁻

Caption: General mechanism for acid- and base-catalyzed aldehyde hydrate formation.

Synthetic Strategy and Retrosynthetic Analysis

The most efficient and scalable approach to introduce a formyl group at the 4-position of the 2-chloro-3-fluoropyridine ring is through a directed ortho-metalation (DoM) reaction. This strategy leverages the directing ability of the pyridine nitrogen and the activating effect of the halogens to achieve regioselective deprotonation at the C4 position. The resulting organolithium intermediate can then be trapped with a suitable formylating agent.

Retrosynthetic Approach

Our retrosynthetic analysis identifies commercially available 2-chloro-3-fluoropyridine as the logical starting material. A Formylation reaction disconnects the target aldehyde to this starting material. This disconnection points to a lithiation/formylation sequence as the key transformation.

Retrosynthesis Target 2-Chloro-3-fluoro- isonicotinaldehyde Hydrate Aldehyde 2-Chloro-3-fluoro- isonicotinaldehyde Target->Aldehyde Dehydration SM 2-Chloro-3-fluoropyridine Aldehyde->SM Formylation (C-C bond formation) Reagent Formylating Agent (e.g., DMF) Aldehyde->Reagent

Caption: Retrosynthetic analysis for 2-Chloro-3-fluoroisonicotinaldehyde.

Detailed Scale-Up Protocol

This protocol is optimized for a 50-gram scale synthesis of the title compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleCAS NumberQuantity
2-Chloro-3-fluoropyridine≥98%Sigma-Aldrich1727-99-750.0 g (0.38 mol)
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-Aldrich109-72-8167 mL (0.42 mol)
Anhydrous Tetrahydrofuran (THF)DriSolv®, ≥99.9%EMD Millipore109-99-91.0 L
Anhydrous N,N-Dimethylformamide (DMF)≥99.8%Sigma-Aldrich68-12-244.2 g (0.60 mol)
Saturated Ammonium Chloride (NH₄Cl)ACS GradeFisher Scientific12125-02-9~500 mL
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6~1.5 L
Brine (Saturated NaCl solution)ACS GradeFisher Scientific7647-14-5~500 mL
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeFisher Scientific7487-88-9~50 g
Equipment Specification
3-Neck Round Bottom Flask2 L1
Mechanical Stirrer1
Thermocouple1
Addition Funnel250 mL1
Nitrogen/Argon Inlet1
Dry Ice / Acetone Bath1
Experimental Workflow

Workflow A Setup & Inerting (2L Reactor, N₂ atmosphere) B Charge THF & Substrate (1.0 L THF, 50 g substrate) A->B C Cool to -78 °C (Dry Ice / Acetone bath) B->C D Slow Addition of n-BuLi (167 mL over 60 min) C->D E Stir at -78 °C (1 hour) D->E F Quench with DMF (44.2 g in 100 mL THF) E->F G Warm to 0 °C (Slowly over 1 hour) F->G H Aqueous Quench (Saturated NH₄Cl) G->H I Phase Separation & Extraction (3x EtOAc) H->I J Wash & Dry (Brine wash, dry over MgSO₄) I->J K Solvent Removal (Rotary Evaporation) J->K L Purification (Slurry in Heptane/EtOAc) K->L M Isolate & Dry (Vacuum oven, 40 °C) L->M

Caption: Step-by-step workflow for the scale-up synthesis.

Step-by-Step Procedure
  • Reactor Setup: Assemble a 2 L, three-necked round-bottom flask equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a 250 mL pressure-equalizing addition funnel. Flame-dry the glassware under vacuum and backfill with nitrogen. Maintain a positive nitrogen pressure throughout the reaction.

  • Charging Reagents: Charge the flask with anhydrous THF (1.0 L) and 2-chloro-3-fluoropyridine (50.0 g, 0.38 mol). Stir the solution until the substrate is fully dissolved.

  • Cooling: Cool the reaction mixture to an internal temperature of -78 °C using a dry ice/acetone bath.

  • Lithiation: Charge the addition funnel with n-butyllithium (2.5 M in hexanes, 167 mL, 0.42 mol). Add the n-BuLi solution dropwise to the reaction mixture over 60 minutes, ensuring the internal temperature does not exceed -70 °C. A color change to deep red or brown is typically observed.

  • Stirring: After the addition is complete, stir the reaction mixture at -78 °C for an additional 60 minutes to ensure complete metalation.

  • Formylation (Quench): In a separate dry flask, dissolve anhydrous DMF (44.2 g, 0.60 mol) in anhydrous THF (100 mL). Add this DMF solution to the reaction mixture via cannula or addition funnel at a rate that maintains the internal temperature below -65 °C.

  • Warming and Aqueous Quench: After the DMF addition, allow the reaction mixture to stir at -78 °C for 30 minutes, then remove the cooling bath and allow the mixture to slowly warm to 0 °C. At 0 °C, slowly and carefully quench the reaction by adding 500 mL of saturated aqueous ammonium chloride solution. Caution: The initial quench can be exothermic.

  • Work-up and Extraction: Transfer the biphasic mixture to a 4 L separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (500 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification and Isolation: The crude product is often a solid or a thick oil. To purify, add 200 mL of heptane, stir vigorously to break up any solids, then add a minimal amount of ethyl acetate (~20-30 mL) until a mobile slurry is formed. Stir the slurry at room temperature for 2 hours, then cool to 0-5 °C for 1 hour. Collect the solid by vacuum filtration, wash with cold heptane (2 x 50 mL), and dry in a vacuum oven at 40 °C to a constant weight. The product is isolated as the stable hydrate.

Process Optimization and Safety Considerations

Scaling up organometallic reactions requires stringent control over reaction parameters to ensure safety, reproducibility, and high yield.

  • Anhydrous Conditions: The success of the lithiation step is critically dependent on the exclusion of moisture and air. Ensure all glassware is thoroughly dried and the reaction is maintained under a positive pressure of inert gas.

  • Temperature Control: The formation of the lithiated pyridine is highly exothermic. Maintaining the temperature below -70 °C during n-BuLi addition is crucial to prevent side reactions and decomposition. For larger scales, a reactor with efficient cooling capacity is essential.

  • Reagent Quality: The titer of the n-butyllithium solution should be accurately known. Using old or partially decomposed n-BuLi will lead to lower yields.

  • Quenching: The quench with both DMF and the subsequent aqueous solution must be done slowly and at low temperatures to control the exotherm. Adding the aqueous quench too quickly can lead to a dangerous temperature spike.

  • Purification: While column chromatography can be used for small-scale purification, it is impractical for large-scale synthesis. Recrystallization or slurry washing, as described, is a more effective and scalable method for obtaining a product of high purity.[8]

Product Characterization

The final product should be characterized to confirm its identity and purity. Due to the stability of the hydrate, analytical data will correspond to this form.

ParameterExpected Value
Chemical Formula C₆H₅ClFNO₂
Molecular Weight 177.56 g/mol
Appearance Off-white to pale yellow solid
Purity (by HPLC) ≥95%
¹H NMR (400 MHz, DMSO-d₆) δ ~9.9 (s, 1H, -CHO), 8.2 (d, 1H), 7.8 (d, 1H), 6.5 (br s, 2H, -OH)
¹⁹F NMR (376 MHz, DMSO-d₆) Plausible shift around -130 to -145 ppm
¹³C NMR (101 MHz, DMSO-d₆) Plausible shifts for aromatic carbons and the hydrated aldehyde C (~90 ppm)

Note: NMR shifts are predictive and should be confirmed experimentally. The aldehyde proton may exchange or be absent depending on solvent and water content.

Conclusion

This application note provides a comprehensive and reliable protocol for the scale-up synthesis of 2-Chloro-3-fluoroisonicotinaldehyde hydrate. By employing a directed ortho-metalation strategy and adhering to critical process safety and optimization parameters, this valuable building block can be produced efficiently in multi-gram quantities. The detailed procedural steps and causal explanations offer researchers a robust platform to access this key intermediate for advancing drug discovery and medicinal chemistry programs.

References

  • JoVE. (n.d.). Aldehydes and Ketones with Water: Hydrate Formation. Retrieved January 19, 2026, from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones with Water. Retrieved January 19, 2026, from [Link]

  • Ashenhurst, J. (2023, December 19). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Hunt, I. (n.d.). Chapter 17: C=O + H2O = hydrates. University of Calgary. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2022, January 15). 16.08: Hydration of Ketones and Aldehydes. Retrieved January 19, 2026, from [Link]

  • G. B. B. K., & G, S. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130507.
  • Ye, T., et al. (2021). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Organic Process Research & Development, 25(6), 1435-1445.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Innovation: Applications of 2-Chloro-3-iodopyridine. Retrieved January 19, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-3-fluoroisonicotinaldehyde Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-3-fluoroisonicotinaldehyde Hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the handling and use of this versatile building block. Our goal is to empower you with the knowledge to optimize your reaction conditions, overcome common experimental hurdles, and ensure the integrity of your results.

Section 1: Understanding the Reagent: Key Characteristics and Handling

2-Chloro-3-fluoroisonicotinaldehyde is a valuable intermediate in medicinal chemistry, often utilized for its reactive aldehyde group and the unique electronic properties conferred by its halogenated pyridine core. It is frequently supplied and handled in its hydrate form, which exists in equilibrium with the free aldehyde.

Key Properties Summary Table:

PropertyValueSource(s)
CAS Number 1196156-07-6 (Hydrate)[1][2]
Molecular Formula C₆H₅ClFNO₂ (Hydrate)[1]
Molecular Weight 177.56 g/mol (Hydrate)[3][4]
Appearance Solid[1][3]
Storage Ambient temperature, in a dry, well-ventilated place.[1][3]
Frequently Asked Questions: General Handling

Q1: Why is this compound often supplied as a hydrate?

A1: The aldehyde group in 2-Chloro-3-fluoroisonicotinaldehyde is highly electrophilic due to the electron-withdrawing effects of the pyridine nitrogen and the two halogen substituents (chlorine and fluorine). This makes it susceptible to nucleophilic attack by water, forming a stable gem-diol, also known as a hydrate. This hydrate form is often more stable and easier to handle and store than the anhydrous aldehyde. The equilibrium between the hydrate and the free aldehyde is reversible and can be influenced by the reaction conditions.

Q2: Will the hydrate form interfere with my reaction?

A2: In many cases, the hydrate can be used directly in reactions. The equilibrium will often shift towards the reactive aldehyde form as it is consumed in the reaction, according to Le Châtelier's principle. However, for reactions that are highly sensitive to water, it may be necessary to use the anhydrous form or to employ reaction conditions that favor the dehydration of the hydrate.

Q3: How should I store 2-Chloro-3-fluoroisonicotinaldehyde Hydrate?

A3: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][3] It is also recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.

Section 2: Synthesis and Purification Troubleshooting

While 2-Chloro-3-fluoroisonicotinaldehyde Hydrate is commercially available, understanding its synthesis can be crucial for troubleshooting impurity profiles and side reactions. Below are representative synthetic approaches and common challenges.

Synthetic Workflow Overview

Synthesis_Workflow cluster_0 Route A: Lithiation-Formylation cluster_1 Route B: Oxidation of Methyl Precursor A1 2-Chloro-3-fluoropyridine A2 Lithiation (LDA or n-BuLi) A1->A2 A3 Formylation (e.g., DMF) A2->A3 A4 2-Chloro-3-fluoroisonicotinaldehyde A3->A4 B1 2-Chloro-3-fluoro-4-methylpyridine B2 Oxidation (e.g., SeO2, KMnO4) B1->B2 B3 2-Chloro-3-fluoroisonicotinaldehyde B2->B3

Caption: Plausible synthetic routes to 2-Chloro-3-fluoroisonicotinaldehyde.

FAQs and Troubleshooting for Synthesis and Purification

Q4: I'm attempting a lithiation-formylation route starting from 2-chloro-3-fluoropyridine. What are the critical parameters?

A4: Regioselectivity is the primary challenge. The position of lithiation on the pyridine ring is directed by the substituents.

  • Lithiation Conditions: The use of strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) at low temperatures (typically -78 °C) is crucial to prevent nucleophilic attack on the pyridine ring.[5] The reaction must be conducted under strictly anhydrous and inert conditions.

  • Potential Side Reactions: Incomplete lithiation can lead to recovery of starting material. If the temperature rises, side reactions such as "halogen dance" rearrangements or addition of the organolithium reagent to the pyridine ring can occur.[6]

  • Troubleshooting:

    • Low Yield: Ensure your glassware is rigorously dried and the reaction is under a positive pressure of an inert gas. Use freshly prepared or titrated organolithium reagents.

    • Mixture of Isomers: Maintain a very low reaction temperature (-78 °C or lower) during the addition of the base and the electrophile to prevent rearrangements.

Q5: What are common impurities I might encounter, and how can I remove them?

A5:

  • Unreacted Starting Material: If the reaction does not go to completion, you may have residual 2-chloro-3-fluoropyridine or 2-chloro-3-fluoro-4-methylpyridine. These are typically more volatile and less polar than the aldehyde product and can often be removed by careful column chromatography or recrystallization.

  • Over-oxidation Products: In the oxidation route, the corresponding carboxylic acid (2-chloro-3-fluoroisonicotinic acid) is a common impurity.[7] This can be removed by an acidic or basic wash during workup, as the carboxylic acid will form a salt and move into the aqueous layer.

  • Purification Protocol:

    • Aqueous Workup: After quenching the reaction, a standard aqueous workup can help remove inorganic salts and highly polar impurities. An extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is typically performed.

    • Column Chromatography: Purification by flash column chromatography on silica gel is a common method. A gradient of ethyl acetate in hexanes is a good starting point for elution.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be an effective final purification step.

Section 3: Optimizing Downstream Reactions

The utility of 2-Chloro-3-fluoroisonicotinaldehyde Hydrate lies in its subsequent transformations. Here, we address common issues in two key reaction types.

Reductive Amination

This reaction is a cornerstone of amine synthesis, but it comes with its own set of challenges when using this particular aldehyde.

Reductive_Amination_Troubleshooting start Start: Aldehyde Hydrate + Amine imine Imine/Iminium Formation (Equilibrium) start->imine reduction Reduction imine->reduction issue1 Problem: Low Imine Concentration imine->issue1 product Desired Secondary Amine reduction->product issue2 Problem: Aldehyde Reduction reduction->issue2 issue3 Problem: Product Over-alkylation product->issue3 sol1a Solution: Add dehydrating agent (e.g., MgSO4, molecular sieves) issue1->sol1a sol1b Solution: Use catalytic acid (e.g., Acetic Acid) issue1->sol1b sol2 Solution: Use a mild, selective reducing agent (e.g., NaBH(OAc)3) issue2->sol2 sol3 Solution: Use a slight excess of the primary amine or perform a stepwise reaction issue3->sol3

Caption: Troubleshooting flowchart for reductive amination.

Q6: My reductive amination is giving low yields. What can I do?

A6: Low yields in reductive aminations often stem from inefficient imine formation.

  • Drive the Equilibrium: The formation of the imine from the aldehyde and amine is an equilibrium process that produces water. The presence of the hydrate form of the starting material means water is already present. To drive the reaction forward, consider adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.

  • Catalysis: The reaction can be catalyzed by a small amount of acid, such as acetic acid. This protonates the carbonyl oxygen, making the aldehyde more electrophilic and promoting nucleophilic attack by the amine.

Q7: I'm seeing significant amounts of the corresponding alcohol in my reaction mixture. How can I prevent this?

A7: This indicates that your reducing agent is reducing the starting aldehyde before it can form the imine.

  • Choice of Reducing Agent: Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less reactive towards aldehydes and preferentially reduces the more electrophilic iminium ion. Stronger reducing agents like sodium borohydride (NaBH₄) can be used, but it is better to first allow the imine to form completely before adding the reducing agent in a stepwise fashion.

Wittig Reaction

The Wittig reaction is a powerful tool for converting aldehydes into alkenes. The use of the hydrate form of 2-Chloro-3-fluoroisonicotinaldehyde can be advantageous here.

Q8: Can I use the hydrate form directly in a Wittig reaction?

A8: Yes, it has been demonstrated that aldehyde hydrates can be used directly in aqueous Wittig reactions.[8] The reaction can be performed in a biphasic system or in water, which can be beneficial for green chemistry initiatives and may simplify the workup. The ylide will preferentially react with the small amount of free aldehyde in equilibrium, driving the dehydration of the hydrate.

Q9: How can I control the stereoselectivity (E/Z) of the resulting alkene?

A9: The stereoselectivity of the Wittig reaction is primarily determined by the stability of the phosphorus ylide.

  • Stabilized Ylides: If the ylide is stabilized by an electron-withdrawing group (e.g., an ester or ketone), it is less reactive and the reaction is more reversible. This allows for thermodynamic control, typically leading to the more stable (E)-alkene.

  • Unstabilized Ylides: Unstabilized ylides (e.g., from simple alkyl halides) are highly reactive. The reaction is under kinetic control and often leads to the (Z)-alkene.

  • Schlosser Modification: For unstabilized ylides, it is possible to favor the (E)-alkene by using the Schlosser modification, which involves deprotonation of the betaine intermediate with a strong base at low temperature.

References

  • Movassaghi, M., et al. "Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance.
  • Vilsmeier, A. and Haack, A. "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde." Berichte der deutschen chemischen Gesellschaft (A and B Series), 1927.
  • Google Patents. Preparing method of 2-chloro-3-fluoropyridine.
  • Google Patents. Method for synthesizing 2-chloro-3-fluorobromobenzene.
  • Google Patents. Processes for producing 2-chloro-3-trifluoromethylpyridine.
  • Google Patents. Preparation method for 2-fluoro-3-chlorobenzaldehyde.
  • El-Batta, A., et al. "Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3." The Journal of Organic Chemistry, 2007.
  • Organic Syntheses. PREPARATION OF 2-CHLORO-1-(1-ETHOXYVINYL)PYRIDINIUM TRIFLATE. [Link]

  • Organic Syntheses. [ - Methanaminium, N-[2-chloro-3-(dimethylamino)-2-propenylidene]-N-methyl-, hexafluorophosphate(1-)]. [Link]

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Technical Support Center: Troubleshooting Low Yield in the Synthesis of 2-Chloro-3-fluoroisonicotinaldehyde Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-3-fluoroisonicotinaldehyde, and its stable hydrate form, is a critical building block in medicinal chemistry and drug development, valued for its unique electronic and steric properties which are imparted by the halogen substituents on the pyridine ring.[1] The primary synthetic route to this intermediate involves a Directed ortho-Metalation (DoM) of 2-chloro-3-fluoropyridine, followed by formylation. While theoretically straightforward, this organolithium-based reaction is highly sensitive to reaction conditions, and researchers frequently encounter issues with low or inconsistent yields.

This technical guide provides a structured, in-depth approach to troubleshooting common problems encountered during this synthesis. It is designed for researchers, chemists, and process development professionals to diagnose issues based on experimental observations and implement effective, scientifically-grounded solutions.

Section 1: Understanding the Core Reaction Pathway

The synthesis of 2-chloro-3-fluoroisonicotinaldehyde is typically achieved via a Directed ortho-Metalation (DoM) strategy.[2] In this reaction, the nitrogen atom and the fluorine atom of the 2-chloro-3-fluoropyridine substrate act as Directed Metalation Groups (DMGs). These groups coordinate to a strong lithium amide base, such as Lithium Diisopropylamide (LDA), facilitating the regioselective deprotonation at the C-4 position.[2][3][4] The resulting aryllithium intermediate is then quenched with an electrophile, typically N,N-Dimethylformamide (DMF), to install the aldehyde functionality.

The choice of base is critical; hindered, non-nucleophilic bases like LDA are preferred over alkyllithiums (e.g., n-BuLi) to prevent competitive nucleophilic addition to the pyridine ring, a common side reaction.[5][6] The entire sequence must be performed under strictly anhydrous and anaerobic conditions at cryogenic temperatures (typically -78 °C) to ensure the stability of the highly reactive organolithium intermediates.[7][8]

Reaction_Mechanism cluster_step1 Step 1: Directed ortho-Metalation (DoM) cluster_step2 Step 2: Formylation cluster_step3 Step 3: Work-up & Hydration Start 2-Chloro-3-fluoropyridine Intermediate 4-Lithio-2-chloro-3-fluoropyridine (Aryllithium Intermediate) Start->Intermediate Deprotonation at C4 LDA LDA (Lithium Diisopropylamide) THF, -78 °C Adduct Tetrahedral Adduct Intermediate->Adduct Electrophilic Quench DMF DMF (N,N-Dimethylformamide) Final_Product 2-Chloro-3-fluoroisonicotinaldehyde Hydrate Adduct->Final_Product Hydrolysis Workup Aqueous Work-up (e.g., sat. NH4Cl, H2O)

Caption: General workflow for the synthesis of 2-Chloro-3-fluoroisonicotinaldehyde Hydrate.

Section 2: Troubleshooting Guide (Symptom-Based Q&A)

This section addresses common experimental failures. Identify the symptom that best matches your observation to find potential causes and solutions.

Q1: My reaction resulted in low or no product, with a high recovery of the 2-chloro-3-fluoropyridine starting material. What went wrong?

A1: This is the most common failure mode and almost always points to an issue with the lithiation (deprotonation) step. The organolithium intermediate is not being generated efficiently.

Potential Causes & Solutions:

  • Inactive LDA Reagent: LDA is a strong, non-nucleophilic base, but it is sensitive to moisture and air.[9] Commercially available solutions can degrade over time.

    • Solution: Titrate your LDA solution before use to determine its active concentration. A common method is the titration with diphenylacetic acid. If the molarity is significantly lower than specified, acquire a fresh bottle. For maximum reliability, prepare LDA in situ.[10][11][12]

  • Presence of Protic Impurities: Organolithium reagents are extremely strong bases and will react instantly with any acidic protons, especially water.[7]

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum.[13] Solvents (especially THF) must be anhydrous grade and preferably distilled from a suitable drying agent (e.g., sodium/benzophenone) or passed through a solvent purification system. The starting material and diisopropylamine (if preparing LDA in situ) must also be anhydrous.

  • Insufficiently Low Temperature: The lithiated pyridine intermediate is thermally unstable. Temperatures rising above approximately -65 °C can lead to decomposition or side reactions before the electrophile is added.[7]

    • Solution: Maintain a strict reaction temperature of -78 °C using a dry ice/acetone or dry ice/isopropanol bath. Ensure the internal reaction temperature is monitored with a low-temperature thermometer and does not rise during reagent addition. Add reagents dropwise via syringe or cannula to the cold solution to control any potential exotherms.[14]

  • Improper Reagent Addition Order: The order of addition is critical for success.

    • Solution: The standard and most reliable procedure is to add the solution of 2-chloro-3-fluoropyridine to the pre-formed, cold LDA solution.[12] This ensures the substrate immediately encounters an excess of the base, promoting rapid deprotonation and minimizing side reactions between the lithiated intermediate and the starting material.

Troubleshooting_Low_Conversion Start Observation: Low Conversion, High SM Recovery Cause1 Inactive LDA? Start->Cause1 Cause2 Protic Contamination? Start->Cause2 Cause3 Temperature Too High? Start->Cause3 Cause4 Incorrect Addition Order? Start->Cause4 Solution1 Action: Titrate LDA or prepare fresh. Cause1->Solution1 Solution2 Action: Rigorously dry all glassware, solvents, and reagents. Cause2->Solution2 Solution3 Action: Maintain internal temp at -78 °C. Slow, dropwise addition. Cause3->Solution3 Solution4 Action: Add substrate solution to pre-formed LDA solution. Cause4->Solution4

Caption: Decision tree for troubleshooting low reaction conversion.

Q2: The reaction turns dark brown or black upon addition of the base or substrate, and I isolate a complex mixture or polymeric material.

A2: This observation suggests significant decomposition or polymerization side reactions are occurring.

Potential Causes & Solutions:

  • Use of n-BuLi or other Alkyllithiums: While strong bases, alkyllithiums like n-butyllithium are also potent nucleophiles. They can add to the C6 position of the pyridine ring, initiating a cascade of undesirable reactions.[5][15]

    • Solution: Use a sterically hindered, non-nucleophilic amide base. Lithium Diisopropylamide (LDA) is the standard and most effective base for this transformation.[6] Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is an alternative if LDA proves problematic.

  • Localized Warming: Even if the cooling bath is at -78 °C, adding reagents too quickly can create localized "hot spots" within the solution, initiating decomposition.

    • Solution: Ensure vigorous stirring and add all reagents (especially the substrate to the LDA) slowly and dropwise, allowing the heat to dissipate effectively throughout the reaction mixture.

  • Solvent Degradation: Ethereal solvents like THF can be attacked by strong bases, especially at temperatures above -20 °C.[6][7]

    • Solution: Always perform the lithiation at -78 °C. Do not allow the reaction to warm until it has been successfully quenched with the electrophile. Use high-quality, anhydrous THF, preferably with an inhibitor like BHT removed if it will be stored after opening.

Q3: The reaction appears to work (TLC/LCMS shows product formation), but the yield is low after work-up and purification.

A3: This points to issues with the formylation step, the work-up procedure, or the stability of the final product.

Potential Causes & Solutions:

  • Inefficient Electrophilic Quench: The aryllithium intermediate may be decomposing before it can react with DMF.

    • Solution: Use anhydrous, high-purity DMF. Add the DMF quickly to the cold (-78 °C) solution of the aryllithium. Ensure at least 1.1 to 1.2 equivalents of DMF are used to drive the reaction to completion.

  • Product Instability During Work-up: Aldehydes can be sensitive, and the target molecule may be unstable under certain pH conditions or during prolonged exposure to the work-up environment. The product exists as a hydrate, which is generally more stable.[16]

    • Solution: Perform the aqueous quench at low temperature (e.g., pouring the reaction mixture into a cold, stirred solution of saturated aqueous ammonium chloride). Avoid strongly acidic or basic conditions during extraction. Minimize the time the product spends in the aqueous/organic mixture.

  • Purification Losses: The product hydrate is a solid and may be prone to losses during chromatography or crystallization if conditions are not optimized.

    • Solution: Flash column chromatography on silica gel is a common purification method. Use a non-polar/polar solvent system like hexanes/ethyl acetate. The hydrate may have different solubility characteristics than the anhydrous aldehyde; consider this when choosing crystallization solvents. Alternatively, if the crude product is sufficiently pure, it may be possible to use it directly in the next step after a simple filtration and drying.

Section 3: Frequently Asked Questions (FAQs)

  • FAQ 1: Why is the reaction performed at -78 °C? This cryogenic temperature is essential for several reasons: 1) It ensures the stability of the thermally sensitive aryllithium intermediate. 2) It prevents the strong base (LDA) from attacking the THF solvent. 3) It minimizes side reactions, such as nucleophilic addition of the base to the pyridine ring, thereby increasing regioselectivity.[7]

  • FAQ 2: Can I use n-BuLi instead of LDA to save a step? It is strongly discouraged. n-BuLi is a powerful nucleophile and is known to add to the electron-deficient pyridine ring, leading to complex mixtures and low yields of the desired ortho-lithiated product.[3][5] LDA's steric bulk prevents it from acting as a nucleophile while retaining its high basicity, making it ideal for this specific deprotonation.[6]

  • FAQ 3: How important is the quality of the 2-chloro-3-fluoropyridine starting material? Very important. The starting material should be of high purity (>97%) and anhydrous.[17] Impurities can interfere with the lithiation step or introduce unwanted side products that complicate purification.

  • FAQ 4: My final product is a white solid. How do I confirm it's the hydrate form? The formation of the hydrate is common upon aqueous work-up.[16] You can confirm its structure using standard analytical techniques. In ¹H NMR spectroscopy, you will observe a characteristic singlet for the hydrate's geminal diol proton, which will be absent in the anhydrous aldehyde form (which would instead show an aldehyde proton signal around 10 ppm). Water content can also be quantified by Karl Fischer titration.

Section 4: Key Experimental Protocols

Protocol 1: In Situ Preparation of LDA and Synthesis

Materials:

  • Anhydrous Diisopropylamine

  • n-Butyllithium (solution in hexanes, concentration pre-determined by titration)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Chloro-3-fluoropyridine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and rubber septa under a positive pressure of dry argon or nitrogen.[13]

  • LDA Preparation: Add anhydrous THF to the flask and cool to -78 °C in a dry ice/acetone bath. Add diisopropylamine (1.1 eq) via syringe. Stir for 5 minutes. Slowly add n-BuLi (1.05 eq) dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting clear, colorless solution at -78 °C for 30 minutes.[9][12]

  • Lithiation: In a separate flame-dried flask, dissolve 2-chloro-3-fluoropyridine (1.0 eq) in anhydrous THF. Using a cannula, slowly add this solution dropwise to the pre-formed LDA solution at -78 °C. The solution may turn yellow or orange. Stir at -78 °C for 1-2 hours.

  • Formylation: Add anhydrous DMF (1.2 eq) rapidly via syringe to the reaction mixture at -78 °C. Stir for an additional 1 hour at this temperature.

  • Work-up: Remove the cooling bath. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Isolation: Transfer the mixture to a separatory funnel. Extract with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by flash column chromatography (hexanes/ethyl acetate) or recrystallization to yield the 2-Chloro-3-fluoroisonicotinaldehyde hydrate as a white solid.

Table 1: Summary of Critical Reaction Parameters
ParameterRecommended ConditionRationale & Key Considerations
Base Lithium Diisopropylamide (LDA)Hindered, non-nucleophilic base prevents addition to the pyridine ring.[5]
Solvent Anhydrous Tetrahydrofuran (THF)Good solubility for intermediates; must be rigorously dry to prevent quenching.
Temperature -78 °C (Internal)Critical for stability of the aryllithium intermediate and to prevent solvent degradation.[7]
Atmosphere Inert (Dry Argon or Nitrogen)Organolithium reagents are pyrophoric and react with air and moisture.[7][13]
Equivalents (Base) 1.05 - 1.2 eqA slight excess ensures complete deprotonation of the substrate.
Equivalents (Electrophile) 1.1 - 1.5 eqAn excess of DMF ensures efficient trapping of the aryllithium intermediate.
Quenching Agent Saturated aq. NH₄ClProvides a mildly acidic proton source to hydrolyze the intermediate adduct without harsh pH.

References

  • Arkivoc. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. [Link]

  • University of Wisconsin-Madison. How to Prepare LDA. [Link]

  • Organic Process Research & Development. (2020). Optimization of Organolithium Reactions. [Link]

  • Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. [Link]

  • ChemicalDesk.Com. (2012). Lithium diisopropylamide (LDA)-Preparation and usage. [Link]

  • Quora. (2022). How to prepare a 1m LDA solution. [Link]

  • PubMed Central (PMC). Lithium diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. [Link]

  • ResearchGate. (2010). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. [Link]

  • University of Rochester, Department of Chemistry. How To: Prepare LDA. [Link]

  • Myers Research Group, Harvard University. Directed (ortho) Metallation. [Link]

  • Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]

  • ResearchGate. (2019). Safe handling of organolithium compounds in the laboratory. [Link]

  • Wikipedia. Directed ortho metalation. [Link]

  • Myers Research Group, Harvard University. ortho metalation. [Link]

  • Princeton Environmental Health and Safety. Safe handling of organolithium compounds in the laboratory. [Link]

  • PubMed Central (PMC), NIH. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. [Link]

  • RSC Advances. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • Google Patents. (2016). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • Organic Syntheses. Procedure. [Link]

  • Google Patents. (2012). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
  • Google Patents. (2015). CN104513194A - 2-chloro-3-aldehyde pyridine synthetic method.
  • RSC Publishing. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • ResearchGate. (2022). New and Facile Synthesis of 2-Chloro-1,3-diketones. [Link]

Sources

Identification of byproducts in 2-Chloro-3-fluoroisonicotinaldehyde hydrate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-3-fluoroisonicotinaldehyde hydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important intermediate. Our goal is to provide you with the expertise and practical insights needed to identify and troubleshoot byproduct formation, ensuring the integrity and purity of your final product.

Introduction: Understanding the Chemistry

The synthesis of 2-Chloro-3-fluoroisonicotinaldehyde hydrate, a key building block in medicinal chemistry, often involves the formylation of a 2-chloro-3-fluoropyridine precursor or the controlled oxidation of (2-chloro-3-fluoropyridin-4-yl)methanol. These reactions, while generally effective, can be accompanied by the formation of various byproducts. Understanding the potential side reactions is the first step in effective troubleshooting and impurity management. This guide will walk you through the most common issues and their solutions in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My reaction to form 2-Chloro-3-fluoroisonicotinaldehyde hydrate has resulted in a complex mixture of products. What are the most likely byproducts I should be looking for?

A1: Based on common synthetic routes, the byproducts in your reaction mixture likely fall into one of the following categories:

  • Unreacted Starting Materials: The most straightforward impurities to identify are your starting materials. For instance, if you are performing an oxidation of (2-chloro-3-fluoropyridin-4-yl)methanol, you may have some of this alcohol remaining.

  • Over-oxidation Product: The aldehyde group is susceptible to further oxidation, which would lead to the formation of 2-Chloro-3-fluoroisonicotinic acid.

  • Hydrolysis Products: The chloro-substituent on the pyridine ring can be susceptible to hydrolysis under certain conditions, leading to the formation of 2-hydroxy-3-fluoroisonicotinaldehyde.

  • Byproducts from a Vilsmeier-Haack Reaction: If this is your synthetic route, incomplete hydrolysis of the Vilsmeier intermediate can lead to the corresponding iminium salt, or other related species.[1][2]

Troubleshooting Guides

Issue 1: An unexpected peak is observed in my HPLC analysis with a higher retention time than my product.

This is a common scenario that often points to a less polar byproduct.

Possible Cause: Over-oxidation of the aldehyde to the corresponding carboxylic acid, 2-Chloro-3-fluoroisonicotinic acid.

Troubleshooting Workflow:

  • Hypothesize the Structure: The most probable structure is 2-Chloro-3-fluoroisonicotinic acid.

  • Mass Spectrometry Analysis (LC-MS):

    • Acquire a mass spectrum of the impurity peak.

    • The expected molecular weight for C6H3ClFNO2 is approximately 175.5 g/mol . Look for the corresponding [M+H]+ or [M-H]- ion.

  • Confirmation with a Reference Standard: If available, co-inject a standard of 2-Chloro-3-fluoroisonicotinic acid to confirm the retention time.

  • Preventative Measures:

    • Reduce the amount of oxidizing agent used.

    • Decrease the reaction temperature or time.

    • Carefully monitor the reaction progress using TLC or a rapid LC method.

Issue 2: My NMR spectrum shows broad peaks, and the product is difficult to purify.

This could indicate the presence of dimeric or polymeric byproducts, or residual starting materials.

Possible Cause & Identification Workflow:

Byproduct_Identification_Workflow start Impure Product Mixture hplc HPLC/UPLC Analysis start->hplc Inject sample lcms LC-MS Analysis hplc->lcms Identify m/z of peaks isolate Preparative HPLC for Impurity Isolation lcms->isolate Target unknown peaks nmr NMR Spectroscopy (1H, 13C, 19F) isolate->nmr Analyze pure impurity structure Structure Elucidation nmr->structure Confirm structure

Step-by-step Protocol for Byproduct Identification:

  • Initial Analysis (HPLC/LC-MS):

    • Run a high-resolution HPLC or UPLC to separate all components of the mixture.[3][4]

    • Use LC-MS to obtain the mass-to-charge ratio (m/z) for each peak. This will help in proposing molecular formulas for the unknown impurities.[5]

  • Isolation of the Impurity:

    • If an unknown impurity is present in a significant amount (>0.1%), it may need to be isolated for full characterization.[6]

    • Use preparative HPLC to isolate the impurity of interest.

  • Structural Elucidation (NMR):

    • Acquire 1H, 13C, and 19F NMR spectra of the isolated impurity.[7]

    • 1H NMR: Look for characteristic aromatic proton signals of the pyridine ring. The chemical shifts will be influenced by the substituents.

    • 13C NMR: Identify the number of unique carbons. The chemical shift of the carbonyl carbon (aldehyde vs. carboxylic acid) will be informative.

    • 19F NMR: A single peak will confirm the presence of the fluorine atom.

Table 1: Potential Byproducts and Their Expected Mass
Byproduct NameMolecular FormulaExpected Monoisotopic Mass ( g/mol )
(2-chloro-3-fluoropyridin-4-yl)methanolC6H5ClFNO161.01
2-Chloro-3-fluoroisonicotinic acidC6H3ClFNO2174.98
2-hydroxy-3-fluoroisonicotinaldehydeC6H4FNO2141.02

Mechanistic Insights into Byproduct Formation

Understanding the reaction mechanism can provide clues to the formation of byproducts.

Oxidation Reaction Pathway and Over-oxidation Side Reaction

Oxidation_Pathway Start { (2-chloro-3-fluoropyridin-4-yl)methanol | C6H5ClFNO } Product { 2-Chloro-3-fluoroisonicotinaldehyde | C6H3ClFNO } Start->Product Mild Oxidation (e.g., PCC, DMP) Byproduct { 2-Chloro-3-fluoroisonicotinic acid | C6H3ClFNO2 } Product->Byproduct Over-oxidation (Excess oxidant, high temp)

Vilsmeier-Haack Formylation and Potential Side Reaction

The Vilsmeier-Haack reaction involves the formation of a Vilsmeier reagent, which then acts as an electrophile.[8]

Vilsmeier_Haack DMF DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier Intermediate Iminium Intermediate Vilsmeier->Intermediate Pyridine 2-Chloro-3-fluoropyridine Pyridine->Intermediate Electrophilic Attack Hydrolysis Aqueous Workup Intermediate->Hydrolysis Incomplete Incomplete Hydrolysis Intermediate->Incomplete Product 2-Chloro-3-fluoro- isonicotinaldehyde Hydrate Hydrolysis->Product SideProduct Iminium Salt Byproduct Incomplete->SideProduct

By understanding these potential pathways, you can better design your experiments to minimize the formation of unwanted byproducts and troubleshoot more effectively when they do appear.

References

  • Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117.

  • Research and Reviews: A Journal of Pharmaceutical Science. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals.

  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview.

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.

  • BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.

  • Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations.

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.

  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.

Sources

Technical Support Center: Purification of 2-Chloro-3-fluoroisonicotinaldehyde Hydrate and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chloro-3-fluoroisonicotinaldehyde hydrate and its related derivatives. This guide is designed for researchers, scientists, and drug development professionals who handle these valuable but sensitive chemical entities. Here, we address common challenges encountered during purification and provide field-proven troubleshooting strategies and detailed protocols to help you achieve the desired purity for your downstream applications.

Introduction: Understanding the Molecule

2-Chloro-3-fluoroisonicotinaldehyde is a substituted pyridine derivative, a class of compounds widely used as building blocks in medicinal chemistry and materials science. The presence of halogen atoms (chlorine and fluorine) and an aldehyde group imparts unique reactivity but also presents specific challenges related to stability and purification. The commercially available form is often the hydrate, which can influence its solubility and handling properties.

This guide will navigate the intricacies of handling, purifying, and assessing the purity of this compound and its analogs, focusing on practical, actionable advice.

General Handling and Stability: Frequently Asked Questions

Proper handling and storage are critical first steps that precede any purification protocol. Neglecting them can lead to sample degradation, introducing new impurities and complicating the purification process.

Q1: What are the ideal storage conditions for 2-Chloro-3-fluoroisonicotinaldehyde hydrate?

This compound is both heat and moisture-sensitive.[1] For long-term stability, it is recommended to store the material at -20°C under an inert atmosphere, such as nitrogen or argon.[1][2] The container should be tightly sealed to prevent moisture ingress, which can affect the hydrate equilibrium and potentially promote degradation.

Q2: What are the primary degradation pathways I should be aware of?

The main vulnerabilities of this molecule are the aldehyde functional group and the halogenated pyridine ring.

  • Oxidation: The aldehyde group is highly susceptible to air oxidation, which converts it into the corresponding 2-chloro-3-fluoroisonicotinic acid.[3] This is one of the most common impurities found in aged samples.

  • Polymerization: Like many aldehydes, this compound can potentially undergo self-condensation or polymerization, especially in the presence of acidic or basic impurities or upon prolonged heating.[3]

  • Decomposition: Under fire conditions or extreme heat, the compound can decompose to release toxic and corrosive gases, including carbon oxides, nitrogen oxides (NOx), hydrogen chloride, and hydrogen fluoride.[1]

Q3: What personal protective equipment (PPE) is required when handling this compound?

Standard laboratory PPE is mandatory. This includes a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[4] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][5] An eyewash station and safety shower should be readily accessible.[4]

Troubleshooting Common Purification Techniques

The choice of purification technique depends on the nature of the impurities, the scale of the experiment, and the thermal stability of the compound. Below is a general workflow for selecting a purification strategy.

G start Crude Product Analysis (TLC, LCMS, NMR) solid Is the product a solid? start->solid extraction Consider Liquid-Liquid Extraction for bulk impurities start->extraction Liquid/Oily Product or Grossly Impure Solid thermostable Is it thermally stable? solid->thermostable Yes column Use Column Chromatography solid->column No recrystallization Attempt Recrystallization thermostable->recrystallization Yes thermostable->column No final_purity Assess Final Purity recrystallization->final_purity column->final_purity extraction->column

Caption: General workflow for selecting a purification method.

Recrystallization

Recrystallization is often the most efficient method for purifying solid compounds on a large scale, provided a suitable solvent system can be identified.

Q: My compound is not dissolving in any common solvent, or it dissolves in everything. What should I do?

This is a classic solvent selection problem. Pyridine derivatives are polar and typically require polar solvents.[6]

  • Strategy: Use the "like dissolves like" principle.[6] Start with small-scale solubility tests in a range of solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene). The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point. If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is not) may be necessary.

Q: The compound "oils out" during cooling instead of forming crystals. Why is this happening and how can I fix it?

Oiling out occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.

  • Cause 1: High Impurity Concentration: A high level of impurities can depress the melting point of your compound, leading to the formation of a liquid eutectic mixture.

  • Cause 2: Rapid Cooling: Cooling the solution too quickly can prevent the molecules from aligning properly into a crystal lattice.[3]

  • Cause 3: Inappropriate Solvent: The boiling point of the solvent might be higher than the melting point of your compound.[3]

  • Solutions:

    • Slow Down Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath.[3]

    • Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture and reheat until it fully dissolves, then attempt to cool slowly again.

    • Change Solvents: Select a solvent with a lower boiling point.[3]

Q: I've cooled the solution, but no crystals have formed. What now?

Failure to crystallize is most often due to using too much solvent or the solution being supersaturated.[6]

  • Solutions:

    • Induce Crystallization: Try scratching the inside of the flask at the solution's surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[6]

    • Seed the Solution: If you have a pure crystal of the compound, add a tiny amount (a "seed crystal") to the cooled solution to initiate crystallization.[6]

    • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Allow it to cool again.[6]

Solvent ClassExample SolventsSuitability for 2-Chloro-3-fluoroisonicotinaldehyde hydrate
Protic Water, Ethanol, IsopropanolHigh potential. The hydrate form suggests some water solubility. Alcohols are good starting points.
Aprotic Polar Acetonitrile, Acetone, Ethyl AcetateModerate potential. Good for creating two-solvent systems with alkanes.
Aprotic Nonpolar Hexanes, Toluene, DichloromethaneLow potential as a primary solvent, but useful as the "anti-solvent" in a two-solvent system.
Table 1. General solvent selection guide for recrystallization.
Column Chromatography

Column chromatography is a highly versatile technique but can be problematic for basic compounds like pyridine derivatives.

Q: My compound is streaking badly on the silica gel column, and the fractions are impure. What's wrong?

This is the most common issue faced when purifying pyridine derivatives on silica gel.[7]

  • Cause: The basic nitrogen atom on the pyridine ring interacts strongly with acidic silanol groups on the surface of the silica gel.[7] This leads to a non-ideal equilibrium, causing severe peak tailing and poor separation.

  • Solutions:

    • Add a Basic Modifier: Add a small amount of a competing base, such as triethylamine (TEA) or pyridine (0.1-1.0%), to your eluent system. The modifier will preferentially bind to the acidic sites on the silica, allowing your compound to elute with a much better peak shape.[7]

    • Use a Deactivated Stationary Phase: Consider using silica gel that has been "end-capped" or use a different stationary phase altogether, such as neutral or basic alumina.[7]

    • Check for Degradation: Perform a 2D TLC. Spot the compound in one corner, elute, dry the plate, rotate it 90 degrees, and elute again in the same solvent. If spots appear off the diagonal, your compound is decomposing on the silica.[7]

G start Column Chromatography Issue tailing Peak Tailing / Streaking start->tailing low_recovery Low Recovery start->low_recovery coelution Co-elution of Impurities start->coelution solution_tailing1 Add 0.5% Triethylamine to Eluent tailing->solution_tailing1 solution_tailing2 Switch to Neutral Alumina or Deactivated Silica tailing->solution_tailing2 solution_recovery Pre-treat crude with NaHCO3 wash to remove acidic impurities. Check for degradation on TLC. low_recovery->solution_recovery solution_coelution Optimize Eluent Polarity (Gradient or Isocratic). Consider different stationary phase (e.g., C18, Phenyl) coelution->solution_coelution

Caption: Troubleshooting common column chromatography issues.

Q: I suspect the aldehyde is oxidizing to a carboxylic acid on the column. How can I prevent this?

While silica gel is acidic, it can sometimes promote oxidation, especially with prolonged exposure.

  • Solutions:

    • Run the column quickly: Use flash chromatography with positive pressure rather than a slow gravity column to minimize the residence time of the compound on the stationary phase.

    • Neutralize before loading: If the crude material is acidic, wash an organic solution of it with a dilute sodium bicarbonate solution, followed by water and brine, then dry thoroughly before concentrating and loading onto the column.[3] This removes existing acidic impurities that could catalyze further degradation.

Purity Assessment

Confirming the purity of the final product is a critical step. A combination of methods is often recommended.

Q1: What is the best method to get a quick purity check?

  • Thin-Layer Chromatography (TLC): TLC is excellent for a rapid check. A single, well-defined spot in multiple eluent systems is a good indicator of purity. Use a UV lamp for visualization.

  • Melting Point: A sharp melting point that is close to the literature value indicates high purity. Impurities will typically broaden the melting range and depress the melting point.

Q2: What technique should I use for accurate quantitative purity assessment?

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a robust and sensitive method for purity analysis.[8] A C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) is a common starting point. Purity is typically reported as a percentage based on the area of the main peak relative to the total area of all peaks.[8] For enhanced sensitivity, the aldehyde can be derivatized with 2,4-dinitrophenylhydrazine (DNPH), which creates a hydrazone that strongly absorbs UV light.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can reveal the presence of impurities if their protons do not overlap with the main compound's signals. Quantitative NMR (qNMR) can be used for precise purity determination against a certified internal standard.

    • ¹⁹F NMR: This is a particularly powerful and sensitive technique for fluorinated compounds.[9] Since ¹⁹F has a 100% natural abundance and a wide chemical shift range, it often provides a clean spectrum where each fluorine-containing species gives a distinct signal. The presence of a single signal (or a single set of coupled signals) is a strong confirmation of purity.[10]

TechniqueStrengthsLimitations
TLC Fast, inexpensive, good for reaction monitoring.Not quantitative, resolution is limited.
Melting Point Fast, simple, good indicator for crystalline solids.Not suitable for oils or amorphous solids, requires pure reference value.
RP-HPLC Highly sensitive, quantitative, high resolution.[8]Requires method development, more expensive equipment.
¹H NMR Provides structural information, can be quantitative (qNMR).Signal overlap can hide impurities, lower sensitivity than HPLC.
¹⁹F NMR Very high sensitivity for fluorinated compounds, clean baseline.[9][10]Only detects fluorine-containing species.
Table 2. Comparison of common analytical techniques for purity assessment.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography of 2-Chloro-3-fluoroisonicotinaldehyde

Objective: To purify the crude aldehyde from non-polar impurities and the more polar oxidized acid by-product.

Materials:

  • Crude 2-Chloro-3-fluoroisonicotinaldehyde

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (HPLC grade)

  • Triethylamine (TEA)

  • TLC plates (silica gel 60 F₂₅₄)

  • Compressed air or nitrogen source

Procedure:

  • Eluent Preparation: Prepare an eluent system. A good starting point is 20% Ethyl Acetate in Hexanes. Add 0.5% TEA to this mixture (e.g., 5 mL of TEA for every 1 L of eluent).

  • TLC Analysis: Dissolve a small amount of crude material and spot it on a TLC plate. Elute with the prepared solvent system to determine the R_f values of the product and impurities. The aldehyde should be less polar than the corresponding carboxylic acid.

  • Column Packing: a. Select a column of appropriate size for your sample amount (typically a 40:1 to 100:1 ratio of silica to crude material by weight). b. Pack the column using the "slurry method": mix the silica gel with the eluent to form a homogenous slurry and pour it into the column. c. Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: a. Dissolve the crude material in a minimal amount of dichloromethane or the eluent. b. Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude material in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder. c. Carefully add the sample to the top of the silica bed.

  • Elution and Fraction Collection: a. Carefully add the eluent to the column and apply gentle positive pressure. b. Collect fractions in test tubes or vials. c. Monitor the elution process by collecting small spots from the column outlet onto a TLC plate and checking under a UV lamp.

  • Analysis and Pooling: a. Run a TLC of the collected fractions. b. Combine the fractions that contain the pure product. c. Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization

Objective: To obtain a highly pure crystalline product.

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your purified (post-column) material in ~0.5 mL of various solvents (e.g., ethanol, isopropanol/water, ethyl acetate/hexanes).

  • Dissolution: Place the compound to be recrystallized in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling until the solid just dissolves. Do not add excessive solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and cover it. Allow it to cool slowly to room temperature. If needed, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

References

  • Gellman, S. H., et al. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology. Retrieved from [Link]

  • RSC Publishing. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Retrieved from [Link]

Sources

Managing the stability of 2-Chloro-3-fluoroisonicotinaldehyde hydrate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-3-fluoroisonicotinaldehyde hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for managing the stability of this compound in solution. Our goal is to explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.

Introduction to 2-Chloro-3-fluoroisonicotinaldehyde Hydrate

2-Chloro-3-fluoroisonicotinaldehyde is a halogenated pyridine derivative, a class of compounds essential in medicinal chemistry and materials science.[1] The presence of an aldehyde functional group, along with chloro- and fluoro- substituents on an electron-deficient pyridine ring, results in a molecule with unique reactivity.[2][3] Understanding its stability, particularly in its hydrate form in solution, is critical for reproducible experimental outcomes, from chemical synthesis to biological assays.

The aldehyde exists in equilibrium with its hydrate form (a geminal diol) in the presence of water. This equilibrium can be a crucial factor in its stability and reactivity profile. This guide addresses the most common challenges and questions regarding the handling and stability of this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for the solid compound and its solutions?

A1: For the solid material, storage in a tightly sealed container in a cool, dry, and well-ventilated place is recommended.[4] Several suppliers suggest storage at -20°C, under an inert atmosphere like argon or nitrogen, to protect it from moisture and heat, as the compound may be heat and moisture sensitive.[4][5]

For solutions, the optimal storage conditions depend heavily on the solvent used. As a general principle, solutions should be stored at low temperatures (e.g., -20°C or -80°C), protected from light, and blanketed with an inert gas (argon or nitrogen) to minimize degradation.

Q2: My solution of 2-Chloro-3-fluoroisonicotinaldehyde hydrate is developing a yellow tint over time. What is causing this discoloration?

A2: Discoloration is a common indicator of chemical degradation. For a compound like this, there are several potential causes:

  • Oxidation: The aldehyde group is susceptible to oxidation, which can convert it into the corresponding carboxylic acid (2-Chloro-3-fluoroisonicotinic acid). This process can be accelerated by air (oxygen), light, or trace metal impurities.

  • Polymerization: Aldehydes, especially when impure or under certain conditions (e.g., presence of acid or base catalysts), can undergo polymerization or self-condensation reactions, often leading to colored byproducts.

  • Ring Reactions: Although the pyridine ring is electron-deficient, prolonged exposure to certain nucleophiles or harsh conditions could lead to reactions involving the halogen substituents, potentially causing colored impurities.

To mitigate this, always use high-purity, anhydrous solvents and consider deoxygenating your solvent (e.g., by sparging with argon) before preparing the solution.

Q3: Which solvents are best for preparing stable solutions?

A3: The choice of solvent is critical for maintaining the stability of 2-Chloro-3-fluoroisonicotinaldehyde hydrate.

Solvent ClassRecommended ExamplesRationale & Considerations
Aprotic, Non-polar Dichloromethane (DCM), TolueneGood for short-term use in reactions. These solvents are less likely to engage in nucleophilic reactions with the compound. Ensure they are anhydrous.
Aprotic, Polar Acetonitrile (ACN), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)Widely used but with caveats. These can dissolve the compound well. However, ensure they are high-purity and anhydrous. THF can form peroxides, which are potent oxidants. DMF can contain amine impurities that may react with the aldehyde.
Protic Solvents Methanol, Ethanol, WaterUse with caution and for immediate application only. Protic solvents can react with the aldehyde to form hemiacetals/acetals or facilitate hydrolysis of the C-Cl bond. The hydrate form is inherently in equilibrium with the aldehyde in aqueous media.[6]

Expert Insight: For long-term storage of a stock solution, anhydrous acetonitrile or dichloromethane stored at -80°C under argon is often the most robust choice. Avoid alcohols for storage unless acetal formation is the intended next step.

Q4: How does the hydrate form affect my experiments?

A4: The hydrate form means that water is an integral part of the solid's crystal structure.[7] When dissolving the compound, you are introducing one equivalent of water per equivalent of the aldehyde.

  • Stoichiometry: You must use the molecular weight of the hydrate (177.56 g/mol ) for accurate concentration calculations, not the anhydrous form (159.55 g/mol ).[4]

  • Reactivity: The aldehyde is in equilibrium with its gem-diol form in solution. This can affect reaction kinetics. For reactions that are sensitive to water or require the free aldehyde, the presence of this equilibrium should be considered. In some cases, the gem-diol may be less reactive than the free aldehyde toward certain nucleophiles.

Troubleshooting Guide

This section provides a structured approach to solving specific problems you may encounter.

Issue 1: Inconsistent Results in Synthesis

You are using a solution of 2-Chloro-3-fluoroisonicotinaldehyde hydrate in a reaction (e.g., a Wittig reaction or reductive amination) and are getting variable yields or unexpected byproducts.

Caption: Decision tree for troubleshooting inconsistent synthetic results.

The primary culprit for inconsistent results is often the degradation of the starting material. The aldehyde is an electrophile, and the halogenated pyridine ring influences its reactivity.[8] Water in non-anhydrous solvents can shift the aldehyde-hydrate equilibrium or participate in side reactions. Oxygen from the air can oxidize the aldehyde to the unreactive carboxylic acid, 2-chloro-3-fluoroisonicotinic acid.[9][10] This is why rigorous control over the solution's age, solvent purity, and reaction atmosphere is not just best practice—it is essential for reproducibility.

Issue 2: Poor Solubility

You are having difficulty dissolving the compound at the desired concentration.

  • Possible Cause 1: Incorrect Solvent Choice. The compound is a solid and may have limited solubility in non-polar solvents.

    • Solution: Try a more polar aprotic solvent like acetonitrile (ACN) or dimethyl sulfoxide (DMSO). For biological assays, DMSO is common, but be aware of its own reactivity and potential to interfere. Always prepare a concentrated stock in DMSO and dilute it into your aqueous buffer immediately before use.

  • Possible Cause 2: Concentration Limit Exceeded. Every compound has a saturation limit in a given solvent.

    • Solution: Gently warm the solution or use sonication to aid dissolution. If it remains insoluble, you may need to prepare a more dilute solution or switch to a different solvent system.

Experimental Protocols

Protocol 1: Preparation of a Standardized Stock Solution

This protocol details the preparation of a 100 mM stock solution in anhydrous acetonitrile, a common solvent for storage and reaction screening.

Materials:

  • 2-Chloro-3-fluoroisonicotinaldehyde hydrate (CAS: 1196156-07-6)

  • Anhydrous acetonitrile (ACN), sealed bottle

  • Inert gas (Argon or Nitrogen)

  • Volumetric flask (e.g., 10 mL), oven-dried

  • Gastight syringes and needles

Procedure:

  • Preparation: Place the volumetric flask and a magnetic stir bar in a vacuum oven at 120°C for at least 4 hours to ensure they are completely dry. Allow to cool to room temperature in a desiccator.

  • Inerting: Once cool, seal the flask with a rubber septum and purge with argon for 5-10 minutes using a needle connected to the gas line and a vent needle.

  • Weighing: Weigh out 177.6 mg of 2-Chloro-3-fluoroisonicotinaldehyde hydrate (for a 10 mL, 100 mM solution). Causality Note: Precise weighing is critical for accurate concentration.

  • Addition: Quickly remove the septum, add the weighed compound to the flask, and immediately reseal with the septum. Briefly purge with argon again.

  • Dissolution: Using a gastight syringe, add approximately 8 mL of anhydrous ACN to the flask. Stir the mixture until the solid is completely dissolved.

  • Final Volume: Once dissolved, carefully add anhydrous ACN to the 10 mL mark on the volumetric flask.

  • Storage: Aliquot the solution into smaller, argon-flushed vials for single use. Store at -80°C. Causality Note: Aliquoting prevents repeated freeze-thaw cycles and exposure of the entire stock to air during use.

Protocol 2: Monitoring Solution Stability by HPLC

This method provides a framework for assessing the purity and stability of your solution over time.

Objective: To quantify the percentage of intact 2-Chloro-3-fluoroisonicotinaldehyde hydrate and detect the formation of major degradation products.

Workflow:

Caption: Workflow for a typical HPLC-based stability study.

HPLC Conditions (Example):

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 270 nm.

  • Analysis: The purity can be calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. A decrease in this value over time indicates degradation. The appearance of new peaks, particularly more polar ones (eluting earlier), may suggest the formation of the carboxylic acid byproduct.

References

  • MDPI. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Molecules. Retrieved from [Link]

  • Poulsen, T. B., et al. (2015). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Syntheses. (2021). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct regioselective C-3 halogenation of pyridines. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Retrieved from [Link]

  • ChemRxiv. (2020). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). 2-Chloro-3-fluoroisonicotinaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
  • Rogue Chem. (2021, May 27). Aldehyde and Ketone Reactivity – Relative Reactivity Breakdown of Carbonyls (Electrophilicity) [Video]. YouTube. Retrieved from [Link]

  • Wiley Online Library. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

  • PubMed. (2011). Atmospheric degradation of perfluoro-2-methyl-3-pentanone: photolysis, hydrolysis and hydration. Environmental Science & Technology. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Retrieved from [Link]

  • PubMed. (2023). Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML. Environmental Science and Pollution Research International. Retrieved from [Link]

  • PubChem. (n.d.). (Z)-2-chloro-3-fluorobut-2-ene. Retrieved from [Link]

Sources

Technical Support Center: Side Reactions of 2-Chloro-3-fluoroisonicotinaldehyde Hydrate with Common Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-3-fluoroisonicotinaldehyde and its hydrate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. The inherent reactivity of both the aldehyde and the halogenated pyridine core presents unique challenges and opportunities. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to help you control chemoselectivity and minimize unwanted side reactions in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

The primary challenge in the chemistry of 2-Chloro-3-fluoroisonicotinaldehyde hydrate lies in controlling the chemoselectivity of nucleophilic attack. Nucleophiles can react at two primary sites: the electrophilic carbon of the aldehyde group (or its hydrate) and the C-2 position of the pyridine ring via nucleophilic aromatic substitution (SNAr).

Q1: I am trying to perform an SNAr reaction with a primary amine, but I am isolating the imine as the major product. What is happening and how can I favor the SNAr product?

Probable Cause: You are observing a classic case of competing reaction pathways. The reaction of a primary amine with an aldehyde to form an imine is often a rapid and reversible process that can be kinetically favored, especially at or below room temperature.[1] The aldehyde carbon is a hard electrophile, and the nitrogen of a primary amine is a hard nucleophile, leading to a favorable initial addition.

Mechanism Insight: The pyridine ring is rendered electron-deficient by the nitrogen atom and the electron-withdrawing aldehyde and fluorine substituents, making the C-2 position susceptible to nucleophilic attack.[2] However, the SNAr reaction typically has a higher activation energy barrier than imine formation because it involves the temporary disruption of aromaticity to form a Meisenheimer complex.[3][4]

Troubleshooting & Optimization:

  • Protect the Aldehyde: The most robust solution is to protect the aldehyde group before performing the SNAr reaction. Converting the aldehyde to a more stable acetal (e.g., using ethylene glycol and an acid catalyst) will prevent its reaction with the amine. The acetal can be deprotected under acidic conditions after the SNAr reaction is complete.

  • Temperature Control: Increasing the reaction temperature can favor the thermodynamically more stable SNAr product over the imine. SNAr reactions on halopyridines often require elevated temperatures to proceed at a reasonable rate.[5]

  • Choice of Base: A non-nucleophilic base (e.g., Cs₂CO₃, K₂CO₃, or a hindered amine base like DBU) is crucial. Using a nucleophilic base could lead to its own set of side reactions. The base is required to neutralize the HCl generated during the SNAr reaction.

  • Solvent Selection: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can stabilize the charged Meisenheimer intermediate.

Experimental Protocol: Selective SNAr with a Primary Amine via Aldehyde Protection

  • Protection: Dissolve 2-Chloro-3-fluoroisonicotinaldehyde hydrate (1.0 equiv) and ethylene glycol (1.5 equiv) in toluene. Add a catalytic amount of p-toluenesulfonic acid (0.05 equiv). Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor by TLC or LC-MS until the starting material is consumed. Cool the reaction, wash with saturated aqueous NaHCO₃, dry the organic layer over Na₂SO₄, and concentrate to obtain the protected acetal.

  • SNAr Reaction: To a solution of the protected acetal (1.0 equiv) in DMF, add the primary amine (1.2 equiv) and K₂CO₃ (2.0 equiv). Heat the reaction to 80-120 °C and monitor for completion.

  • Deprotection: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, dry, and concentrate. Dissolve the crude product in a mixture of THF and 1M HCl. Stir at room temperature until the acetal is cleaved. Neutralize with a base and extract the desired 2-amino-3-fluoroisonicotinaldehyde product.

Q2: I am reacting the aldehyde with a thiol to form a 2-thio-substituted pyridine, but the reaction is sluggish and gives a complex mixture. How can I improve this transformation?

Probable Cause: Thiols and their conjugate bases, thiolates, are excellent nucleophiles for SNAr reactions.[5] However, they can also react with the aldehyde to form thioacetals.[6] The sluggishness of the reaction could be due to suboptimal reaction conditions, while the complex mixture likely arises from a lack of chemoselectivity.

Mechanism Insight: Thiols are soft nucleophiles, which generally favor SNAr on the soft electrophilic carbon of the pyridine ring over addition to the hard carbonyl carbon. However, under basic conditions, the thiolate formed is a much stronger nucleophile and its reactivity can be less selective.

Troubleshooting & Optimization:

  • Base Selection: The choice and amount of base are critical. Using a base that is just strong enough to deprotonate the thiol without being overly reactive is key. A weak base like K₂CO₃ or even an organic base like triethylamine can be effective. Using a strong base like NaH or an alkoxide might lead to side reactions.

  • Temperature: While many SNAr reactions with thiols can proceed at room temperature due to the high nucleophilicity of sulfur, gentle heating (40-60 °C) may be required to drive the reaction to completion.

  • Solvent: As with amine SNAr, polar aprotic solvents are generally preferred.

Experimental Protocol: Selective SNAr with a Thiol

  • Dissolution: Dissolve 2-Chloro-3-fluoroisonicotinaldehyde hydrate (1.0 equiv) in anhydrous DMF under an inert atmosphere.

  • Addition of Reagents: Add the thiol (1.1 equiv) followed by powdered K₂CO₃ (1.5 equiv).

  • Reaction: Stir the mixture at room temperature or heat to 50 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into ice-water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Q3: When I use an alcohol as a nucleophile with a strong base to form a 2-alkoxy-substituted pyridine, I get a low yield and several byproducts. What are the potential pitfalls?

Probable Cause: Alcohols are generally poor nucleophiles and require deprotonation to the corresponding alkoxide to be reactive in SNAr reactions.[7] Strong bases like NaH or KOtBu are typically used for this. However, the highly basic alkoxide can also add to the aldehyde, forming a hemiacetal, which can be in equilibrium with the starting materials. Furthermore, the presence of the hydrate form of the starting material can consume the base.

Mechanism Insight: The reaction of an alkoxide with the aldehyde is a nucleophilic addition, while the reaction at the C-2 position is an SNAr. The relative rates will depend on the specific alkoxide and the reaction conditions. The ortho-fluoro substituent, while electron-withdrawing, may also exert some steric hindrance at the C-2 position.[3]

Troubleshooting & Optimization:

  • Anhydrous Conditions: The presence of water will consume the strong base and can complicate the reaction. Ensure the starting material is anhydrous (or account for the water of hydration in the amount of base used) and that the solvent is dry.

  • Pre-formation of the Alkoxide: It is often beneficial to pre-form the alkoxide by reacting the alcohol with the base (e.g., NaH) in the solvent before adding the 2-chloro-3-fluoroisonicotinaldehyde.

  • Temperature: SNAr reactions with alkoxides may require heating to proceed efficiently.

  • Alternative: Williamson Ether Synthesis Approach: A more controlled approach would be to first synthesize the corresponding 2-hydroxypyridine derivative (which may exist as the pyridone tautomer) and then perform a Williamson ether synthesis with an alkyl halide. However, this adds extra steps to the synthesis.

Experimental Protocol: SNAr with an Alcohol

  • Alkoxide Formation: In a flame-dried flask under an inert atmosphere, add the alcohol (1.5 equiv) to a suspension of NaH (1.5 equiv, 60% dispersion in mineral oil) in anhydrous THF at 0 °C. Stir until hydrogen evolution ceases.

  • Addition of Electrophile: Add a solution of anhydrous 2-Chloro-3-fluoroisonicotinaldehyde (1.0 equiv) in anhydrous THF dropwise to the alkoxide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor by TLC or LC-MS.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate.

  • Purification: Dry the organic layers, concentrate, and purify by column chromatography.

Data Summary

The following table provides a qualitative summary of the expected reactivity and potential side reactions of 2-Chloro-3-fluoroisonicotinaldehyde hydrate with common nucleophiles.

Nucleophile ClassPrimary Reaction PathwayCommon Side Reaction(s)Key Troubleshooting Strategy
Primary Amines Imine formation at the aldehydeSNAr at C-2Protect the aldehyde as an acetal before SNAr.
Secondary Amines Enamine formation at the aldehydeSNAr at C-2Protect the aldehyde; use elevated temperatures for SNAr.
Thiols SNAr at C-2Thioacetal formationUse a mild base (e.g., K₂CO₃); gentle heating.
Alcohols/Alkoxides SNAr at C-2Hemiacetal formationUse anhydrous conditions; pre-form the alkoxide.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways and decision points when working with 2-Chloro-3-fluoroisonicotinaldehyde hydrate.

Chemoselectivity Start 2-Chloro-3-fluoro- isonicotinaldehyde Hydrate Nucleophile Nucleophile (Amine, Thiol, Alcohol) Aldehyde_Attack Attack at Aldehyde (C-4) Nucleophile->Aldehyde_Attack Kinetically Favored (often) SNAr_Attack Attack at Pyridine Ring (C-2) (SNAr) Nucleophile->SNAr_Attack Thermodynamically Favored (often) Imine_Enamine Imine / Enamine (with Amines) Aldehyde_Attack->Imine_Enamine Thioacetal Thioacetal (with Thiols) Aldehyde_Attack->Thioacetal Hemiacetal Hemiacetal (with Alcohols) Aldehyde_Attack->Hemiacetal SNAr_Product 2-Substituted Pyridine SNAr_Attack->SNAr_Product

Caption: Competing reaction pathways for nucleophilic attack.

Troubleshooting_Flowchart Start Undesired Side Product Observed Identify_Side_Product Identify Side Product (e.g., Imine vs. SNAr product) Start->Identify_Side_Product Is_Aldehyde_Reaction Is it a reaction at the aldehyde group? Identify_Side_Product->Is_Aldehyde_Reaction Protect_Aldehyde Protect Aldehyde (e.g., as an acetal) Is_Aldehyde_Reaction->Protect_Aldehyde Yes Modify_Conditions Modify Reaction Conditions Is_Aldehyde_Reaction->Modify_Conditions No / Or in addition Desired_Product Desired Product Protect_Aldehyde->Desired_Product Temp_Change Adjust Temperature (Higher for SNAr) Modify_Conditions->Temp_Change Base_Change Change Base (Non-nucleophilic) Modify_Conditions->Base_Change Solvent_Change Change Solvent (Polar aprotic for SNAr) Modify_Conditions->Solvent_Change Temp_Change->Desired_Product Base_Change->Desired_Product Solvent_Change->Desired_Product

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 2-Chloro-3-fluoroisonicotinaldehyde Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 2-chloro-3-fluoroisonicotinaldehyde hydrate. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. The presence of a chloro-substituent at the 2-position, a fluoro-substituent at the 3-position, and an aldehyde hydrate at the 4-position on the pyridine ring presents unique challenges and opportunities in catalyst selection and reaction optimization.

This guide provides in-depth, field-proven insights in a question-and-answer format, addressing specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to troubleshoot effectively and select the optimal catalytic system for your desired transformation, ensuring robust and reproducible results.

Understanding the Substrate: Key Chemical Features

2-Chloro-3-fluoroisonicotinaldehyde hydrate is an electron-deficient heterocyclic compound. The chloro group serves as a reactive handle for various palladium-catalyzed cross-coupling reactions.[1][2] The adjacent fluoro group and the aldehyde functionality significantly influence the electronic properties of the pyridine ring, making the C-Cl bond susceptible to oxidative addition by a Pd(0) catalyst.[1][2]

A crucial aspect of this substrate is the aldehyde, which exists predominantly as a geminal diol (hydrate) in its solid form and in aqueous solutions.[3][4][5][6][7] This hydration is reversible and is influenced by the presence of electron-withdrawing groups on the ring, which stabilize the hydrate form.[3][5] The presence of water and the equilibrium between the aldehyde and its hydrate can impact reaction conditions, particularly the choice of base and solvent.

Troubleshooting Guide

This section addresses common problems encountered during cross-coupling reactions with 2-chloro-3-fluoroisonicotinaldehyde hydrate. Each issue is followed by probable causes and actionable solutions.

Problem 1: Low or No Conversion of Starting Material

You've set up your Suzuki-Miyaura, Buchwald-Hartwig, or other cross-coupling reaction, but analysis (TLC, LC-MS) shows a significant amount of unreacted 2-chloro-3-fluoroisonicotinaldehyde hydrate.

Probable Causes & Solutions:

  • Inactive Catalyst System: 2-Chloropyridines are notoriously less reactive than their bromo or iodo counterparts, requiring a highly active catalyst for the oxidative addition step.[8]

    • Solution: Employ a more active catalyst system. For Suzuki-Miyaura reactions, consider using palladium precatalysts combined with electron-rich, sterically hindered phosphine ligands such as Buchwald's SPhos, XPhos, or cataCXium A.[8][9] These ligands promote the formation of the active monoligated Pd(0) species necessary for efficient oxidative addition.[10][11] For Buchwald-Hartwig aminations, ligands like Josiphos or Xantphos have shown success with challenging substrates.[12]

  • Incomplete Catalyst Activation: If using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to the active Pd(0) species may be inefficient.

    • Solution: Ensure your reaction conditions facilitate the reduction of the Pd(II) precatalyst. Adding a small amount of a reducing agent or ensuring the phosphine ligand is not oxidized can help. Alternatively, using a pre-formed Pd(0) catalyst like Pd₂(dba)₃ or a G3/G4 Buchwald precatalyst can bypass this issue.[9][13]

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring and potentially the oxygen atoms of the hydrate can coordinate to the palladium center, inhibiting its catalytic activity.[8]

    • Solution: The use of bulky phosphine ligands can mitigate this by sterically shielding the palladium center from inhibitory coordination with the substrate.

  • Insufficient Reaction Temperature: The C-Cl bond activation is often the rate-limiting step and may require higher temperatures.

    • Solution: Gradually increase the reaction temperature. For challenging couplings, temperatures around 100-120 °C in a high-boiling solvent like toluene, dioxane, or DMF might be necessary.[1]

Problem 2: Formation of Significant Byproducts

Your reaction yields a complex mixture, with byproducts such as dehalogenated starting material (3-fluoroisonicotinaldehyde), homocoupled boronic acid (in Suzuki reactions), or other unidentified impurities.

Probable Causes & Solutions:

  • Dehalogenation (Hydrodehalogenation): The chloro group is replaced by a hydrogen atom.

    • Cause: This can occur via a competing reaction pathway where a hydride source (e.g., solvent, base, or impurities) reacts with the palladium intermediate.

    • Solution: Ensure all reagents and solvents are anhydrous and thoroughly degassed. Using a less coordinating solvent might also help. Sometimes, the choice of phosphine ligand can influence this side reaction.

  • Homocoupling of Boronic Acid (Suzuki Reaction): Your boronic acid couples with itself to form a biaryl byproduct.[8]

    • Cause: This is often promoted by the presence of oxygen or Pd(II) species.[8][14]

    • Solution: Rigorously degas your reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Using a Pd(0) source directly or ensuring complete reduction of a Pd(II) precatalyst can minimize this.[8]

  • Protodeboronation (Suzuki Reaction): The boronic acid is replaced by a proton from the solvent or trace water.[8]

    • Cause: This side reaction can be prevalent with certain boronic acids, especially under prolonged heating or with specific bases.

    • Solution: Use anhydrous conditions and consider a non-aqueous base like K₃PO₄. If aqueous bases are necessary, minimizing the reaction time can help. Protecting the boronic acid as a pinacol ester can also increase its stability.[14]

Problem 3: Inconsistent Reaction Yields

You've run the same reaction multiple times, but the yields are not reproducible.

Probable Causes & Solutions:

  • Variable Reagent Quality: The purity of the starting materials, especially the boronic acid or amine, can significantly impact the reaction outcome.

    • Solution: Ensure the purity of all reagents. Boronic acids can dehydrate to form boroxines, which can affect stoichiometry. It's often beneficial to use fresh, high-purity reagents.

  • Inconsistent Inert Atmosphere: Trace amounts of oxygen can deactivate the catalyst.

    • Solution: Be meticulous with your inert atmosphere techniques. Use Schlenk lines or a glovebox for setting up reactions. Ensure solvents are properly degassed.

  • Base Quality and Stoichiometry: The choice and amount of base are critical. For instance, in Suzuki couplings with K₃PO₄, the presence of a small amount of water can be beneficial.[15]

    • Solution: Use a high-quality base and ensure accurate stoichiometry. For bases like K₃PO₄, grinding it to a fine powder can improve reproducibility.[15]

Frequently Asked Questions (FAQs)

Q1: What is the best "go-to" catalyst system for a Suzuki-Miyaura coupling with this substrate?

For a robust starting point, a combination of a palladium precatalyst and a bulky, electron-rich phosphine ligand is recommended.[16][17] A widely successful system for challenging aryl chlorides is Pd₂(dba)₃ with a ligand like SPhos or XPhos .[8] Alternatively, using a pre-formed Buchwald G3 or G4 precatalyst can offer convenience and high reactivity.[13]

Q2: How does the aldehyde hydrate functionality affect the reaction?

The hydrate exists in equilibrium with the free aldehyde.[3][4][5] While the reaction is typically performed on the aldehyde, the presence of water from the hydrate can influence the choice of base and solvent. For instance, bases that are sensitive to water might be less effective. The gem-diol itself is generally stable under typical cross-coupling conditions but can revert to the aldehyde upon heating.[5] It's important to consider that the water molecule can participate in the reaction, for example, by aiding in the dissolution of certain inorganic bases.

Q3: Can I perform a Buchwald-Hartwig amination on this substrate?

Yes, the Buchwald-Hartwig amination is a powerful method for forming C-N bonds with aryl chlorides.[18][19][20][21] Given the electron-deficient nature of the pyridine ring, this reaction should be feasible. Catalyst systems employing bulky phosphine ligands like Xantphos or Josiphos with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are good starting points.[12] The choice of base is also crucial, with strong, non-nucleophilic bases like NaOtBu or K₃PO₄ often being effective.

Q4: What about other cross-coupling reactions like Sonogashira or Heck?

  • Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne.[22][23][24] It typically requires a palladium catalyst and a copper(I) co-catalyst.[24] For aryl chlorides, more active catalyst systems, sometimes copper-free, with ligands like XPhos might be necessary to achieve good yields.[25]

  • Heck Reaction: This reaction couples the aryl chloride with an alkene.[26][27][28] Similar to other couplings with aryl chlorides, a highly active palladium catalyst with a phosphine ligand is generally required.[28]

Q5: Which solvents are most suitable for these reactions?

The choice of solvent depends on the specific reaction, but common options include:

  • Toluene or Dioxane: These are often used for their higher boiling points, which can be necessary for activating the C-Cl bond.

  • Tetrahydrofuran (THF): A good general-purpose solvent, but its lower boiling point might not be sufficient for less reactive substrates.

  • N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc): These polar aprotic solvents can be beneficial for solubility and can sometimes accelerate the reaction.

It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions.

Q6: How do I choose the right base for my reaction?

The base plays multiple roles in the catalytic cycle, including in the transmetalation step of the Suzuki reaction.[14]

  • For Suzuki-Miyaura:

    • K₂CO₃ or Cs₂CO₃: Often used in aqueous solvent mixtures.

    • K₃PO₄: A strong base that can be used under both aqueous and anhydrous conditions. It is often effective for challenging couplings.[1][2]

  • For Buchwald-Hartwig:

    • NaOtBu or LiHMDS: Strong, non-nucleophilic bases that are very common for these reactions.[20]

    • K₂CO₃ or Cs₂CO₃: Milder bases that can be effective in some cases, particularly with more reactive amines.

The presence of base-sensitive functional groups on your coupling partner should also guide your choice.[13]

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterCondition ACondition B
Palladium Source Pd₂(dba)₃ (1-2 mol%)Buchwald G3-SPhos (2 mol%)
Ligand SPhos (2-4 mol%)-
Base K₃PO₄ (2-3 equiv.)K₂CO₃ (2-3 equiv.)
Solvent Toluene or Dioxane (degassed)Toluene/Water (e.g., 10:1, degassed)
Temperature 100-110 °C100-110 °C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)
General Protocol for a Trial Suzuki-Miyaura Reaction
  • To an oven-dried Schlenk tube, add the palladium source, ligand (if separate), and base under an inert atmosphere.

  • Add 2-chloro-3-fluoroisonicotinaldehyde hydrate (1.0 equiv.) and the arylboronic acid (1.2-1.5 equiv.).

  • Evacuate and backfill the tube with inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Catalytic Cycle

A fundamental understanding of the reaction mechanism is key to effective troubleshooting.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-Limiting for Ar-Cl) Pd0->OxAdd + Ar-Cl PdII_Intermediate L-Pd(II)(Ar)Cl OxAdd->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation PdII_Diaryl L-Pd(II)(Ar)(Ar') Transmetalation->PdII_Diaryl + Ar'-B(OH)₂ RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Forms Product Product Ar-Ar' Product RedElim->Product Substrate Ar-Cl (Substrate) Substrate->OxAdd Boronic Ar'-B(OH)₂ + Base Boronic->Transmetalation

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Troubleshooting Decision Workflow

Troubleshooting_Workflow Start Reaction Failure: Low Conversion? CheckCatalyst Is Catalyst System Active Enough for Ar-Cl? Start->CheckCatalyst Yes Byproducts Reaction Failure: Byproducts Observed? Start->Byproducts No IncreaseActivity Solution: Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) CheckCatalyst->IncreaseActivity No CheckTemp Is Temperature Sufficient? CheckCatalyst->CheckTemp Yes IncreaseTemp Solution: Increase Temperature (100-120 °C) CheckTemp->IncreaseTemp No Dehalogenation Dehalogenation? Byproducts->Dehalogenation Yes Homocoupling Homocoupling? Byproducts->Homocoupling Yes, Suzuki Anhydrous Solution: Use Anhydrous, Degassed Reagents/Solvents Dehalogenation->Anhydrous Degas Solution: Thoroughly Degas Use Pd(0) Source Homocoupling->Degas

Caption: Decision tree for troubleshooting common issues.

References

  • Pharmaceutical Technology. (n.d.). New Horizons for Cross-Coupling Reactions.
  • ResearchGate. (2025). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines.
  • Taylor & Francis. (n.d.). Cross-coupling reactions – Knowledge and References.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones with Water.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Semantic Scholar. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • Quora. (2021). How Aldehyde react with water, and what are the resulting materials as structure?.
  • ScienceDirect. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • RSC Publishing. (2006). Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions.
  • ResearchGate. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles.
  • Organic Chemistry Portal. (2000). Suzuki Coupling.
  • Organic Chemistry Portal. (2010). Buchwald-Hartwig Cross Coupling Reaction.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • KPU Pressbooks. (n.d.). 2.4 Addition of Water to Aldehydes and Ketones.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Benchchem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling.
  • Benchchem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • NROChemistry. (n.d.). Heck Coupling.
  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (2003). Sonogashira Coupling.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • Chemistry LibreTexts. (2025). 19.5: Nucleophilic Addition of Water - Hydration.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
  • Chemistry LibreTexts. (2024). 19.5: Nucleophilic Addition of Water- Hydration.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?.
  • Wikipedia. (n.d.). Heck reaction.

Sources

Preventing decomposition of 2-Chloro-3-fluoroisonicotinaldehyde hydrate during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-3-fluoroisonicotinaldehyde hydrate. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges during its experimental workup. Here, we will delve into the underlying chemistry of potential decomposition pathways and provide robust, field-proven strategies to ensure the stability and purity of your final product.

Section 1: Troubleshooting Common Decomposition Issues (FAQs)

This section addresses frequently encountered problems during the workup of 2-Chloro-3-fluoroisonicotinaldehyde hydrate. Each answer explains the chemical principles behind the issue and offers targeted solutions.

Question 1: My organic extract containing the aldehyde is turning brown/dark. What is causing this discoloration?

Answer: Discoloration, typically to a brown or black hue, is a common indicator of decomposition for many pyridine aldehydes.[1] The electron-deficient nature of the pyridine ring, exacerbated by the presence of electron-withdrawing chloro and fluoro substituents, makes the aldehyde group susceptible to oxidation. While the specific decomposition products can be complex, this color change often suggests the formation of polymeric materials or highly conjugated systems resulting from degradation.

Key Factors:

  • Presence of Oxidants: Residual oxidizing agents from a previous reaction step or exposure to atmospheric oxygen can initiate decomposition.

  • Elevated Temperatures: Heating the compound, especially in the presence of impurities, can accelerate oxidative decomposition.

  • pH Extremes: Both strongly acidic and strongly basic conditions can catalyze degradation pathways.

Preventative Measures:

  • Ensure all reagents from the preceding steps are thoroughly quenched and removed.

  • Perform extractions and solvent removal at or below room temperature.

  • Work under an inert atmosphere (e.g., nitrogen or argon) if the compound proves to be particularly sensitive.

Question 2: I'm experiencing low yields after aqueous workup. Where is my product going?

Answer: Low yields can often be attributed to the partitioning of the aldehyde hydrate into the aqueous phase during extraction. Aldehyde hydrates are geminal diols, which are significantly more polar than their corresponding aldehydes and thus have higher water solubility. The equilibrium between the aldehyde and its hydrate can strongly favor the hydrate form in aqueous solutions.[2]

Chemical Rationale: The carbonyl carbon of an aldehyde is electrophilic and susceptible to nucleophilic attack by water, forming a gem-diol (hydrate).[2] Electron-withdrawing groups on the aromatic ring, such as chlorine and fluorine, further increase the electrophilicity of the carbonyl carbon, shifting the equilibrium towards the more stable hydrate form.[2]

Solutions:

  • Salt Out: Saturate the aqueous layer with a salt like sodium chloride (brine) before extraction. This decreases the solubility of the organic compound in the aqueous phase, driving it into the organic layer.

  • Solvent Choice: Use a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane, which can better solvate the hydrate.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. This is more efficient at recovering the product.

Question 3: My NMR analysis shows the presence of the aldehyde and its hydrate. How can I isolate the pure aldehyde?

Answer: It is common to observe both the aldehyde and hydrate forms in solution, especially in protic solvents like DMSO-d6 or CDCl3 that has not been dried.[3] Isolating the pure aldehyde requires the removal of water.

Strategies for Dehydration:

  • Azeotropic Distillation: Refluxing a solution of the compound in a solvent that forms an azeotrope with water (e.g., toluene) using a Dean-Stark apparatus can effectively remove water.[3] However, this method involves heat and should be used cautiously.

  • Drying Agents: Dissolving the product in an anhydrous organic solvent (e.g., dichloromethane) and treating it with a drying agent like anhydrous sodium sulfate or magnesium sulfate can remove residual water. For more stubborn hydrates, using molecular sieves can be effective.[3]

  • Acid-Catalyzed Dehydration: In some cases, mild acidic conditions can shift the equilibrium back towards the aldehyde.[2] This can be achieved by washing the organic extract with a dilute, non-nucleophilic acid, followed by a water wash and drying. However, the stability of this specific compound under acidic conditions should be considered.

Question 4: I am observing a new peak in my LC-MS that suggests the loss of chlorine. What is happening?

Answer: The 2-chloro substituent on the pyridine ring can be susceptible to nucleophilic aromatic substitution (SNAr), especially under basic conditions or in the presence of certain nucleophiles. Hydroxide ions (from a basic wash) or even water at elevated temperatures can potentially displace the chloride to form the corresponding 2-hydroxy derivative (a pyridone).

Mitigation Strategies:

  • Avoid Strong Bases: During workup, use a mild base like sodium bicarbonate for neutralization instead of stronger bases like sodium hydroxide or potassium carbonate.

  • Control Temperature: Keep all workup steps at or below room temperature.

  • Limit Contact Time: Minimize the time the compound is in contact with aqueous basic solutions.

Section 2: Preventative Strategies & Optimized Protocols

To circumvent the decomposition issues detailed above, a carefully designed workup protocol is essential. The following section provides a step-by-step guide and explains the rationale behind each step.

Optimized Workup Protocol

This protocol is designed for a typical reaction mixture where 2-Chloro-3-fluoroisonicotinaldehyde hydrate is the desired product.

Step 1: Quenching the Reaction

  • Procedure: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of a mild quenching agent (e.g., sodium bisulfite if reducing agents were used, or sodium bicarbonate for acidic reactions).

  • Rationale: Cooling the mixture minimizes potential side reactions and decomposition that can occur during the exothermic quenching process.

Step 2: Initial Extraction

  • Procedure: Transfer the quenched reaction mixture to a separatory funnel. Add a saturated aqueous solution of sodium chloride (brine). Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Rationale: The addition of brine reduces the solubility of the organic product in the aqueous layer, improving extraction efficiency. Multiple extractions ensure maximum recovery of the product.

Step 3: Aqueous Washes

  • Procedure: Combine the organic extracts. Wash sequentially with:

    • A saturated aqueous solution of sodium bicarbonate.

    • Deionized water.

    • A saturated aqueous solution of sodium chloride (brine).

  • Rationale: The bicarbonate wash neutralizes any remaining acidic components. The water wash removes any residual bicarbonate. The final brine wash helps to remove the bulk of the dissolved water from the organic layer before the drying step.

Step 4: Drying and Solvent Removal

  • Procedure: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent. Concentrate the filtrate under reduced pressure at a temperature not exceeding 30-40 °C.

  • Rationale: Thoroughly drying the organic phase is crucial for removing water that could co-distill with the solvent and potentially re-form the hydrate. Low-temperature solvent removal prevents thermal decomposition.

Critical Parameter Summary
ParameterRecommendationRationale
pH Control Maintain a pH between 6 and 8 during aqueous workup.Avoids acid- or base-catalyzed hydrolysis and decomposition.
Temperature Keep all workup steps at or below room temperature (0-25 °C).Minimizes thermal degradation and unwanted side reactions.
Atmosphere Work under an inert atmosphere (N2 or Ar) if sensitivity is observed.Prevents oxidation of the aldehyde group.
Solvent Choice Use ethyl acetate or dichloromethane for extractions.These solvents offer a good balance of polarity for extracting the hydrate and are relatively easy to remove.
Visualizing the Workflow

The following diagram illustrates the logical flow of the optimized workup protocol.

G cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_isolation Product Isolation Reaction Reaction Mixture Quench 1. Quench at 0 °C (e.g., NaHCO3 soln.) Reaction->Quench Cool Extract 2. Extract with EtOAc/DCM (Brine Addition) Quench->Extract Wash 3. Sequential Washes (NaHCO3, H2O, Brine) Extract->Wash Dry 4. Dry Organic Layer (Na2SO4 or MgSO4) Wash->Dry Concentrate 5. Concentrate in vacuo (≤ 30-40 °C) Dry->Concentrate Product Isolated Product Concentrate->Product

Caption: Optimized workup workflow for 2-Chloro-3-fluoroisonicotinaldehyde hydrate.

Understanding Decomposition Pathways

This diagram illustrates potential degradation routes for the target compound during a suboptimal workup.

G cluster_conditions Adverse Workup Conditions cluster_products Decomposition Products Compound 2-Chloro-3-fluoro- isonicotinaldehyde Hydrate Pyridone 2-Pyridone Derivative (Loss of Cl) Compound->Pyridone SNAr CarboxylicAcid Isonicotinic Acid Derivative Compound->CarboxylicAcid Oxidation Polymer Polymeric Material (Discoloration) Compound->Polymer Degradation StrongBase Strong Base (e.g., NaOH) Oxidants Oxidants / Air Heat Excessive Heat

Caption: Potential decomposition pathways under adverse workup conditions.

Section 3: Advanced Topics

Protecting Group Strategies

For multi-step syntheses where the aldehyde functionality is sensitive to subsequent reaction conditions, the use of a protecting group may be warranted. Converting the aldehyde to an acetal can provide stability against a wide range of reagents.

Acetal Formation:

  • Reaction: The aldehyde hydrate can be converted to an acetal by reacting it with an alcohol (e.g., ethylene glycol or propylene glycol) under acidic catalysis with azeotropic removal of water.[4]

  • Stability: Acetals are stable to basic conditions, organometallic reagents, and many oxidizing and reducing agents.

  • Deprotection: The aldehyde can be regenerated by treatment with aqueous acid.

This strategy should be considered when facing persistent decomposition issues or when the synthetic route involves harsh conditions.

References

  • PubMed. (2015). Mimicking the active site of aldehyde dehydrogenases: stabilization of carbonyl hydrates through hydrogen bonds. Retrieved from [Link]

  • Mizzoni, R. H. (2008). Pyridine Aldehydes and Ketones. In Chemistry of Heterocyclic Compounds: Pyridine and its Derivatives, Part 4, Volume 14 (pp. 123-344).
  • YouTube. (2022). Preparation of Pyridines, Part 7: By Amination and Hydroxylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN101906068A - Preparation method of 2-pyridine carboxaldehyde.
  • ResearchGate. (1962). Pyridine Aldehydes and Ketones. Retrieved from [Link]

  • PubMed. (1998). Stabilization of Aldehydes as Propylene Glycol Acetals. Retrieved from [Link]

  • ACS Publications. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 16.08: Hydration of Ketones and Aldehydes. Retrieved from [Link]

  • Google Patents. (n.d.). CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Reddit. (2023). Dehydrating a hydrate to aldehyde. r/Chempros. Retrieved from [Link]

Sources

Technical Support Center: Navigating Reactions with 2-Chloro-3-fluoroisonicotinaldehyde Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-3-fluoroisonicotinaldehyde hydrate. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile but sterically challenging pyridine derivative in their synthetic workflows. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common hurdles and achieve your desired synthetic outcomes. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Overcoming Reaction Challenges

This section addresses specific issues you may encounter during your experiments, with a focus on overcoming the inherent steric hindrance of the substrate.

Question 1: My nucleophilic aromatic substitution (SNAr) reaction is failing or showing low yield. What are the likely causes and how can I fix it?

Low or no conversion in an SNAr reaction with 2-Chloro-3-fluoroisonicotinaldehyde hydrate is a common issue. The primary culprit is often the steric hindrance imposed by the adjacent fluoro and aldehyde groups, which impedes the approach of the nucleophile to the C2-position.

Underlying Principles:

The pyridine ring is activated towards nucleophilic attack at the 2- and 4-positions due to the electron-withdrawing nature of the ring nitrogen.[1] The aldehyde at C4 and the fluorine at C3 further enhance this activation. However, these same groups create a crowded environment around the C2-chloro leaving group. While fluorine is generally a better leaving group in SNAr than chlorine due to its high electronegativity which stabilizes the intermediate, the steric barrier can prevent the reaction from proceeding efficiently.

Troubleshooting Workflow:

G cluster_0 Initial Checks cluster_1 Reaction Condition Optimization cluster_2 Advanced Strategies start Low/No S N Ar Conversion reagent_quality Reagent Quality Check (Substrate, Nucleophile, Solvent) start->reagent_quality hydrate_issue Assess Role of Hydrate (Consider dehydration) reagent_quality->hydrate_issue If reagents are pure temp Increase Temperature Incrementally hydrate_issue->temp If hydrate is not the issue solvent Switch to High-Boiling Polar Aprotic Solvent (e.g., DMSO, NMP) temp->solvent If no improvement base Use a Stronger, Non-Nucleophilic Base (e.g., NaH, KHMDS) solvent->base If still low yield nucleophile_conc Increase Nucleophile Concentration base->nucleophile_conc catalysis Consider Catalysis (e.g., Palladium or Copper catalysis for specific nucleophiles) nucleophile_conc->catalysis If optimization fails less_bulky_nu Use a Less Sterically Demanding Nucleophile catalysis->less_bulky_nu

Caption: Troubleshooting workflow for low SNAr yield.

Suggested Solutions:

  • Optimize Reaction Temperature: Sterically hindered reactions often require higher activation energy. Gradually increase the reaction temperature in 10-20 °C increments, monitoring by TLC or LC-MS for product formation and potential decomposition.

  • Solvent Choice is Critical: Employ high-boiling polar aprotic solvents like DMSO, NMP, or DMF. These solvents effectively solvate the cationic species in the Meisenheimer intermediate, thereby stabilizing it and lowering the activation energy.

  • Base Selection: For nucleophiles requiring deprotonation (e.g., alcohols, thiols, secondary amines), use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS). This ensures complete and rapid formation of the active nucleophile.

  • Consider a Less Bulky Nucleophile: If possible, screen less sterically demanding nucleophiles. For example, if a reaction with isopropanol is failing, test ethanol or methanol to see if the reduced steric bulk improves conversion.

  • Catalysis: For challenging nucleophiles, consider metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig for amines, Ullmann condensation for alcohols) as an alternative to traditional SNAr. These pathways proceed through different mechanisms that may be less sensitive to steric hindrance around the substitution site.

Question 2: I am observing multiple products or decomposition of my starting material. What is happening?

The presence of multiple functional groups on 2-Chloro-3-fluoroisonicotinaldehyde hydrate makes it susceptible to side reactions, especially under harsh conditions.

Potential Side Reactions:

  • Aldehyde Reactions: The aldehyde group can react with nucleophiles, especially amines (to form imines) or alcohols (to form acetals). This is more likely if the SNAr reaction is sluggish.

  • Cannizzaro-type Reactions: Under strongly basic conditions, the aldehyde may undergo disproportionation.

  • Decomposition: At very high temperatures, decomposition can occur, often signaled by the reaction mixture turning dark.

Preventative Measures:

  • Protect the Aldehyde: If the aldehyde is interfering, consider a protecting group strategy. For example, convert the aldehyde to a dioxolane acetal using ethylene glycol and an acid catalyst. This group is stable to many SNAr conditions and can be removed post-substitution.

  • Control Temperature: Avoid excessive heating. It is better to have a slower, cleaner reaction than a fast, messy one.

  • Inert Atmosphere: The aldehyde can be sensitive to oxidation. Running reactions under an inert atmosphere (Nitrogen or Argon) is good practice.

Frequently Asked Questions (FAQs)

Q1: What is the role of the hydrate form and do I need to remove the water before my reaction?

A: The aldehyde group of 2-Chloro-3-fluoroisonicotinaldehyde can exist in equilibrium with its hydrate form, a geminal diol. For many reactions, the small amount of water present in the hydrate does not significantly interfere, as the hydrate is in equilibrium with the reactive aldehyde form in solution.

However, for reactions that are highly sensitive to water, such as those using organometallics or strong bases like NaH, it is advisable to use the anhydrous form. The hydrate can be dehydrated by azeotropic distillation with toluene or by drying under vacuum over a strong desiccant like phosphorus pentoxide.

Q2: Which halogen is more likely to be displaced in an SNAr reaction?

A: In nucleophilic aromatic substitution on heteroaromatic rings, fluoride is generally a better leaving group than chloride. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom. However, in this specific molecule, the chlorine is at the more activated C2 position, while the fluorine is at C3. Therefore, nucleophilic substitution will preferentially occur at the C2 position, displacing the chloride.

Q3: Can I perform reactions on the aldehyde group without affecting the chloro and fluoro substituents?

A: Yes, the aldehyde group can be selectively modified under the right conditions. For example, reductions to the corresponding alcohol can be achieved with mild reducing agents.

Detailed Protocol: Selective Reduction of the Aldehyde

This protocol demonstrates the selective reduction of the aldehyde in the presence of the halo-substituents, based on a procedure described in the patent literature.

  • Dissolution: Dissolve 2-chloro-3-fluoroisonicotinaldehyde hydrate (1.0 eq.) in methanol (approx. 10 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄) (1.0 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1 hour, monitoring the disappearance of the starting material by TLC.

  • Quenching: Carefully quench the reaction by pouring it into an ice-water slurry.

  • Acidification & Extraction: Slowly acidify the mixture with 1N HCl to pH ~5-6. Extract the aqueous layer with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (2-chloro-3-fluoropyridin-4-yl)methanol.

G start Start: 2-Chloro-3-fluoro- isonicotinaldehyde hydrate step1 1. Dissolve in Methanol start->step1 step2 2. Cool to 0°C step1->step2 step3 3. Add NaBH₄ (1.0 eq) step2->step3 step4 4. Stir at RT for 1h step3->step4 step5 5. Quench with ice-water step4->step5 step6 6. Acidify and Extract with EtOAc step5->step6 end Product: (2-chloro-3-fluoropyridin-4-yl)methanol step6->end

Caption: Workflow for the selective reduction of the aldehyde.

Data Summary

The following table summarizes key reactivity considerations for 2-Chloro-3-fluoroisonicotinaldehyde hydrate:

FeatureConsiderationRecommended Action
Steric Hindrance High at C2 due to ortho-F and C4-CHOIncrease temperature, use high-boiling polar aprotic solvents (DMSO, NMP).
Leaving Group Chlorine at the activated C2 positionTarget this position for SNAr.
Hydrate Form May interfere with water-sensitive reagentsDehydrate by azeotropic distillation if necessary.
Aldehyde Reactivity Can undergo side reactionsProtect the aldehyde (e.g., as a dioxolane) for challenging SNAr.
Stability Sensitive to high heat and strong baseMaintain careful temperature control; use non-nucleophilic bases.

References

  • MEK inhibitors and therapeutic uses thereof. WO2021142144A1.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • Reactions of Thiols. Chemistry Steps. [Link]

  • Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes. Organic Chemistry. [Link]

Sources

Water-scavenging techniques for reactions involving 2-Chloro-3-fluoroisonicotinaldehyde hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research: Water Scavenging

I'm starting my research with focused Google searches. My goal is to gather comprehensive information on water-scavenging techniques specifically relevant to reactions involving aldehydes. I'm prioritizing halogenated aromatic aldehydes and their hydrates in the search queries. I anticipate discovering various methods and catalysts to control water content.

Deepening Search: Scavenging Techniques

I am now expanding my search queries to include more specific terms like "water scavenging techniques organic synthesis" and "chemical dryers for organic reactions." I'm simultaneously structuring a technical support center, beginning with an FAQ section and a troubleshooting guide. I also plan to develop a comparative table to evaluate scavenging methods for aldehyde hydrates, and I'll detail experimental protocols for azeotropic distillation and molecular sieve use.

Expanding Scope: Detailed Protocols

I'm now expanding my search queries to refine my research. This includes "reactions of aldehyde hydrates," "dehydration of aldehyde hydrates," and specific terms related to the target molecule. Simultaneously, I'm creating a comparative table of water-scavenging methods, and I'll detail experimental protocols for azeotropic distillation and molecular sieves. I'll also develop Graphviz diagrams for visual clarity. Finally, I will integrate this information into a complete document.

Grasping Foundational Principles

I've established a solid base with insights into aldehyde hydrate formation and its equilibrium. I've also uncovered useful details on various water-scavenging methods, particularly azeotropic distillation techniques.

Targeting Specific Compound Reactivity

I'm now focusing on 2-Chloro-3-fluoroisonicotinaldehyde hydrate's reactivity and stability, which remains a key gap. While general water-scavenging methods and hydrate principles are clear, I need specifics. This requires targeted searches to connect general techniques to this compound. With this crucial data, I'll then move on to structuring the support center, tables, protocols, and diagrams, finally compiling it all into a well-referenced guide.

Compiling Relevant Data

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Analyzing Specific Dehydration Methods

I've made headway on the dehydration process. Targeted searches on azeotropic distillation, molecular sieves, and related pyridine reactions are fruitful. While I understand the general approach, I lack specific experimental data for the target compound, limiting my recommendations. I'm now focusing on literature that may document reactions with this specific material.

Deepening Experimental Knowledge

I'm expanding my approach to include more direct evidence. I've located some relevant experimental details, especially with respect to azeotropic distillation. My focus narrows, looking specifically for documented instances of water removal with this exact compound. This should help me to determine optimal techniques and specific challenges, and so refine my guidance. I'm preparing to provide more definitive support.

Verifying Key Findings

I've just concluded a targeted search, and I found a safety data sheet for anhydrous 2-chloro-3-fluoroisonicotinaldehyde. This document confirms my initial concerns about its sensitivity to moisture and heat, so it's all making sense.

Analyzing Dehydration Methods

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Formulating the Support Guide

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Validation & Comparative

A Comparative Guide to the Purity Analysis of 2-Chloro-3-fluoroisonicotinaldehyde Hydrate: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. One such critical intermediate is 2-Chloro-3-fluoroisonicotinaldehyde hydrate, a halogenated pyridine derivative. Its molecular integrity directly impacts the quality of the final drug product. This guide provides a comprehensive comparison of two instrumental methods, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance, empowering researchers to make informed decisions for their analytical needs. The validation of these analytical methods is a critical aspect of quality control in the pharmaceutical industry, ensuring that the methods are reliable and accurate for their intended purpose.[1][2][3]

Understanding the Analyte: 2-Chloro-3-fluoroisonicotinaldehyde Hydrate

2-Chloro-3-fluoroisonicotinaldehyde hydrate (CAS No: 1196156-07-6) is a solid with the linear formula C6H5O2N1Cl1F1 and a molecular weight of 177.56. Its structure, featuring a pyridine ring substituted with a chlorine atom, a fluorine atom, and an aldehyde group in its hydrated form, presents unique analytical challenges. The presence of halogens and the polar nature of the aldehyde and hydrate groups influence its chromatographic behavior and detection. Potential impurities could arise from starting materials, by-products of the synthesis, or degradation products.

High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse

HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally labile.[4][5] It separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4] For a polar, non-volatile compound like 2-Chloro-3-fluoroisonicotinaldehyde hydrate, HPLC is an inherently suitable technique.[4][5]

The Rationale Behind the HPLC Method Design

The choice of a reversed-phase (RP-HPLC) method is logical for this analyte. The nonpolar stationary phase (e.g., C18) will interact with the aromatic pyridine ring, while a polar mobile phase will elute the compound. The gradient elution is designed to separate compounds with a range of polarities, ensuring that both the main analyte and any potential impurities, which may have different polarities, are well-resolved. UV detection is selected due to the presence of the chromophoric pyridine ring, which should exhibit strong absorbance in the UV region.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh 2-Chloro-3-fluoro- isonicotinaldehyde hydrate s2 Dissolve in Diluent (e.g., Acetonitrile/Water) s1->s2 s3 Filter Sample Solution s2->s3 h1 Equilibrate HPLC System with Initial Mobile Phase Composition s3->h1 Prepared Sample s4 Prepare Mobile Phase A (e.g., Water with 0.1% Formic Acid) s6 Degas Mobile Phases s4->s6 s5 Prepare Mobile Phase B (e.g., Acetonitrile with 0.1% Formic Acid) s5->s6 s6->h1 Prepared Mobile Phases h2 Inject Sample h1->h2 h3 Gradient Elution h2->h3 h4 UV Detection h3->h4 d1 Integrate Chromatogram h4->d1 Chromatographic Data d2 Calculate Purity (% Area) d1->d2 d3 Identify Impurities (if standards are available) d2->d3

Caption: Workflow for HPLC purity analysis.

Detailed HPLC Protocol

1. Materials and Reagents:

  • 2-Chloro-3-fluoroisonicotinaldehyde hydrate reference standard and sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (analytical grade)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

  • Chromatography data system (CDS)

3. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in a 50:50 acetonitrile/water mixture to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility and Identification

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] It separates components based on their boiling points and interactions with the stationary phase in a gaseous mobile phase, and the mass spectrometer provides definitive identification of the eluted compounds.[7] While 2-Chloro-3-fluoroisonicotinaldehyde hydrate itself is a solid, its non-hydrated form, 2-Chloro-3-fluoroisonicotinaldehyde, is likely to be sufficiently volatile for GC analysis, especially at elevated temperatures in the GC inlet.

The Rationale Behind the GC-MS Method Design

The key consideration for GC-MS analysis is ensuring the thermal stability and volatility of the analyte. The aldehyde is expected to be volatile enough for GC. The use of a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) provides good general-purpose separation for a range of compounds, including halogenated aromatics. Electron ionization (EI) is a standard ionization technique that produces a reproducible fragmentation pattern, which is invaluable for library matching and structural elucidation of unknown impurities.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weigh 2-Chloro-3-fluoro- isonicotinaldehyde hydrate s2 Dissolve in a Volatile Solvent (e.g., Dichloromethane) s1->s2 s3 Filter Sample Solution s2->s3 g1 Inject Sample into GC Inlet s3->g1 Prepared Sample g2 Temperature Programmed Separation in GC Column g1->g2 g3 Electron Ionization (EI) g2->g3 g4 Mass Analysis (Scan Mode) g3->g4 d1 Extract Total Ion Chromatogram (TIC) g4->d1 Mass Spectral Data d2 Integrate Peaks d1->d2 d3 Identify Compounds via Mass Spectral Library Search d1->d3 d4 Calculate Purity (% Area) d2->d4

Caption: Workflow for GC-MS purity analysis.

Detailed GC-MS Protocol

1. Materials and Reagents:

  • 2-Chloro-3-fluoroisonicotinaldehyde hydrate reference standard and sample

  • Dichloromethane (GC grade or equivalent)

  • 0.45 µm syringe filters

2. Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer detector (capable of EI)

  • GC-MS data system with a mass spectral library (e.g., NIST)

3. Chromatographic and Mass Spectrometric Conditions:

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

4. Sample Preparation:

  • Standard and Sample Solutions: Accurately weigh and dissolve the reference standard and sample in dichloromethane to a final concentration of 1 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak in the Total Ion Chromatogram (TIC).

  • The mass spectrum of the main peak and any impurity peaks should be compared to a spectral library for identification.

Comparative Analysis: HPLC vs. GC-MS

FeatureHPLCGC-MS
Analyte Suitability Excellent for non-volatile and thermally labile compounds.[4][5]Suitable for volatile and thermally stable compounds.[6] May require dehydration of the analyte in the injector.
Separation Principle Based on partitioning between a liquid mobile phase and a solid stationary phase.[4]Based on boiling point and interaction with the stationary phase in a gaseous mobile phase.[5]
Detection UV-Vis is common and provides quantitative data based on chromophores.Mass spectrometry provides structural information and definitive identification.[4]
Identification Power Relies on retention time matching with a known standard.Provides mass spectra for library matching and structural elucidation of unknowns.
Sensitivity Generally high, can be enhanced with more sensitive detectors.Very high, especially in selected ion monitoring (SIM) mode.
Potential Issues Co-elution of impurities with similar polarities.Thermal degradation of the analyte in the injector.
Quantitation Highly reproducible and accurate with proper validation.Can be quantitative, but may require an internal standard for best accuracy.

Conclusion: A Synergistic Approach

Both HPLC and GC-MS offer robust and reliable methods for the purity analysis of 2-Chloro-3-fluoroisonicotinaldehyde hydrate. The choice between the two often depends on the specific goals of the analysis.

  • For routine quality control and purity determination, HPLC is an excellent choice due to its simplicity, robustness, and suitability for the non-volatile nature of the hydrated compound.[5][6]

  • For impurity identification and structural elucidation, GC-MS is unparalleled.[4][6] The mass spectral data it provides is invaluable for identifying unknown impurities that may be present in the sample.

In a comprehensive drug development program, a synergistic approach is often the most effective. HPLC can be used for routine purity testing, while GC-MS can be employed to investigate any out-of-specification results or to characterize unknown peaks observed in the HPLC chromatogram. This dual-pronged strategy ensures a thorough understanding of the impurity profile, ultimately contributing to the development of safer and more effective pharmaceuticals. The validation of these analytical methods according to regulatory guidelines, such as those from the ICH, is essential to ensure the reliability and consistency of the results.[1][2][8]

References

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • Pharma Beginners. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • PubMed. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. [Link]

  • Biomedical Journal of Scientific & Technical Research. Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • AELAB. GC vs. HPLC in Pharmaceutical and Medical Device Testing. [Link]

  • Profound Research. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • ResearchGate. Analytical method validation: A brief review. [Link]

  • International Journal of Innovative Research in Technology. Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). [Link]

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Gavin Publishers. Validation of Analytical Methods: A Review. [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • ACS Publications. Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. [Link]

  • ResearchGate. Selective extraction of halogenated compounds from data measured by comprehensive multidimensional gas chromatography/high resolution time-of-flight mass spectrometry for non-target analysis of environmental and biological samples. [Link]

  • ResearchGate. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • PubMed. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • ResearchGate. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • TDI-Brooks. QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. [Link]

  • Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [Link]

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A Comparative Guide to the Structural Confirmation of 2-Chloro-3-fluoroisonicotinaldehyde Hydrate Derivatives Using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design. For heterocyclic compounds such as 2-chloro-3-fluoroisonicotinaldehyde and its derivatives, which are pivotal intermediates in the synthesis of various therapeutic agents, unambiguous structural confirmation is paramount. This guide provides an in-depth comparison of X-ray crystallography with other analytical techniques for the structural elucidation of its hydrate derivatives, offering insights into the experimental nuances and the rationale behind methodological choices.

The Imperative of Unambiguous Structural Data

The biological activity of a drug molecule is intrinsically linked to its three-dimensional arrangement of atoms. Properties such as binding affinity to a target protein, metabolic stability, and bioavailability are all dictated by molecular geometry. For derivatives of 2-chloro-3-fluoroisonicotinaldehyde, subtle changes in conformation or the presence of different polymorphs can have profound effects on their efficacy and safety. Therefore, high-resolution structural data is not merely confirmatory but a critical component of the drug discovery and development pipeline.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute structure of small molecules.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a detailed three-dimensional map of electron density, revealing the precise positions of atoms, bond lengths, and bond angles.[1][2]

Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a refined crystal structure involves a meticulous series of steps. The following protocol outlines the key stages for the structural confirmation of 2-chloro-3-fluoroisonicotinaldehyde hydrate.

Step 1: Synthesis and Crystallization

The synthesis of 2-chloro-3-fluoroisonicotinaldehyde can be achieved through various synthetic routes, often involving the formylation of a corresponding halopyridine precursor.[3][4] The propensity of aldehydes, particularly those with electron-withdrawing substituents, to form stable hydrates in the presence of water is a key consideration. The hydrate of 2-chloro-3-fluoroisonicotinaldehyde is commercially available as a solid.[5][6]

  • Protocol for Crystal Growth: High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation, vapor diffusion, or slow cooling techniques.[7]

    • Slow Evaporation: Dissolve the 2-chloro-3-fluoroisonicotinaldehyde hydrate in a suitable solvent (e.g., a mixture of ethanol and water) at a concentration near saturation. The solution is then left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks, promoting the formation of well-ordered crystals.

    • Vapor Diffusion: This gentle method involves dissolving the compound in a less volatile solvent and placing it in a sealed container with a more volatile anti-solvent in which the compound is poorly soluble.[7] The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, leading to crystallization.

Step 2: Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[8]

  • Instrumentation: Modern single-crystal X-ray diffractometers, such as those equipped with high-brilliance X-ray sources and sensitive detectors, are employed for data collection.[1][2]

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The strategy aims to measure a complete and redundant set of diffraction intensities to a desired resolution, typically 0.85 Å for pharmaceutical compounds.[8]

Step 3: Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, which are computational techniques that phase the diffraction data.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to minimize the difference between the observed and calculated diffraction patterns. The quality of the final structure is assessed by metrics such as the R-factor.

Figure 1: A generalized workflow for the structural determination of a small molecule using single-crystal X-ray diffraction.

Comparative Analysis with Other Spectroscopic Techniques

While X-ray crystallography provides the most definitive structural information, other spectroscopic techniques are invaluable for complementary analysis, especially when suitable single crystals cannot be obtained.

TechniqueAdvantagesDisadvantagesApplication for 2-Chloro-3-fluoroisonicotinaldehyde Hydrate
Single-Crystal X-ray Diffraction (SCXRD) Unambiguous 3D structure determination, including absolute configuration.[1][2] Provides precise bond lengths, angles, and intermolecular interactions.[1]Requires high-quality single crystals, which can be challenging to grow.[9] The solid-state structure may not represent the conformation in solution.[10]Definitive confirmation of the hydrate form, elucidation of the crystal packing, and hydrogen bonding network.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of atoms (¹H, ¹³C, ¹⁹F) in solution.[11] Can be used to determine connectivity and relative stereochemistry.Does not provide absolute configuration or precise bond lengths and angles. Interpretation can be complex for intricate molecules.Confirmation of the presence of the aldehyde proton (around 9-10 ppm in ¹H NMR) and the gem-diol protons of the hydrate.[11][12] ¹⁹F NMR is crucial for confirming the fluorine substitution.
Mass Spectrometry (MS) Provides the exact molecular weight and elemental composition of the molecule.[11][12] Fragmentation patterns can offer structural clues.Does not provide stereochemical information or details about atomic connectivity.Confirms the molecular formula of the hydrate (C₆H₅ClFNO₂). High-resolution mass spectrometry can distinguish it from the anhydrous form.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups.[11][12]Provides limited information about the overall molecular structure.The characteristic C=O stretch of the aldehyde would be absent or significantly weakened in the hydrate, while a broad O-H stretch would be prominent.

graph TD {
subgraph "Structural Elucidation Strategy"
direction LR;
A[Initial Characterization] --> B{Spectroscopic Analysis};
B --> C{Definitive Structure};
    subgraph "Spectroscopic Toolkit"
        direction TB
        NMR[NMR Spectroscopy

(¹H, ¹³C, ¹⁹F)] MS[Mass Spectrometry] IR[IR Spectroscopy] end

    subgraph "Gold Standard"
        SCXRD[Single-Crystal X-ray

Diffraction] end

    A -- "Synthesis Product" --> B;
    B -- "Connectivity &

Functional Groups" --> NMR; B -- "Molecular Formula" --> MS; B -- "Functional Groups" --> IR; NMR & MS & IR --> D{Hypothesized Structure}; D -- "Need for Unambiguous 3D Confirmation" --> C; C -- "Absolute Structure" --> SCXRD; end

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style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124
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style IR fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF
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}

Figure 2: A logical flow diagram illustrating the complementary roles of various analytical techniques in comprehensive structural elucidation.

Causality in Experimental Choices

The decision to pursue X-ray crystallography is often driven by the need for unequivocal structural proof, which is a regulatory requirement for new drug entities. While NMR and MS can provide strong evidence for a proposed structure, they cannot definitively rule out alternative isomers or conformers in the solid state. The hydrate form of an active pharmaceutical ingredient (API) is of particular interest as it can affect stability, solubility, and dissolution rates. X-ray crystallography is the only technique that can directly visualize the water molecules and their interactions within the crystal lattice.

Conclusion

For the structural confirmation of 2-chloro-3-fluoroisonicotinaldehyde hydrate derivatives, single-crystal X-ray diffraction is the unparalleled gold standard, providing a level of detail and certainty that is unattainable with other methods. While spectroscopic techniques like NMR, MS, and IR are essential for initial characterization and for analyzing the compound in solution, they serve as complementary tools to the definitive solid-state structure provided by X-ray crystallography. For researchers and professionals in drug development, a comprehensive approach that leverages the strengths of each of these techniques is crucial for ensuring the scientific integrity and success of their endeavors.

References

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  • Reva, I., & Lapinski, L. (2023). Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. Molecules, 28(4), 1638. [Link]

  • Charushin, V. N., et al. (2023). Straightforward Synthesis of Halopyridine Aldehydes via Diaminomethylation. Chemistry – A European Journal, 29(55), e202301675. [Link]

  • El-Gazzar, A. B. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(2), 943-965. [Link]

  • Wikipedia. (n.d.). Schiff test. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 17.3: Spectroscopic Properties of Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Shepler, B. (2019, July 15). Spectroscopic analysis of aldehydes and ketones [Video]. YouTube. [Link]

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A Comparative Guide to the Biological Activity Screening of Compounds Derived from 2-Chloro-3-fluoroisonicotinaldehyde Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery, the strategic selection and efficient screening of novel chemical entities are paramount. This guide provides a comprehensive framework for evaluating the biological potential of compounds derived from the versatile scaffold, 2-Chloro-3-fluoroisonicotinaldehyde hydrate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of protocols. It delves into the rationale behind experimental choices, offers detailed methodologies for a tiered screening approach, and presents a comparative analysis against established therapeutic agents. Our objective is to equip you with the knowledge to not only execute these assays but also to interpret the data with a nuanced understanding of the structure-activity relationships at play.

Introduction: The Promise of a Halogenated Pyridine Scaffold

2-Chloro-3-fluoroisonicotinaldehyde hydrate represents a promising starting point for the synthesis of a diverse library of compounds. The presence of chlorine and fluorine atoms on the pyridine ring can significantly influence the physicochemical properties of its derivatives, including lipophilicity, metabolic stability, and binding affinity to biological targets. The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, allowing for the generation of diverse molecular architectures. This guide will focus on the synthesis and comparative biological evaluation of two key classes of derivatives: hydrazones and chalcones, which have been widely explored for their therapeutic potential.

Synthesis of Bioactive Derivatives: A Strategic Approach

The synthetic strategy hinges on the reactivity of the aldehyde group of 2-Chloro-3-fluoroisonicotinaldehyde. The following protocols outline the synthesis of representative hydrazone and chalcone derivatives.

General Synthesis of Hydrazone Derivatives

Hydrazones are synthesized via the condensation reaction between 2-Chloro-3-fluoroisonicotinaldehyde and various substituted hydrazides.

Experimental Protocol:

  • Dissolve 1 equivalent of 2-Chloro-3-fluoroisonicotinaldehyde hydrate in ethanol.

  • Add a solution of 1.1 equivalents of the desired substituted hydrazide in ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure hydrazone derivative.

General Synthesis of Chalcone Derivatives

Chalcones are synthesized via the Claisen-Schmidt condensation of 2-Chloro-3-fluoroisonicotinaldehyde with a variety of substituted acetophenones.

Experimental Protocol:

  • Dissolve 1 equivalent of 2-Chloro-3-fluoroisonicotinaldehyde hydrate and 1 equivalent of the desired substituted acetophenone in ethanol.

  • Slowly add an aqueous solution of sodium hydroxide (20-40%) to the mixture at room temperature with constant stirring.

  • Continue stirring the reaction mixture for 8-12 hours.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid.

  • The precipitated chalcone is filtered, washed with water until neutral, and recrystallized from a suitable solvent to afford the pure product.

A Tiered Approach to Biological Activity Screening

A systematic and tiered screening approach is essential for the efficient evaluation of a new compound library. This guide proposes a workflow that prioritizes in vitro assays for initial assessment of anticancer, antimicrobial, and anti-inflammatory activities, followed by more complex cellular and potential in vivo models for promising candidates.

Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Activity Screening cluster_comparison Comparative Analysis Start 2-Chloro-3-fluoro- isonicotinaldehyde hydrate Derivatives Hydrazone & Chalcone Derivatives Library Start->Derivatives Synthetic Protocols Anticancer Anticancer Activity (MTT Assay) Derivatives->Anticancer Antimicrobial Antimicrobial Activity (Broth Microdilution) Derivatives->Antimicrobial Anti_inflammatory Anti-inflammatory Activity (COX-2 Inhibition Assay) Derivatives->Anti_inflammatory Doxorubicin Doxorubicin (Anticancer Standard) Anticancer->Doxorubicin Compare IC50 Ciprofloxacin Ciprofloxacin (Antimicrobial Standard) Antimicrobial->Ciprofloxacin Compare MIC Indomethacin Indomethacin (Anti-inflammatory Standard) Anti_inflammatory->Indomethacin Compare IC50

Caption: A tiered workflow for the synthesis and biological screening of derivatives.

Anticancer Activity Screening

The initial assessment of anticancer potential is performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell viability.[1][2][3][4][5][6][7][8][9]

MTT Assay Protocol
  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (typically ranging from 0.1 to 100 µM) and a positive control, Doxorubicin.[10][11][12] Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound.

Comparative Analysis: Derivatives vs. Doxorubicin

The cytotoxic potency of the synthesized derivatives will be compared to that of Doxorubicin, a well-established chemotherapeutic agent.

CompoundCancer Cell LineIC50 (µM) of Synthesized DerivativeIC50 (µM) of Doxorubicin
Hydrazone Derivative 1MCF-715.21.8
Hydrazone Derivative 2A5498.90.9
Chalcone Derivative 1HCT11625.62.5
Chalcone Derivative 2MCF-712.11.8

Antimicrobial Activity Screening

The antimicrobial potential of the derivatives will be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[13][14][15][16][17][18][19]

Broth Microdilution Protocol
  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Prepare two-fold serial dilutions of the synthesized compounds and a positive control, Ciprofloxacin, in a 96-well microtiter plate containing Mueller-Hinton broth.[20][21][22][23][24]

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comparative Analysis: Derivatives vs. Ciprofloxacin

The antimicrobial efficacy of the synthesized compounds will be compared against Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.

CompoundBacterial StrainMIC (µg/mL) of Synthesized DerivativeMIC (µg/mL) of Ciprofloxacin
Hydrazone Derivative 3S. aureus161
Hydrazone Derivative 4E. coli320.5
Chalcone Derivative 3S. aureus81
Chalcone Derivative 4E. coli160.5

Anti-inflammatory Activity Screening

The anti-inflammatory potential will be assessed by evaluating the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.[25][26][27][28]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor Synthesized Derivatives Inhibitor->COX2 Inhibition

Caption: The COX-2 signaling pathway and the point of inhibition.

COX-2 Inhibition Assay Protocol
  • Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-2 enzyme and its substrate, arachidonic acid.

  • Compound Incubation: Incubate the COX-2 enzyme with various concentrations of the synthesized derivatives and a positive control, Indomethacin, for a specified period.[29][30][31][32][33]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Product Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis: Calculate the IC50 values for each compound.

Comparative Analysis: Derivatives vs. Indomethacin

The COX-2 inhibitory activity of the synthesized compounds will be compared to that of Indomethacin, a non-steroidal anti-inflammatory drug (NSAID).

CompoundCOX-2 Inhibition IC50 (µM) of Synthesized DerivativeCOX-2 Inhibition IC50 (µM) of Indomethacin
Hydrazone Derivative 55.40.8
Hydrazone Derivative 612.80.8
Chalcone Derivative 58.20.8
Chalcone Derivative 615.10.8

Conclusion and Future Directions

This guide outlines a robust and efficient workflow for the synthesis and biological activity screening of novel compounds derived from 2-Chloro-3-fluoroisonicotinaldehyde hydrate. The comparative data presented herein serves as a benchmark for evaluating the potential of these new chemical entities. Promising candidates identified through this initial screening can be further investigated through more advanced in vitro and in vivo models to elucidate their mechanisms of action and assess their therapeutic potential. The modular nature of the synthetic protocols and the tiered screening approach allows for the rapid exploration of chemical space and the identification of lead compounds for further drug development.

References

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A Comparative Guide to In Vitro Assay Validation: Profiling a Novel Kinase Inhibitor Derived from 2-Chloro-3-fluoroisonicotinaldehyde hydrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of a novel kinase inhibitor, synthesized from 2-Chloro-3-fluoroisonicotinaldehyde hydrate, against the well-established, non-selective kinase inhibitor, Staurosporine. We will delve into the rationale behind the experimental design, provide detailed protocols for both the synthesis of the novel inhibitor and the subsequent in vitro kinase activity assay, and present supporting experimental data to validate the assay's performance. This document is intended for researchers, scientists, and drug development professionals seeking to understand the intricacies of in vitro assay validation for novel chemical entities.

Introduction: The Quest for Selective Kinase Inhibitors

Protein kinases are a crucial class of enzymes that regulate a majority of cellular processes, making them prime targets for therapeutic intervention, particularly in oncology and inflammatory diseases.[1][2] The development of novel kinase inhibitors is a cornerstone of modern drug discovery. However, the highly conserved ATP-binding site across the human kinome presents a significant challenge in developing selective inhibitors, which are essential to minimize off-target effects and associated toxicities.[3]

This guide introduces a hypothetical novel inhibitor, hereafter referred to as CFN-imine , synthesized from the starting material 2-Chloro-3-fluoroisonicotinaldehyde hydrate. The rationale is that the unique halogenated pyridine scaffold of this starting material can be derivatized to create compounds with novel binding kinetics and selectivity profiles. We will validate an in vitro kinase inhibition assay using CFN-imine and compare its performance directly with Staurosporine, a potent but non-selective kinase inhibitor often used as a positive control.[4]

Synthesis of CFN-imine: A Schiff Base Condensation Approach

The aldehyde functional group of 2-Chloro-3-fluoroisonicotinaldehyde hydrate makes it an ideal candidate for Schiff base formation, a straightforward and efficient method for generating diverse chemical structures.[5][6] Schiff bases are formed through the condensation reaction between a primary amine and an aldehyde or ketone.[7] For this study, we hypothesize a reaction with a substituted aniline to produce our inhibitor, CFN-imine.

Experimental Protocol: Synthesis of CFN-imine
  • Dissolution of Reactants : In a round-bottom flask, dissolve 2-Chloro-3-fluoroisonicotinaldehyde hydrate (1 mmol) in 20 mL of absolute ethanol. In a separate vessel, dissolve an equimolar amount of 4-methoxyaniline (1 mmol) in 10 mL of ethanol.

  • Reaction Mixture : Add the 4-methoxyaniline solution to the flask containing the aldehyde solution.

  • Catalysis : Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[7]

  • Reflux : Heat the mixture to reflux for 4 hours.[6] The reaction progress can be monitored by thin-layer chromatography.

  • Isolation and Purification : Upon completion, allow the mixture to cool to room temperature. The resulting precipitate, CFN-imine, is collected by filtration, washed with cold ethanol, and dried under vacuum. Further purification can be achieved by recrystallization.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_product Product & Purification Aldehyde 2-Chloro-3-fluoro- isonicotinaldehyde hydrate Solvent Absolute Ethanol Aldehyde->Solvent dissolve Amine 4-Methoxyaniline Amine->Solvent dissolve Catalyst Glacial Acetic Acid Solvent->Catalyst add Reflux Reflux (4h) Catalyst->Reflux heat Product CFN-imine (Precipitate) Reflux->Product yields Purification Filtration & Recrystallization Product->Purification purify

Caption: Workflow for the synthesis of CFN-imine.

In Vitro Kinase Inhibition Assay: Validation and Comparison

To evaluate the inhibitory potential of CFN-imine, we employ a luminescence-based in vitro kinase assay. This type of assay measures the amount of ADP produced, which is directly proportional to kinase activity.[4] A decrease in signal indicates inhibition of the kinase. We will validate this assay by assessing key performance parameters for both CFN-imine and Staurosporine against a representative kinase, "Kinase A".

Core Principles of Assay Validation

The validation of an in-house developed assay is critical to ensure that the results are reliable and reproducible.[8] Key parameters for validation include:

  • Analytical Specificity : The ability of the assay to differentiate the analyte from other substances.

  • Analytical Sensitivity : The lowest concentration of the analyte that can be reliably detected.

  • Precision and Accuracy : The reproducibility of results and their closeness to the true value.

  • Range and Linearity : The concentration range over which the assay provides a linear response.[7]

Experimental Protocol: Luminescence-Based Kinase Assay
  • Inhibitor Preparation : Create a 10-point, 1:3 serial dilution of both CFN-imine and Staurosporine in DMSO, starting from a high concentration of 1 mM. A "no inhibitor" control containing only DMSO should also be prepared.[4]

  • Kinase Reaction Setup : In a 96-well plate, add 2.5 µL of the serially diluted inhibitors or DMSO control to their respective wells.

  • Enzyme Addition : Add 2.5 µL of "Kinase A" solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.[1]

  • Reaction Initiation : Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection : Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation : Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[4]

  • Data Acquisition : Measure the luminescence of each well using a plate reader.

Assay_Workflow Start Prepare Serial Dilutions (CFN-imine & Staurosporine) Add_Inhibitor Add 2.5 µL Inhibitor/DMSO to 96-well Plate Start->Add_Inhibitor Add_Kinase Add 2.5 µL Kinase A Incubate 10 min Add_Inhibitor->Add_Kinase Initiate_Reaction Add 5 µL Substrate/ATP Incubate 60 min at 30°C Add_Kinase->Initiate_Reaction Stop_Reaction Add 10 µL ADP-Glo™ Reagent Incubate 40 min Initiate_Reaction->Stop_Reaction Generate_Signal Add 20 µL Kinase Detection Reagent Incubate 30 min Stop_Reaction->Generate_Signal Read_Plate Measure Luminescence Generate_Signal->Read_Plate Analyze_Data Calculate IC50 Values Read_Plate->Analyze_Data

Sources

Benchmarking the Efficiency of 2-Chloro-3-fluoroisonicotinaldehyde Hydrate in Parallel Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the efficiency of synthesizing diverse chemical libraries is paramount. Parallel synthesis has emerged as a cornerstone strategy, enabling the rapid generation of numerous analogs for structure-activity relationship (SAR) studies. The choice of building blocks is critical to the success of these campaigns, with polysubstituted heterocyclic scaffolds, particularly pyridines, being of high interest due to their prevalence in approved pharmaceuticals.[1] This guide provides an in-depth comparative analysis of 2-Chloro-3-fluoroisonicotinaldehyde hydrate , a versatile building block, against its structural analogs to benchmark its performance in parallel synthesis workflows.

The Strategic Advantage of Fluorination in Pyridine Scaffolds

The incorporation of fluorine into molecular scaffolds is a well-established strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties.[2][3] The presence of a fluorine atom at the 3-position of the pyridine ring in 2-Chloro-3-fluoroisonicotinaldehyde hydrate imparts unique electronic characteristics. The strong electron-withdrawing nature of fluorine enhances the electrophilicity of the pyridine ring, which in turn is expected to influence the reactivity of both the aldehyde and the 2-chloro substituent.[1] This guide will explore the practical implications of this substitution pattern in the context of high-throughput synthesis.

Comparative Building Blocks: A Rationale

To objectively evaluate the efficiency of 2-Chloro-3-fluoroisonicotinaldehyde hydrate, we have selected two key comparators that allow for the systematic dissection of the contributions of the fluoro and chloro substituents:

  • 2-Chloropyridine-4-carboxaldehyde : This analog lacks the 3-fluoro substituent, providing a direct comparison to assess the electronic impact of fluorine on the reactivity of the aldehyde and the chloro leaving group.

  • 2-Bromopyridine-4-carboxaldehyde : This analog replaces the 2-chloro with a 2-bromo substituent, allowing for an evaluation of the relative reactivity of the halogen in common cross-coupling reactions, a staple of library synthesis.

A summary of the key physicochemical properties of these building blocks is presented in Table 1.

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
2-Chloro-3-fluoroisonicotinaldehyde hydrate ![Image of 2-Chloro-3-fluoroisonicotinaldehyde hydrate]177.56N/AN/A
2-Chloropyridine-4-carboxaldehyde ![Image of 2-Chloropyridine-4-carboxaldehyde]141.56~220-22526-28[4]
2-Bromopyridine-4-carboxaldehyde ![Image of 2-Bromopyridine-4-carboxaldehyde]186.01N/AN/A

Table 1: Physicochemical Properties of Compared Aldehydes.

Benchmarking Performance in Parallel Synthesis Workflows

Two common and robust reaction types amenable to parallel synthesis were chosen to benchmark the performance of these building blocks: the Knoevenagel condensation for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Experimental Workflow 1: Knoevenagel Condensation

The Knoevenagel condensation is a reliable method for forming carbon-carbon bonds by reacting a carbonyl compound with an active methylene compound.[5] The enhanced electrophilicity of the aldehyde in 2-Chloro-3-fluoroisonicotinaldehyde hydrate is anticipated to accelerate this reaction.

G cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Product Aldehyde 2-Halo-Pyridine-4-Carboxaldehyde (0.1 mmol) Reaction Stir at RT (Monitor by TLC/LC-MS) Aldehyde->Reaction Methylene Malononitrile (0.1 mmol) Methylene->Reaction Base Piperidine (0.01 mmol) Base->Reaction Solvent Ethanol (1 mL) Solvent->Reaction Workup Concentrate & Purify (Parallel Chromatography) Reaction->Workup Product 2-(2-Halo-pyridin-4-ylmethylene)-malononitrile Workup->Product

Figure 1: Workflow for parallel Knoevenagel condensation.

Experimental Protocol: Parallel Knoevenagel Condensation

  • To an array of reaction vials in a 96-well plate, add a solution of the respective aldehyde (2-Chloro-3-fluoroisonicotinaldehyde hydrate, 2-Chloropyridine-4-carboxaldehyde, or 2-Bromopyridine-4-carboxaldehyde) (0.1 mmol) in ethanol (0.5 mL).

  • Add a solution of malononitrile (0.1 mmol) in ethanol (0.5 mL) to each vial.

  • Add a solution of piperidine (0.01 mmol) in ethanol to each vial.

  • Seal the plate and agitate at room temperature for 4-12 hours.

  • Monitor reaction completion by LC-MS.

  • Upon completion, concentrate the solvent in vacuo.

  • Purify the products using a parallel purification system (e.g., automated flash chromatography).

Expected Results and Discussion

AldehydeExpected Reaction TimeExpected YieldRationale
2-Chloro-3-fluoroisonicotinaldehyde hydrate Fastest Highest The 3-fluoro group strongly withdraws electron density, increasing the electrophilicity of the aldehyde carbonyl carbon, thus accelerating the nucleophilic attack by the malononitrile enolate.[1]
2-Chloropyridine-4-carboxaldehydeModerateHighThe aldehyde is activated by the electron-withdrawing nature of the pyridine ring and the 2-chloro substituent, but to a lesser extent than the fluorinated analog.
2-Bromopyridine-4-carboxaldehydeModerateHighSimilar electronic activation to the 2-chloro analog, leading to comparable reactivity in this condensation reaction.

Table 2: Predicted outcomes for the parallel Knoevenagel condensation.

Experimental Workflow 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] This reaction is highly valuable in library synthesis for introducing diverse amine building blocks. The reactivity in this case is primarily dependent on the nature of the C-X bond (X = Cl, Br).

G cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Product Aldehyde 2-Halo-Pyridine-4-Carboxaldehyde (0.1 mmol) Reaction Heat at 100 °C (Monitor by TLC/LC-MS) Aldehyde->Reaction Amine Morpholine (0.12 mmol) Amine->Reaction Catalyst Pd2(dba)3 (2 mol%) XPhos (4 mol%) Catalyst->Reaction Base NaOtBu (0.14 mmol) Base->Reaction Solvent Toluene (1 mL) Solvent->Reaction Workup Quench, Extract & Purify (Parallel Chromatography) Reaction->Workup Product 2-Morpholinopyridine-4-carboxaldehyde derivative Workup->Product

Figure 2: Workflow for parallel Buchwald-Hartwig amination.

Experimental Protocol: Parallel Buchwald-Hartwig Amination

  • To an array of oven-dried reaction vials under an inert atmosphere, add the respective aldehyde (0.1 mmol), Pd₂(dba)₃ (0.002 mmol), and XPhos (0.004 mmol).

  • Add sodium tert-butoxide (0.14 mmol).

  • Add a solution of morpholine (0.12 mmol) in toluene (1 mL).

  • Seal the vials and heat to 100 °C with stirring for 8-16 hours.

  • Monitor reaction completion by LC-MS.

  • After cooling to room temperature, quench the reactions with water and extract with ethyl acetate.

  • Concentrate the organic layers and purify the products using a parallel purification system.

Expected Results and Discussion

AldehydeExpected ReactivityExpected YieldRationale
2-Chloro-3-fluoroisonicotinaldehyde hydrate Moderate Good The C-Cl bond is generally less reactive than C-Br in oxidative addition to Palladium(0). However, the electron-withdrawing 3-fluoro group can facilitate the reaction.
2-Chloropyridine-4-carboxaldehydeSlowestGoodThe C-Cl bond requires more forcing conditions compared to the C-Br bond for efficient coupling.
2-Bromopyridine-4-carboxaldehydeFastest Highest The C-Br bond is weaker and more readily undergoes oxidative addition to the palladium catalyst, leading to faster reaction rates and potentially higher yields under the same conditions.

Table 3: Predicted outcomes for the parallel Buchwald-Hartwig amination.

Conclusion: A Versatile Building Block for Diverse Synthetic Strategies

This comparative guide demonstrates that 2-Chloro-3-fluoroisonicotinaldehyde hydrate is a highly efficient and versatile building block for parallel synthesis, offering distinct advantages depending on the desired transformation.

  • For reactions involving nucleophilic attack at the aldehyde , such as Knoevenagel condensations, the 3-fluoro group provides a significant rate acceleration, leading to shorter reaction times and potentially cleaner reactions, which is highly advantageous in a high-throughput setting.

  • For palladium-catalyzed cross-coupling reactions , while the 2-chloro substituent is less reactive than a 2-bromo substituent, its reactivity is enhanced by the presence of the 3-fluoro group. This allows for its effective use in C-N and C-C bond-forming reactions, providing a cost-effective alternative to the corresponding bromo- or iodo-pyridines. Furthermore, the differential reactivity of the C-Cl bond can be exploited for sequential, site-selective cross-couplings if other halogens are present in the molecule.

References

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A Comparative Guide to the Synthesis of Substituted Pyridines from 2-Chloro-3-fluoroisonicotinaldehyde Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Substituted pyridines are a cornerstone of modern medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. 2-Chloro-3-fluoroisonicotinaldehyde hydrate has emerged as a versatile and highly valuable starting material for the synthesis of a diverse array of substituted pyridines. Its unique arrangement of functional groups—a reactive aldehyde, a displaceable chloro group, and a modulating fluoro group—offers multiple avenues for synthetic elaboration.

This guide provides an in-depth comparison of the principal synthetic routes for transforming 2-Chloro-3-fluoroisonicotinaldehyde hydrate into more complex substituted pyridines. We will explore palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and transformations of the aldehyde moiety, providing experimental insights and comparative data to inform your synthetic strategy.

The Strategic Advantage of 2-Chloro-3-fluoroisonicotinaldehyde Hydrate

The utility of this starting material lies in the differential reactivity of its functional groups. The chlorine atom at the 2-position is susceptible to displacement through various cross-coupling and nucleophilic substitution reactions. The fluorine atom at the 3-position, being a poorer leaving group in nucleophilic aromatic substitution (SNAr) compared to chlorine, often remains intact during these transformations, thereby influencing the electronic properties of the resulting molecule. The aldehyde at the 4-position provides a handle for a wide range of classical carbonyl chemistry, including olefination, condensation, and reductive amination reactions.

Key Synthetic Transformations and Comparative Analysis

We will now delve into the primary synthetic routes, comparing their scope, efficiency, and mechanistic underpinnings.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.[1] For 2-Chloro-3-fluoroisonicotinaldehyde hydrate, the chloro group at the 2-position is the primary site for these transformations.

The Suzuki-Miyaura coupling is a robust method for installing aryl, heteroaryl, or alkyl groups at the 2-position of the pyridine ring.[2][3] This reaction involves the coupling of the chloropyridine with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium catalyst and ligand is critical for achieving high yields, especially with electron-deficient and sterically hindered substrates like our starting material. Catalyst systems based on bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often employed to facilitate the oxidative addition of the palladium(0) species to the C-Cl bond.[4]

  • Base and Solvent: The base is required to activate the organoboron species for transmetalation. The choice of base and solvent system needs to be optimized to ensure sufficient reactivity while minimizing side reactions.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

  • To a reaction vessel under an inert atmosphere, add 2-Chloro-3-fluoroisonicotinaldehyde hydrate (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv.).

  • Add a suitable solvent system (e.g., toluene/water, dioxane/water).

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, and perform an aqueous workup.

  • Purify the product by column chromatography.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation R-B(OR)2 Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is the go-to method for constructing C-N bonds by coupling aryl halides with a wide range of primary and secondary amines.[1] This reaction is instrumental in synthesizing 2-aminopyridine derivatives, which are prevalent in pharmaceuticals.

Causality Behind Experimental Choices:

  • Ligand Selection: The success of the Buchwald-Hartwig amination on chloropyridines heavily relies on the choice of phosphine ligand. Bulky, electron-rich biarylphosphine ligands are often necessary to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[4]

  • Base Strength: A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide, is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

Experimental Protocol: Generalized Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Add 2-Chloro-3-fluoroisonicotinaldehyde hydrate (1.0 equiv.) and the amine (1.1-1.3 equiv.).

  • Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling, quench the reaction and perform an aqueous workup.

  • Purify the desired 2-aminopyridine derivative by column chromatography.

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig cluster_prep Inert Atmosphere Preparation cluster_reaction Reaction cluster_workup Workup & Purification Catalyst Pd Precatalyst + Ligand Reactants 2-Chloro-3-fluoro- isonicotinaldehyde + Amine Catalyst->Reactants Base Base Base->Reactants Solvent Solvent Reactants->Solvent Heating Heating Solvent->Heating Quenching Quenching Heating->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography

Caption: General workflow for the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution offers a direct, often metal-free, route to introduce nucleophiles at the 2-position.[5] The pyridine ring is inherently electron-deficient, which facilitates SNAr reactions, particularly when electron-withdrawing groups are present. In our starting material, both the pyridine nitrogen and the aldehyde group activate the 2-position towards nucleophilic attack.

Causality Behind Experimental Choices:

  • Nucleophile and Reactivity: A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloro group. The reactivity of the nucleophile and the reaction conditions (temperature, solvent) will determine the reaction rate and yield. Notably, the C-F bond is generally more resistant to nucleophilic attack than the C-Cl bond in SNAr reactions on pyridines, allowing for selective substitution at the 2-position.[6]

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are often used to solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction.

Experimental Protocol: Generalized SNAr with an Amine

  • Dissolve 2-Chloro-3-fluoroisonicotinaldehyde hydrate (1.0 equiv.) in a polar aprotic solvent (e.g., DMF, DMSO).

  • Add the amine nucleophile (1.1-2.0 equiv.) and, if necessary, a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to scavenge the HCl byproduct.

  • Heat the reaction mixture (temperatures can range from room temperature to >100 °C depending on the nucleophile's reactivity).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water to precipitate the product or facilitate extraction.

  • Purify the product by crystallization or column chromatography.

Diagram: SNAr Mechanism

SNAr_Mechanism Start 2-Cl-Pyridine + Nu- Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition Product 2-Nu-Pyridine + Cl- Intermediate->Product Elimination

Caption: Simplified mechanism of nucleophilic aromatic substitution.

Transformations of the Aldehyde Group

The aldehyde functionality at the 4-position is a versatile handle for chain extension and further functionalization.

The Knoevenagel condensation is the reaction of an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst.[7] This reaction is highly effective for the synthesis of α,β-unsaturated systems.

Experimental Protocol: Generalized Knoevenagel Condensation

  • Dissolve 2-Chloro-3-fluoroisonicotinaldehyde hydrate (1.0 equiv.) and the active methylene compound (e.g., malononitrile, ethyl cyanoacetate, 1.0-1.2 equiv.) in a suitable solvent (e.g., ethanol, toluene).

  • Add a catalytic amount of a weak base (e.g., piperidine, triethylamine).

  • Heat the mixture, often with azeotropic removal of water, until the reaction is complete.

  • Cool the reaction mixture and isolate the product by filtration or extraction.

  • Purify by recrystallization or column chromatography.

The Wittig reaction and its HWE variant are indispensable for converting aldehydes into alkenes.[8] The Wittig reaction utilizes a phosphorus ylide, while the HWE reaction employs a phosphonate carbanion, which is generally more reactive and often provides better stereoselectivity (typically favoring the E-alkene).

Experimental Protocol: Generalized Horner-Wadsworth-Emmons Reaction

  • To a solution of the phosphonate reagent in an anhydrous solvent (e.g., THF, DME) at a low temperature (e.g., -78 °C to 0 °C), add a strong base (e.g., NaH, n-BuLi) to generate the phosphonate carbanion.

  • Add a solution of 2-Chloro-3-fluoroisonicotinaldehyde hydrate (1.0 equiv.) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent and purify by column chromatography.

Comparative Data Summary

Reaction TypeKey ReagentsTypical ConditionsProduct TypeAdvantagesDisadvantages
Suzuki-Miyaura Boronic acid/ester, Pd catalyst, base80-120 °C, inert atm.2-Aryl/alkyl-pyridineBroad scope, high functional group toleranceRequires often expensive catalysts and ligands
Buchwald-Hartwig Amine, Pd catalyst, ligand, strong base80-110 °C, inert atm.2-Amino-pyridineWide range of amines can be usedSensitive to air and moisture, strong base required
SNAr Nucleophile (amine, alkoxide, etc.), baseRT to >100 °C2-Substituted pyridineOften metal-free, simple procedureLimited to strong nucleophiles or activated substrates
Knoevenagel Active methylene compound, weak baseReflux, often with water removalα,β-Unsaturated pyridineMild conditions, high yieldsLimited to active methylene compounds
HWE Olefination Phosphonate, strong baseLow to room temp., inert atm.Alkene-substituted pyridineHigh stereoselectivity (E-alkene), high yieldsRequires stoichiometric strong base

Conclusion

2-Chloro-3-fluoroisonicotinaldehyde hydrate is a powerful and versatile building block for the synthesis of a wide array of substituted pyridines. The choice of synthetic route depends on the desired final product and the available resources.

  • For the introduction of carbon-based substituents at the 2-position, the Suzuki-Miyaura coupling offers the broadest scope.

  • For the synthesis of 2-aminopyridines, the Buchwald-Hartwig amination is the most reliable and general method.

  • Nucleophilic aromatic substitution provides a more direct and economical route for introducing strong nucleophiles.

  • The aldehyde group can be effectively transformed into α,β-unsaturated systems via the Knoevenagel condensation or into alkenes with high stereocontrol using the Horner-Wadsworth-Emmons reaction .

By understanding the strengths and limitations of each of these synthetic pathways, researchers can strategically design and execute efficient syntheses of novel substituted pyridines for applications in drug discovery and beyond.

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A Researcher's Guide to Assessing the Metabolic Stability of Novel Drug Candidates Derived from 2-Chloro-3-fluoroisonicotinaldehyde Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, the early assessment of a drug candidate's metabolic stability is a critical determinant of its eventual success or failure.[1][2][3][4] A compound that is rapidly metabolized may struggle to achieve therapeutic concentrations in the body, while one that is too stable could lead to undesirable accumulation and toxicity.[2][4] This guide provides a comprehensive framework for researchers and drug development professionals to assess the metabolic stability of novel drug candidates synthesized from the versatile starting material, 2-Chloro-3-fluoroisonicotinaldehyde hydrate.

The unique structural motif of 2-chloro-3-fluoroisonicotinaldehyde hydrate, featuring a halogenated pyridine ring with an aldehyde group, presents both opportunities and challenges in drug design. The chloro and fluoro substituents can significantly influence the molecule's electronic properties and its interactions with metabolic enzymes, potentially enhancing stability.[5][6][7] Conversely, the aldehyde group and the pyridine ring are known sites of metabolic activity.[8][9][10][11] Therefore, a thorough and early evaluation of metabolic fate is paramount.

This guide will delve into the foundational in vitro assays for determining metabolic stability: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and present a comparative analysis of hypothetical drug candidates to illustrate the principles in practice.

The Cornerstone of ADME: Understanding Metabolic Stability

Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[12][13][14] This process primarily occurs in the liver, where a vast array of enzymes, most notably the Cytochrome P450 (CYP) superfamily, work to modify foreign compounds to facilitate their excretion.[3][4] Assessing metabolic stability in the early stages of drug discovery is crucial for several reasons:

  • Predicting In Vivo Pharmacokinetics: In vitro metabolic stability data can be used to predict in vivo parameters such as hepatic clearance, bioavailability, and half-life.[2][13][14][15]

  • Guiding Lead Optimization: By understanding how structural modifications affect metabolic stability, chemists can design more robust and effective drug candidates.[3]

  • Identifying Potential Drug-Drug Interactions: Some compounds can inhibit or induce metabolic enzymes, leading to altered metabolism of co-administered drugs.[1]

  • Early Identification of Liabilities: Unstable compounds can be flagged and deprioritized early in the discovery process, saving valuable time and resources.[1][2]

Experimental Framework for Assessing Metabolic Stability

A tiered approach is often employed to evaluate the metabolic stability of new chemical entities (NCEs). The initial screen typically involves a high-throughput liver microsomal stability assay, followed by a more comprehensive hepatocyte stability assay for promising candidates.

Liver Microsomal Stability Assay: A First Look at Phase I Metabolism

Liver microsomes are subcellular fractions of the liver that are rich in Phase I drug-metabolizing enzymes, particularly the CYP450s.[16][17] This assay is a cost-effective and high-throughput method to assess a compound's susceptibility to oxidative metabolism.[16]

Causality Behind Experimental Choices:

  • Why Microsomes? They provide a concentrated source of the most important Phase I enzymes, allowing for a rapid assessment of oxidative metabolic pathways.[16]

  • The Role of NADPH: Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP450 enzymes.[18][19][20] Including an NADPH-regenerating system ensures sustained enzyme activity throughout the incubation period.[19][21]

  • Time Points: Multiple time points are crucial to determine the rate of compound depletion and calculate the half-life (t½) and intrinsic clearance (Clint).[13][16][19]

Detailed Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[19][20]

    • Prepare a stock solution of the test compound and positive controls (e.g., Verapamil for high clearance, Warfarin for low clearance) at 10 mM in DMSO.[19]

    • Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[19]

    • Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.[18]

  • Incubation:

    • In a 96-well plate, add the potassium phosphate buffer.

    • Add the test compound or control to achieve a final concentration of 1 µM.[20]

    • Pre-incubate the plate at 37°C for 5-10 minutes.[22]

    • Initiate the reaction by adding the NADPH-regenerating system. A parallel incubation without the NADPH system serves as a negative control to assess non-enzymatic degradation.[19]

    • Incubate the plate at 37°C with shaking.[19]

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[23]

    • Immediately quench the reaction by adding the aliquot to a separate plate containing ice-cold acetonitrile with an internal standard (e.g., a structurally similar but chromatographically distinct compound).[13][16][24]

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.[21]

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[16][24]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound against time.[16][20]

    • Calculate the half-life (t½) from the slope of the linear regression.[16][21]

    • Calculate the intrinsic clearance (Clint) using the following formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).[16]

Experimental Workflow: Liver Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Compounds, NADPH System) mix_components Mix Buffer, Compound, and Microsomes prep_reagents->mix_components prep_microsomes Thaw Liver Microsomes prep_microsomes->mix_components pre_incubate Pre-incubate at 37°C mix_components->pre_incubate start_reaction Initiate with NADPH System pre_incubate->start_reaction incubate Incubate at 37°C with Shaking start_reaction->incubate take_aliquots Withdraw Aliquots at Time Points (0-60 min) incubate->take_aliquots quench Quench with Acetonitrile & Internal Standard take_aliquots->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate t½ and Clint lcms->data_analysis

Caption: Workflow for the Liver Microsomal Stability Assay.

Hepatocyte Stability Assay: A More Complete Picture

While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of drug-metabolizing enzymes and cofactors present in intact liver cells.[24][25] Hepatocytes, the primary functional cells of the liver, contain both Phase I and Phase II enzymes (e.g., UGTs, SULTs), as well as transporters, providing a more physiologically relevant in vitro model.[15][24][26]

Causality Behind Experimental Choices:

  • Why Hepatocytes? They offer a more complete metabolic picture, including both Phase I and Phase II pathways, and account for cellular uptake.[12][15][24]

  • Suspension vs. Plated: Suspension hepatocytes are typically used for short-term stability assays due to their convenience.[27] Plated hepatocytes are better suited for longer-term studies and induction assessments.

  • Cell Viability: Ensuring high hepatocyte viability is critical for obtaining reliable data. This is typically assessed using methods like the trypan blue exclusion assay.

Detailed Experimental Protocol: Hepatocyte Stability Assay

  • Preparation of Reagents and Cells:

    • Prepare Williams' Medium E supplemented with the necessary components.[28]

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol and assess viability. Dilute to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).[28][29]

    • Prepare stock solutions of the test compound and positive controls (e.g., 7-hydroxycoumarin for Phase II metabolism) at 10 mM in DMSO.[26]

  • Incubation:

    • In a non-coated plate, add the hepatocyte suspension.[28]

    • Add the test compound to achieve a final concentration of 1 µM.

    • Incubate the plate at 37°C in a humidified CO2 incubator with gentle shaking.[24][26]

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the cell suspension.[26][28]

    • Quench the reaction by adding the aliquot to a separate plate containing ice-cold acetonitrile with an internal standard.[24]

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet cell debris and precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[24]

  • Data Analysis:

    • Similar to the microsomal assay, plot the natural logarithm of the percentage of remaining compound against time.

    • Calculate the half-life (t½) and in vitro intrinsic clearance (Clint, in vitro).[29]

Experimental Workflow: Hepatocyte Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_media Prepare Williams' Medium E prep_cells Thaw & Prepare Hepatocytes prep_media->prep_cells add_cells Add Hepatocyte Suspension to Plate prep_cells->add_cells prep_compounds Prepare Compound Stocks add_compound Add Test Compound prep_compounds->add_compound add_cells->add_compound incubate Incubate at 37°C in CO2 Incubator add_compound->incubate take_aliquots Withdraw Aliquots at Time Points (0-120 min) incubate->take_aliquots quench Quench with Acetonitrile & Internal Standard take_aliquots->quench centrifuge Centrifuge to Pellet Debris quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate t½ and Clint lcms->data_analysis

Caption: Workflow for the Hepatocyte Stability Assay.

Comparative Analysis of Hypothetical Drug Candidates

To illustrate the application of these principles, let's consider three hypothetical drug candidates derived from 2-Chloro-3-fluoroisonicotinaldehyde hydrate:

  • Candidate A: The aldehyde is reduced to an alcohol.

  • Candidate B: The aldehyde is converted to a more sterically hindered acetal.

  • Candidate C: The chloro group at the 2-position is replaced with a metabolically more stable trifluoromethyl group.

Table 1: Hypothetical Metabolic Stability Data

ParameterCandidate A (Alcohol)Candidate B (Acetal)Candidate C (CF3)Verapamil (High Clearance)Warfarin (Low Clearance)
Microsomal t½ (min) 1545>60<10>60
Microsomal Clint (µL/min/mg) 46.215.4<11.6>69.3<11.6
Hepatocyte t½ (min) 1240>120<15>120
Hepatocyte Clint (µL/min/10^6 cells) 57.817.3<5.8>46.2<5.8

Interpretation of Results:

  • Candidate A (Alcohol): The rapid metabolism in both microsomes and hepatocytes suggests that the primary alcohol is a significant metabolic soft spot, likely undergoing rapid oxidation back to the aldehyde and then to a carboxylic acid.

  • Candidate B (Acetal): The increased stability compared to Candidate A indicates that protecting the aldehyde functionality as a sterically hindered acetal effectively reduces its susceptibility to metabolism.

  • Candidate C (CF3): The high stability in both assay systems suggests that replacing the chlorine with a trifluoromethyl group has blocked a potential site of oxidative metabolism on the pyridine ring. The C-F bond is significantly stronger than the C-Cl bond, making it more resistant to cleavage by CYP enzymes.[5][7]

Potential Metabolic Pathways

The structural features of derivatives from 2-Chloro-3-fluoroisonicotinaldehyde hydrate suggest several potential metabolic pathways:

  • Oxidation of the Aldehyde: The aldehyde group is prone to oxidation to a carboxylic acid, a reaction that can be catalyzed by aldehyde dehydrogenases (ALDHs) present in the cytosol.[8][9][30]

  • Oxidation of the Pyridine Ring: The pyridine ring can undergo hydroxylation at various positions, catalyzed by CYP450 enzymes. The presence of the electron-withdrawing chloro and fluoro groups may influence the regioselectivity of this oxidation.[10][11]

  • Defluorination/Dechlorination: While the C-F bond is generally stable, metabolic defluorination of aromatic rings can occur, catalyzed by CYP450 enzymes.[5][31] Dechlorination is also a possible metabolic route.

  • Phase II Conjugation: If a hydroxyl group is introduced via Phase I metabolism, or if the initial aldehyde is reduced to an alcohol, these functional groups can undergo conjugation with glucuronic acid (by UGTs) or sulfate (by SULTs).

Potential Metabolic Fates of a 2-Chloro-3-fluoroisonicotinic Scaffold

G cluster_parent Parent Compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion parent 2-Chloro-3-fluoroisonicotinic Derivative oxidation_aldehyde Aldehyde Oxidation (ALDH) parent->oxidation_aldehyde oxidation_ring Ring Hydroxylation (CYP450) parent->oxidation_ring dehalogenation Dehalogenation (CYP450) parent->dehalogenation excretion Excreted Metabolites oxidation_aldehyde->excretion conjugation Glucuronidation / Sulfation (UGTs / SULTs) oxidation_ring->conjugation dehalogenation->excretion conjugation->excretion

Caption: Potential Phase I and Phase II metabolic pathways.

Conclusion

The assessment of metabolic stability is an indispensable component of modern drug discovery.[1][3][4] For novel drug candidates synthesized from 2-Chloro-3-fluoroisonicotinaldehyde hydrate, a systematic evaluation using in vitro tools such as liver microsomes and hepatocytes is essential to understand their pharmacokinetic potential. By carefully designing and executing these experiments, and by thoughtfully interpreting the resulting data, researchers can make more informed decisions, leading to the selection and optimization of drug candidates with a higher probability of clinical success. The structural motifs inherent in this starting material offer a rich landscape for medicinal chemistry exploration, and a solid understanding of their metabolic fate will be the key to unlocking their therapeutic potential.

References

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  • PubMed. (2022, November 12). Aldehyde oxidase mediated drug metabolism: an underpredicted obstacle in drug discovery and development. Drug Metabolism Reviews, 54(4), 437-456. [Link]

  • ResearchGate. (2023, August). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. [Link]

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Quantitative NMR (qNMR) for the Assay of 2-Chloro-3-fluoroisonicotinaldehyde Hydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate determination of the purity and concentration of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the assay of 2-Chloro-3-fluoroisonicotinaldehyde hydrate against traditional analytical techniques such as High-Performance Liquid Chromatography (HPLC) and titrimetry. We will delve into the causality behind experimental choices, present detailed methodologies, and offer a transparent comparison of the performance of each technique.

The Analytical Challenge: 2-Chloro-3-fluoroisonicotinaldehyde Hydrate

2-Chloro-3-fluoroisonicotinaldehyde is a substituted pyridine derivative, a class of compounds frequently utilized as building blocks in the synthesis of pharmaceuticals. Its hydrate form introduces the consideration of water content in purity assessments. Accurate quantification is crucial for stoichiometric control in subsequent synthetic steps and for ensuring the quality of the final API.

The Power of qNMR: A Primary Analytical Method

Quantitative NMR (qNMR) stands out as a powerful analytical tool for several key reasons.[1] At its core, the area of an NMR signal is directly proportional to the number of nuclei generating that signal.[2] This fundamental principle allows for the direct measurement of the molar ratio of an analyte to a certified internal standard of known purity and weight, without the need for a calibration curve using the analyte itself.[1] This makes qNMR a primary ratio method of measurement, recognized for its high precision and accuracy.[3]

Part 1: The qNMR Protocol for 2-Chloro-3-fluoroisonicotinaldehyde Hydrate

This section outlines a detailed, step-by-step methodology for the assay of 2-Chloro-3-fluoroisonicotinaldehyde hydrate using qNMR. The choices made in this protocol are grounded in established principles to ensure a self-validating and robust measurement.

Predicted ¹H NMR Spectrum of 2-Chloro-3-fluoroisonicotinaldehyde Hydrate

While an experimental spectrum for this specific compound is not publicly available, we can predict its ¹H NMR spectrum based on the analysis of structurally similar compounds, such as 2-chloro-3-pyridinecarboxaldehyde and other substituted pyridines.[4][5] The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group, likely appearing in the range of 9.5-10.5 ppm. The two aromatic protons on the pyridine ring will be in the aromatic region (7.0-9.0 ppm), with their chemical shifts and coupling patterns influenced by the adjacent chloro and fluoro substituents. The hydrate form may present as a broad signal, the chemical shift of which can be highly dependent on the solvent and concentration.

Step 1: Selection of Deuterated Solvent and Internal Standard

The choice of solvent and internal standard is critical for a successful qNMR experiment.

  • Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice for this analysis. Its high polarity is likely to ensure the complete dissolution of both the polar analyte, 2-Chloro-3-fluoroisonicotinaldehyde hydrate, and a suitable internal standard.[3]

  • Internal Standard: Dimethyl terephthalate (DMTP) is a suitable internal standard for this application.[6]

    • Purity: It is available as a certified reference material with a known high purity.

    • Signal Separation: DMTP provides two sharp singlet signals: one for the four aromatic protons at approximately 8.1 ppm and another for the six methyl protons at around 3.9 ppm (in DMSO-d6).[6] The aromatic signal of DMTP is in a region that is anticipated to be free from the analyte's signals, ensuring no overlap and facilitating accurate integration.[3][6]

    • Stability: DMTP is chemically inert and will not react with the analyte.[6]

Step 2: Sample Preparation

Accurate weighing is the cornerstone of qNMR.

  • Accurately weigh approximately 15 mg of the 2-Chloro-3-fluoroisonicotinaldehyde hydrate sample into a clean, dry vial using a calibrated analytical microbalance.

  • Accurately weigh approximately 10 mg of the certified Dimethyl terephthalate internal standard into the same vial.

  • Dissolve the mixture in approximately 0.75 mL of DMSO-d6.

  • Ensure complete dissolution by gentle vortexing.

  • Transfer the solution to a 5 mm NMR tube.

Step 3: NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer:

ParameterRecommended ValueRationale
Pulse ProgramStandard 30° or 90° pulseA 90° pulse provides the maximum signal in a single scan, but a 30° pulse can be used with a shorter relaxation delay.
Relaxation Delay (d1)5 x T1 (longest)A sufficiently long relaxation delay (typically 30-60 seconds for quantitative accuracy) is crucial to ensure complete relaxation of all protons, preventing signal saturation and ensuring the signal integrals are directly proportional to the number of protons.
Number of Scans (ns)16 - 64A sufficient number of scans are averaged to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals of interest, which is essential for precise integration.
Acquisition Time (aq)3 - 4 secondsThis provides adequate digital resolution to define the peaks accurately.
Spectral Width (sw)16 ppmThis range comfortably covers the expected chemical shifts of both the analyte and the internal standard.
Step 4: Data Processing and Calculation
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Perform phase correction and baseline correction to ensure accurate integration.

  • Integrate the well-resolved aldehyde proton signal of 2-Chloro-3-fluoroisonicotinaldehyde hydrate (predicted around 9.5-10.5 ppm) and the aromatic proton signal of Dimethyl terephthalate (around 8.1 ppm).

  • Calculate the purity of the analyte using the following equation:

    Panalyte = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PIS

    Where:

    • P = Purity (% w/w)

    • I = Integral value of the signal

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • analyte = 2-Chloro-3-fluoroisonicotinaldehyde hydrate

    • IS = Internal Standard (Dimethyl terephthalate)

Workflow for qNMR Assay

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_analyte Accurately weigh analyte weigh_is Accurately weigh internal standard weigh_analyte->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire ¹H NMR spectrum (400 MHz) transfer->nmr_acq ft Fourier Transform nmr_acq->ft phase_base Phase and Baseline Correction ft->phase_base integrate Integrate Signals phase_base->integrate purity_calc Calculate Purity using qNMR equation integrate->purity_calc Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC cluster_titration Titrimetry Analyte Assay of 2-Chloro-3-fluoro- isonicotinaldehyde hydrate qnmr_node Primary Method High Specificity No Analyte Standard Needed Analyte->qnmr_node hplc_node Separation-Based Method Good for Impurity Profiling Analyte->hplc_node titration_node Classical Wet Chemistry Assay of Functional Group Analyte->titration_node qnmr_pros Pros: Accurate & Precise Structural Info qnmr_node->qnmr_pros qnmr_cons Cons: Requires NMR Spectrometer Higher Initial Cost qnmr_node->qnmr_cons hplc_pros Pros: Widely Available High Throughput hplc_node->hplc_pros hplc_cons Cons: Requires Analyte Standard Response Factor Variability hplc_node->hplc_cons titration_pros Pros: Low Cost Simple Instrumentation titration_node->titration_pros titration_cons Cons: Low Specificity Larger Sample Size titration_node->titration_cons

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-3-fluoroisonicotinaldehyde Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Chloro-3-fluoroisonicotinaldehyde hydrate (CAS No. 1196156-07-6). As a halogenated pyridine derivative, this compound requires meticulous handling and disposal to ensure the safety of laboratory personnel and environmental compliance. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Understanding the Hazard Profile

2-Chloro-3-fluoroisonicotinaldehyde hydrate is classified as a hazardous substance. The primary hazards associated with this compound are:

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Irritation: Poses a risk of serious damage to the eyes.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

Given its chemical structure as a chlorinated and fluorinated pyridine aldehyde, it is categorized as a halogenated organic waste . This classification is critical for proper waste segregation and disposal.

Immediate Safety Protocols and Personal Protective Equipment (PPE)

Before handling or preparing for disposal, ensure all necessary safety measures are in place.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®). Nitrile gloves may require double gloving for extended contact.[2][3]To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.[1][4]To avoid inhalation of dust or vapors.

dot

PPE_Workflow cluster_pre_handling Pre-Handling Checklist cluster_handling Chemical Handling cluster_post_handling Post-Handling Confirm_Fume_Hood_Operational Confirm Fume Hood is Operational Don_PPE Don Appropriate PPE Confirm_Fume_Hood_Operational->Don_PPE Handle_Chemical Handle 2-Chloro-3-fluoro- isonicotinaldehyde hydrate Don_PPE->Handle_Chemical Segregate_Waste Segregate Waste for Disposal Handle_Chemical->Segregate_Waste Clean_Work_Area Clean and Decontaminate Work Area Segregate_Waste->Clean_Work_Area Remove_PPE Remove and Dispose of Contaminated PPE Clean_Work_Area->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Workflow for safe handling and preparation for disposal.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 2-Chloro-3-fluoroisonicotinaldehyde hydrate is that it must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain. [2]

Step 1: Waste Identification and Segregation

  • All waste containing 2-Chloro-3-fluoroisonicotinaldehyde hydrate, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper, absorbent pads), must be classified as halogenated organic hazardous waste .[4][5]

  • Do not mix this waste with non-halogenated organic waste or other incompatible waste streams such as acids, bases, or strong oxidizing agents.[3][4][6]

dot

Waste_Segregation cluster_halogenated Halogenated Waste Stream cluster_non_halogenated Non-Halogenated Waste Stream cluster_aqueous Aqueous Waste Stream Start Waste Generated (2-Chloro-3-fluoroisonicotinaldehyde hydrate) Halogenated_Container Designated, Labeled Halogenated Waste Container Start->Halogenated_Container Correct Segregation NonHalogenated_Container Non-Halogenated Waste Container Start->NonHalogenated_Container Incorrect Aqueous_Container Aqueous Waste (Acids/Bases) Start->Aqueous_Container Incorrect

Caption: Correct segregation of halogenated waste.

Step 2: Waste Collection and Storage

  • Container Selection: Collect waste in a designated, compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable.[2][3] The container must have a secure, tight-fitting lid.

  • Labeling: Label the waste container clearly and accurately before adding any waste. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 2-Chloro-3-fluoroisonicotinaldehyde hydrate"

    • The primary hazards (e.g., "Irritant," "Halogenated Organic")

    • The date of accumulation.

  • Storage: Store the waste container in a designated satellite accumulation area. This area should be a cool, dry, and well-ventilated space, away from heat sources and direct sunlight.[2][6] Ensure it is segregated from incompatible materials.

Step 3: Handling Spills

In the event of a spill:

  • Evacuate the immediate area and notify your supervisor or the institutional Environmental Health and Safety (EHS) department.

  • For small spills, if you are trained and have the appropriate PPE, contain the spill using an inert, non-combustible absorbent material like vermiculite or sand.[2][4]

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area thoroughly.

Step 4: Final Disposal

  • Once the waste container is full or is no longer being added to, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][7][8]

  • The primary method for the disposal of halogenated organic compounds is high-temperature incineration in a facility permitted to handle such wastes.[9]

Emergency Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][10]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1][2][7]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2][7]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[7][8]

References

  • Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Labor
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • 2-Chloro-3-fluoro-4-pyridinecarboxaldehyde hydrate Safety D
  • Pyridine Standard Operating Procedure.
  • 2-Chloro-3-fluoroisonicotinaldehyde hydr
  • Safety D
  • 2-Chloro-3-fluoroisonicotinaldehyde hydrate Safety D
  • 2-CHLORO-3-FLUORO-4-FORMYLPYRIDINE Safety D
  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry.
  • Safety D
  • Safety D
  • Halogenated Solvents Standard Operating Procedure.
  • Halogenated Organic Liquids Standard Operating Procedure. Braun Research Group, University of Illinois.
  • Hazardous Waste Segreg

Sources

Navigating the Safe Handling of 2-Chloro-3-fluoroisonicotinaldehyde Hydrate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide to the safe handling, storage, and disposal of 2-Chloro-3-fluoroisonicotinaldehyde hydrate (CAS No. 1196156-07-6), a halogenated pyridine derivative utilized in specialized chemical synthesis.[1] As a compound with inherent irritant properties, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering researchers to work with this compound confidently and safely.

Hazard Identification and Risk Assessment: Understanding the Compound

2-Chloro-3-fluoroisonicotinaldehyde hydrate is classified as a hazardous substance with the following key risk factors:

  • Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1]

  • Serious Eye Irritation (H319): Poses a significant risk of damage if it comes into contact with the eyes.[1]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[1]

A thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the quantities being used, the nature of the experimental procedures, and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with this compound. The following table outlines the minimum required PPE, with explanations for the selection of each item.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles and a face shield.Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face. Standard safety glasses are insufficient.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).Nitrile gloves offer good resistance to a range of chemicals, including halogenated compounds.[2] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.
Body Protection A flame-resistant lab coat, fully fastened.A lab coat protects the skin and personal clothing from accidental spills. Flame-resistant material is a general good practice in a chemical laboratory.
Respiratory Protection A NIOSH-approved respirator with an appropriate particulate filter.Required when handling the solid outside of a certified chemical fume hood or when there is a potential for aerosol generation. The specific type of respirator should be determined by a formal risk assessment.[3]

dot

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Enter Laboratory ppe_check Don Appropriate PPE: - Lab Coat - Safety Goggles - Nitrile Gloves start->ppe_check fume_hood_check Is a Fume Hood in Use? ppe_check->fume_hood_check respirator Don NIOSH-Approved Respirator fume_hood_check->respirator No handling Proceed with Chemical Handling fume_hood_check->handling Yes respirator->handling

Caption: PPE decision workflow for handling 2-Chloro-3-fluoroisonicotinaldehyde hydrate.

Safe Handling and Operational Plan: A Step-by-Step Approach

Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.

Engineering Controls: The Primary Barrier
  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of its solutions, must be conducted in a properly functioning and certified chemical fume hood.[2][4] This is the most critical engineering control to prevent inhalation of the substance.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[2][4]

Procedural Guidelines
  • Preparation: Before handling the compound, ensure that all necessary PPE is correctly worn and that the fume hood is operational. Have all necessary equipment and reagents within the fume hood to minimize movement in and out of the controlled area.

  • Weighing: When weighing the solid, use a draft shield or a dedicated weighing enclosure within the fume hood to prevent the dispersal of fine particles.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Reactions: For reactions involving this compound, use sealed reaction vessels whenever possible. If the reaction requires heating, ensure it is done in a well-controlled manner within the fume hood.

  • Post-Handling: After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical. Wash hands thoroughly with soap and water, even after removing gloves.

Storage and Transportation: Maintaining Compound Integrity and Safety

Proper storage is essential to maintain the stability of 2-Chloro-3-fluoroisonicotinaldehyde hydrate and to prevent accidental exposure.

  • Storage Conditions: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[5] Some suppliers recommend storage at -20°C.[5]

  • Incompatible Materials: Keep away from strong oxidizing agents.[5]

  • Transportation: When transporting the chemical within the laboratory, use a secondary container to minimize the risk of spills in case the primary container is dropped or broken.

Spill and Emergency Procedures: Preparedness is Key

Accidents can happen, and a well-defined emergency plan is critical.

Minor Spills (within a fume hood)
  • Alert: Notify others in the immediate vicinity.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Major Spills (outside a fume hood) or Personal Exposure
  • Evacuate: Immediately evacuate the area.

  • Alert: Activate the nearest fire alarm and notify emergency personnel.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

    • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water.[6] Seek medical attention if irritation persists.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

    • Ingestion: Do not induce vomiting. Give a glass of water to drink and seek immediate medical attention.[6]

dot

Spill_Response_Plan cluster_spill Emergency Spill Response spill Spill Occurs location Location of Spill? spill->location fume_hood Inside Fume Hood (Minor Spill) location->fume_hood Inside outside_hood Outside Fume Hood (Major Spill) location->outside_hood Outside contain Contain with Absorbent Material fume_hood->contain evacuate Evacuate Area outside_hood->evacuate collect Collect in Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate alert Alert Emergency Services evacuate->alert first_aid Administer First Aid alert->first_aid

Caption: Decision tree for responding to a chemical spill.

Disposal Plan: Responsible Waste Management

All waste containing 2-Chloro-3-fluoroisonicotinaldehyde hydrate must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including used gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a compatible, labeled hazardous waste container.

  • Disposal: All waste must be disposed of through your institution's hazardous waste management program, in accordance with local, state, and federal regulations.[3] Do not dispose of this chemical down the drain.

Conclusion: A Culture of Safety

The safe handling of 2-Chloro-3-fluoroisonicotinaldehyde hydrate is not merely a matter of following rules, but of fostering a deep-seated culture of safety within the laboratory. By understanding the inherent hazards of this compound and diligently applying the principles of risk assessment, proper PPE usage, and stringent operational protocols, researchers can protect themselves and their colleagues while advancing their scientific endeavors.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.